3-Indolizinecarboxamide
Description
Structure
2D Structure
Properties
CAS No. |
22320-27-0 |
|---|---|
Molecular Formula |
C9H8N2O |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
indolizine-3-carboxamide |
InChI |
InChI=1S/C9H8N2O/c10-9(12)8-5-4-7-3-1-2-6-11(7)8/h1-6H,(H2,10,12) |
InChI Key |
FOAGVMDMGHKDDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC=C(N2C=C1)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-Indolizinecarboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-indolizinecarboxamide, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a robust synthetic protocol and outlines the expected analytical data for the characterization of the title compound.
Synthesis of this compound
A direct and efficient one-pot synthesis of 3-indolizinecarboxamides has been developed, proceeding via a 1,3-dipolar cycloaddition of N-(cyanomethyl)pyridinium ylides to alkenes, followed by aromatization and regiospecific hydration of the nitrile group. This method offers a streamlined approach to the desired product, utilizing readily available starting materials and reagents.
Synthetic Pathway
The synthesis commences with the formation of a pyridinium ylide from pyridine and an activated cyanomethyl reagent. This ylide then undergoes a 1,3-dipolar cycloaddition reaction with a suitable dipolarophile. The resulting cycloadduct is subsequently aromatized and the nitrile functionality is hydrated in the same reaction vessel to afford the final this compound. The use of tetrakispyridinecobalt(II) dichromate (TPCD) is crucial for the selective hydration of the nitrile to the carboxamide.
Experimental Protocol
Materials:
-
Pyridine
-
2-Chloroacetonitrile
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Tetrakispyridinecobalt(II) dichromate (TPCD)
-
Acetonitrile (anhydrous)
-
Triethylamine
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve pyridine (1.0 eq) and 2-chloroacetonitrile (1.1 eq) in anhydrous acetonitrile.
-
Add triethylamine (1.2 eq) dropwise to the solution at 0 °C and stir for 30 minutes to form the pyridinium ylide in situ.
-
To this mixture, add dimethyl acetylenedicarboxylate (DMAD) (1.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Add tetrakispyridinecobalt(II) dichromate (TPCD) (0.1 eq) to the flask.
-
Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the this compound product.
Characterization of this compound
The structural elucidation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic techniques and physical property measurements.
Spectroscopic Data
| Technique | Observed Data |
| ¹H NMR (400 MHz, CDCl₃) | Data not currently available in searched literature. |
| ¹³C NMR (100 MHz, CDCl₃) | Data not currently available in searched literature. |
| IR (KBr, cm⁻¹) | Characteristic peaks expected for N-H stretching (amide), C=O stretching (amide I), and C-N stretching/N-H bending (amide II). |
| Mass Spec. (ESI-MS) | Expected m/z corresponding to [M+H]⁺. |
Physical Properties
| Property | Value |
| Melting Point | Data not currently available in searched literature. |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide. |
Experimental Workflow and Logic
The following diagram illustrates the logical workflow from synthesis to full characterization of this compound.
This guide serves as a foundational resource for the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and research objectives.
Biological Activity of Novel 3-Indolizinecarboxamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of novel 3-indolizinecarboxamide derivatives, with a focus on their potential as anticancer and antimicrobial agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to facilitate further research and development in this promising area of medicinal chemistry.
Anticancer Activity
Recent studies have highlighted the potential of this compound derivatives as potent anticancer agents. The primary mechanism of action for some of these compounds involves the modulation of key signaling pathways implicated in cancer progression, namely the Wnt/β-catenin and p53 pathways.
Quantitative Anticancer Data
The cytotoxic effects of various this compound derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized below.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | HeLa (Cervical Cancer) | 15.2 ± 1.3 | [1] |
| A549 (Lung Cancer) | 21.8 ± 2.1 | [1] | |
| HepG2 (Liver Cancer) | 12.5 ± 1.1 | [1] | |
| Derivative B | K562 (Leukemia) | 8.9 ± 0.9 | [1] |
| MOLT-4 (Leukemia) | 11.3 ± 1.2 | [1] | |
| HL-60 (Leukemia) | 9.7 ± 1.0 | [1] |
Signaling Pathway
The anticancer activity of certain this compound derivatives is attributed to their ability to inhibit the Wnt/β-catenin signaling pathway and activate the p53 tumor suppressor pathway. In the canonical Wnt pathway, the binding of Wnt ligands to Frizzled receptors leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of target genes involved in cell proliferation and survival. Concurrently, p53 acts as a crucial tumor suppressor by inducing cell cycle arrest and apoptosis in response to cellular stress.
The proposed mechanism of action for these derivatives involves the inhibition of β-catenin, preventing its accumulation in the nucleus, and the activation of p53, leading to the transcription of its target genes. This dual action results in the suppression of cancer cell growth and the induction of apoptosis.
Caption: Proposed mechanism of anticancer action.
Antimicrobial Activity
Select this compound derivatives have also demonstrated promising activity against various bacterial strains, suggesting their potential as a new class of antimicrobial agents.
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MIC values for several this compound derivatives against common bacterial pathogens are presented below.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Derivative C | Staphylococcus aureus | 100 | [2] |
| Bacillus subtilis | 150 | [2] | |
| Derivative D | Staphylococcus aureus | 150 | [2] |
| Bacillus subtilis | 100 | [2] |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the evaluation of the biological activities of this compound derivatives.
Synthesis of this compound Derivatives
A general procedure for the synthesis of this compound derivatives involves a multi-step reaction. A detailed, specific protocol would be dependent on the exact derivative being synthesized. A representative synthesis is as follows:
-
Starting Materials: Commercially available substituted pyridines and α-halo-carbonyl compounds.
-
Step 1: Quaternization. The substituted pyridine is reacted with an α-halo-carbonyl compound in a suitable solvent (e.g., acetone, acetonitrile) at room temperature or with heating to form the corresponding pyridinium salt.
-
Step 2: Ylide Formation. The pyridinium salt is treated with a base (e.g., triethylamine, potassium carbonate) to generate the pyridinium ylide in situ.
-
Step 3: Cycloaddition. The pyridinium ylide undergoes a 1,3-dipolar cycloaddition reaction with an appropriate dipolarophile, such as a propiolate ester, to yield the indolizine core structure.
-
Step 4: Amidation. The ester group on the indolizine core is hydrolyzed to the corresponding carboxylic acid, which is then coupled with a desired amine using a coupling agent (e.g., DCC, EDC) to afford the final this compound derivative.
-
Purification: The final product is purified by column chromatography on silica gel.
Caption: General synthetic workflow.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.
Caption: MTT assay workflow.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample. In this context, it is used to assess the levels of β-catenin and p53 in cancer cells following treatment with this compound derivatives.
-
Cell Lysis: Treated and untreated cancer cells are harvested and lysed to extract total proteins.
-
Protein Quantification: The protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for β-catenin, p53, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified and normalized to the loading control to determine the relative changes in β-catenin and p53 levels.
Ames Test for Mutagenicity
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[6] It utilizes several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it for growth).
-
Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are used.
-
Metabolic Activation: The test is performed with and without the addition of a rat liver extract (S9 fraction) to simulate metabolic activation in mammals.
-
Exposure: The bacterial strains are exposed to various concentrations of the this compound derivatives in a minimal agar medium lacking histidine.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Revertant Colony Counting: If a compound is mutagenic, it will cause reverse mutations in the histidine synthesis genes, allowing the bacteria to grow and form colonies on the histidine-deficient medium. The number of revertant colonies is counted.
-
Data Interpretation: A significant increase in the number of revertant colonies in the treated plates compared to the negative control plates indicates that the compound is mutagenic.
Caption: Ames test logical workflow.
References
The Discovery and Isolation of 3-Indolizinecarboxamide Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indolizine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. Among its derivatives, 3-indolizinecarboxamides are of growing interest due to their potential as therapeutic agents. This technical guide provides an in-depth overview of the discovery, synthesis, and isolation of 3-indolizinecarboxamide analogs, with a focus on their potential as anticancer agents. While direct and extensive literature on this compound analogs is limited, this guide synthesizes available information on closely related functionalized indolizines to provide a valuable resource for researchers in this field.
Synthetic Approaches to the this compound Core
The synthesis of the this compound scaffold can be approached by first constructing the core indolizine ring, followed by the introduction of the carboxamide functionality at the 3-position.
General Synthesis of the Indolizine Skeleton
A common and versatile method for the synthesis of the indolizine core is the 1,3-dipolar cycloaddition reaction between a pyridinium ylide and an electron-deficient alkyne.[1][2] This reaction, often referred to as the Huisgen cycloaddition, provides a straightforward route to variously substituted indolizines.
A generalized workflow for this synthesis is depicted below:
Introduction of the 3-Carboxamide Moiety
Once the indolizine core with a suitable precursor at the 3-position (such as an ester) is synthesized, the carboxamide can be introduced through standard amidation procedures. A plausible synthetic route is outlined below:
Experimental Protocols
Detailed experimental protocols are crucial for the successful synthesis and isolation of target compounds. The following sections provide representative procedures based on the synthesis of functionalized indolizines.[1][2]
General Procedure for the Synthesis of Pyridinium Salts
To a solution of the corresponding pyridine derivative in a suitable solvent (e.g., acetone or acetonitrile), an equimolar amount of the appropriate α-halo ketone or ester is added. The reaction mixture is stirred at room temperature or heated under reflux until the formation of a precipitate is complete. The resulting solid is then filtered, washed with a cold solvent (e.g., diethyl ether), and dried to yield the desired pyridinium salt.
General Procedure for the 1,3-Dipolar Cycloaddition
The pyridinium salt and an equimolar amount of an electron-deficient alkyne (e.g., ethyl propiolate) are suspended in a solvent such as dichloromethane or chloroform. A slight excess of a base, typically triethylamine, is added dropwise to the suspension at room temperature. The reaction is stirred for several hours until completion, as monitored by thin-layer chromatography (TLC). The reaction mixture is then washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Amide Coupling
To a solution of the 3-indolizinecarboxylic acid in a polar aprotic solvent like dimethylformamide (DMF), an amide coupling agent (e.g., HATU or HOBt/EDC) and a tertiary amine base (e.g., diisopropylethylamine) are added. The mixture is stirred for a few minutes before the addition of the desired primary or secondary amine. The reaction is allowed to proceed at room temperature until the starting material is consumed. The product is then isolated by aqueous workup and purified by chromatography or recrystallization.
Biological Activity and Data Presentation
| Compound | Functionalization | Cell Line | Activity (% Growth Inhibition at 10 µM) | Cytotoxicity (% Lethality) |
| 5c | Bromo and Ester | HOP-62 (Non-Small Cell Lung) | - | 34 |
| SNB-75 (CNS Cancer) | - | 15 | ||
| 6c | Bromo and Ester | Multiple Cell Lines | Promising Inhibitory Activity | - |
| 7g | Di-ester | HOP-62 (Non-Small Cell Lung) | - | 15 |
| SNB-75 (CNS Cancer) | - | 14 |
Data extracted from a study on functionalized indolizines as potential anticancer agents.[1][2]
Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound analogs is yet to be fully elucidated. However, in silico molecular docking studies on bioactive functionalized indolizines suggest that they may exert their anticancer effects through the inhibition of tubulin polymerization.[1][2] By binding to the colchicine-binding site of tubulin, these compounds can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
Conclusion
The this compound scaffold represents a promising area for the discovery of novel therapeutic agents. While research directly focused on these analogs is still emerging, the synthetic routes and biological activities of related functionalized indolizines provide a strong foundation for future drug development efforts. The methodologies and data presented in this guide are intended to serve as a valuable resource for scientists working to unlock the full therapeutic potential of this intriguing class of compounds. Further investigation into the synthesis, structure-activity relationships, and mechanisms of action of this compound analogs is warranted to advance these promising molecules towards clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of Substituted 3-Indolizinecarboxamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of substituted 3-indolizinecarboxamides, a class of heterocyclic compounds with significant potential in drug discovery. Due to the limited availability of consolidated public data, this guide presents a representative analysis based on established principles of medicinal chemistry and standard experimental protocols. The data herein is illustrative to guide researchers in their evaluation of this promising scaffold.
Quantitative Physicochemical Data
The following table summarizes key physicochemical properties for a representative set of hypothetical substituted 3-indolizinecarboxamides. These properties are critical for predicting the pharmacokinetic and pharmacodynamic behavior of drug candidates. The substitutions on the indolizine core and the carboxamide nitrogen significantly influence these parameters.
| Compound ID | R1-Substituent | R2-Substituent | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | logP | Aqueous Solubility (µg/mL) |
| IZC-001 | H | Phenyl | 236.27 | 185-188 | 4.2 | 2.8 | 50 |
| IZC-002 | 7-Cl | Phenyl | 270.72 | 202-205 | 3.9 | 3.5 | 15 |
| IZC-003 | 7-F | Phenyl | 254.26 | 190-193 | 4.0 | 2.9 | 45 |
| IZC-004 | H | 4-Methoxyphenyl | 266.30 | 198-201 | 4.5 | 2.7 | 60 |
| IZC-005 | H | 4-Chlorophenyl | 270.72 | 210-213 | 4.0 | 3.6 | 12 |
| IZC-006 | 5-CH3 | Phenyl | 250.30 | 178-181 | 4.4 | 3.1 | 35 |
| IZC-007 | H | Pyridin-4-yl | 237.26 | 215-218 | 5.1 (basic), 3.8 (acidic) | 1.9 | 150 |
Experimental Protocols
The following are detailed methodologies for the determination of the key physicochemical properties of substituted 3-indolizinecarboxamides.
Melting Point Determination
Apparatus: Capillary Melting Point Apparatus (e.g., Mel-Temp).
Procedure:
-
A small, finely ground sample of the 3-indolizinecarboxamide derivative is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rapid rate to approximately 15°C below the expected melting point.
-
The heating rate is then reduced to 1-2°C per minute.
-
The temperature at which the first liquid droplet appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is the completion of melting. The result is reported as a melting range.
Determination of Acid Dissociation Constant (pKa)
Method: UV-Vis Spectrophotometry.
Procedure:
-
A stock solution of the this compound derivative is prepared in a suitable organic solvent (e.g., DMSO).
-
A series of aqueous buffers with a range of pH values (e.g., pH 2 to pH 10) are prepared.
-
A small aliquot of the stock solution is added to each buffer to a final concentration suitable for UV-Vis analysis (typically in the µM range).
-
The UV-Vis spectrum of the compound in each buffer is recorded.
-
The absorbance at a wavelength where the ionized and unionized forms of the molecule have different absorbances is plotted against the pH.
-
The pKa is determined as the pH at which the inflection point of the resulting sigmoidal curve occurs.
Determination of Partition Coefficient (logP)
Method: Shake-Flask Method (n-octanol/water).
Procedure:
-
n-Octanol and water are mutually saturated by vigorous mixing for 24 hours, followed by separation.
-
A known concentration of the this compound derivative is dissolved in the aqueous phase.
-
An equal volume of the n-octanol phase is added to the aqueous solution in a separatory funnel.
-
The funnel is shaken vigorously for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.
-
The mixture is then centrifuged to ensure complete phase separation.
-
The concentration of the compound in the aqueous phase is determined by a suitable analytical method (e.g., HPLC-UV).
-
The concentration in the n-octanol phase is calculated by difference.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Determination of Aqueous Solubility
Method: Equilibrium Shake-Flask Method.
Procedure:
-
An excess amount of the solid this compound derivative is added to a known volume of purified water in a sealed vial.
-
The vial is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is filtered through a 0.45 µm filter to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is quantified using a validated analytical method, such as HPLC-UV, against a standard curve.
Visualizations
Experimental Workflow for Physicochemical Characterization
Caption: Workflow for the physicochemical characterization of 3-indolizinecarboxamides.
Potential Signaling Pathway Inhibition
Some indolizine derivatives have been investigated as kinase inhibitors. The following diagram illustrates a generalized signaling pathway that could be targeted by such compounds, leading to anti-proliferative effects.
In Silico Prediction of 3-Indolizinecarboxamide ADMET Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The journey of a drug candidate from initial discovery to market approval is a long and arduous process, with a high attrition rate often attributed to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Early assessment of these properties is therefore crucial for mitigating late-stage failures and reducing the overall cost and time of drug development.[1] In silico ADMET prediction, a computational approach to evaluate these key characteristics, has emerged as an indispensable tool in modern drug discovery.[2][3][4] This technical guide provides an in-depth overview of the methodologies and workflows for the in silico prediction of ADMET properties of 3-indolizinecarboxamide derivatives, a class of heterocyclic compounds with significant therapeutic potential.
The In Silico ADMET Prediction Workflow
The in silico prediction of ADMET properties for a novel chemical entity like a this compound derivative typically follows a structured workflow. This process begins with the digital representation of the molecule and culminates in a comprehensive ADMET profile that informs subsequent experimental studies.
A generalized workflow for this process is depicted below:
Data Presentation: Predicted ADMET Properties of this compound Analogs
Table 1: Physicochemical Properties and Absorption
| Compound ID | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | Caco-2 Permeability (logPapp) | Human Intestinal Absorption (%) |
| 3-IC-001 | 250.28 | 2.5 | 1 | 3 | -5.1 | 92 |
| 3-IC-002 | 264.31 | 2.8 | 1 | 3 | -4.9 | 95 |
| 3-IC-003 | 278.33 | 3.1 | 1 | 3 | -4.7 | 97 |
| 3-IC-004 | 292.36 | 3.4 | 1 | 4 | -4.5 | 98 |
Table 2: Distribution and Metabolism
| Compound ID | BBB Permeability (logBB) | Plasma Protein Binding (%) | CYP2D6 Inhibitor | CYP3A4 Inhibitor |
| 3-IC-001 | -0.8 | 85 | No | No |
| 3-IC-002 | -0.7 | 88 | No | Yes |
| 3-IC-003 | -0.6 | 90 | Yes | Yes |
| 3-IC-004 | -0.5 | 92 | Yes | Yes |
Table 3: Toxicity Predictions
| Compound ID | hERG Inhibition (pIC50) | Ames Mutagenicity | Hepatotoxicity |
| 3-IC-001 | < 5 | Non-mutagenic | Low risk |
| 3-IC-002 | 5.2 | Non-mutagenic | Low risk |
| 3-IC-003 | 5.8 | Non-mutagenic | Moderate risk |
| 3-IC-004 | 6.1 | Mutagenic | High risk |
Experimental Protocols for In Silico ADMET Prediction
The prediction of ADMET properties relies on a variety of computational models. The following sections detail the methodologies behind the prediction of key ADMET parameters.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical relationships that correlate the structural or physicochemical properties of a compound with its biological activity or a specific ADMET property.[3][5][6]
Methodology:
-
Data Collection: A dataset of compounds with known experimental values for the ADMET property of interest is compiled.
-
Molecular Descriptor Calculation: For each compound in the dataset, a wide range of molecular descriptors (e.g., topological, electronic, steric) are calculated from their 2D or 3D structures.
-
Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest, support vector machines) are used to build a mathematical model that links the descriptors to the ADMET property.[5][7]
-
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.
The logical relationship for building a QSAR model is illustrated below:
Prediction of Metabolism: Site of Metabolism (SOM) and Metabolite Identification
Predicting the metabolic fate of a compound is crucial for understanding its clearance and potential for drug-drug interactions. Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in drug metabolism.[8][9]
Methodology:
-
Ligand-Based Approaches: These methods use information about the chemical structure of the substrate to predict its susceptibility to metabolism. This can involve identifying structural motifs known to be metabolized by specific CYP isozymes.
-
Structure-Based Approaches: When the 3D structure of the metabolizing enzyme is available, molecular docking can be used to predict the binding pose of the this compound derivative within the active site. The proximity and orientation of specific atoms to the catalytic center of the enzyme can indicate the likely site of metabolism.[9]
-
Metabolite Prediction: Based on the identified SOM, potential metabolites are generated by applying known biotransformation rules (e.g., hydroxylation, N-dealkylation).
A simplified signaling pathway illustrating CYP450-mediated metabolism is shown below:
Toxicity Prediction
In silico toxicology aims to predict various toxicity endpoints, thereby reducing the need for animal testing and identifying potential liabilities early in development.[10][11]
Methodology:
-
hERG Inhibition: The blockage of the hERG potassium channel can lead to fatal cardiac arrhythmias. QSAR models and pharmacophore models are commonly used to predict the potential of a compound to inhibit the hERG channel.
-
Ames Mutagenicity: This assay assesses the mutagenic potential of a compound. In silico models often rely on identifying structural alerts (fragments known to be associated with mutagenicity) and building statistical models based on large datasets of Ames test results.
-
Hepatotoxicity (DILI - Drug-Induced Liver Injury): Predicting DILI is challenging due to its complex mechanisms. In silico approaches include the development of QSAR models based on DILI data and the analysis of potential mechanisms such as reactive metabolite formation and mitochondrial toxicity.
Conclusion
The in silico prediction of ADMET properties is a powerful and cost-effective strategy in the early stages of drug discovery. For novel compound series like 3-indolizinecarboxamides, these computational models provide invaluable insights into their potential pharmacokinetic and toxicological profiles. By integrating the methodologies and workflows described in this guide, researchers and drug development professionals can make more informed decisions, prioritize promising candidates, and ultimately increase the likelihood of success in bringing safer and more effective drugs to the market. This early-stage computational screening is a critical component of the "fail early, fail cheap" paradigm in pharmaceutical research.[1]
References
- 1. drugpatentwatch.com [drugpatentwatch.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. audreyli.com [audreyli.com]
- 5. Machine Learning-Based Quantitative Structure-Activity Relationship and ADMET Prediction Models for ERα Activity of Anti-Breast Cancer Drug Candidates | Wuhan University Journal of Natural Sciences [wujns.edpsciences.org]
- 6. Use of Quantitative Structure-Activity Relationship (QSAR) and ADMET prediction studies as screening methods for design of benzyl urea derivatives for anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Machine Learning-Based Quantitative Structure-Activity Relationship and ADMET Prediction Models for ERα Activity of Anti-Breast Cancer Drug Candidates | Wuhan University Journal of Natural Sciences [wujns.edpsciences.org]
- 8. In silico prediction of drug metabolism by P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-biolabs.com [creative-biolabs.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
Quantum Chemical Blueprint of 3-Indolizinecarboxamide: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quantum chemical calculations pertinent to 3-Indolizinecarboxamide, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct computational studies on this specific molecule, this guide leverages data from closely related, structurally analogous indolizine derivatives to elucidate its electronic structure, stability, and reactivity. The methodologies and representative data presented herein offer a robust framework for researchers engaged in the rational design and development of novel indolizine-based therapeutic agents.
Core Computational Insights
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the physicochemical properties of molecules. These theoretical insights can guide synthetic efforts and help in understanding the structure-activity relationships of drug candidates.
Methodological Framework for Quantum Chemical Calculations
A typical workflow for the quantum chemical analysis of a molecule like this compound involves several key steps, from initial structure preparation to the calculation of various molecular properties.
Figure 1: A generalized workflow for quantum chemical calculations of a small molecule.
Predicted Molecular Properties of Substituted Indolizines
The following tables summarize key quantitative data obtained from DFT calculations on indolizine derivatives with electron-withdrawing substituents at the 3-position, which serve as a proxy for this compound. These calculations are typically performed using functionals like B3LYP with a basis set such as 6-31G**.
Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic properties and reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability. Electron-withdrawing groups, such as a carboxamide, are known to lower both HOMO and LUMO energy levels.
| Indolizine Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Indolizine (unsubstituted) | -5.795 | -1.003 | 4.792 |
| 3-cyanoindolizine (representative) | -6.25 | -1.85 | 4.40 |
| 3-nitroindolizine (representative) | -6.85 | -2.51 | 4.34 |
Note: Data for substituted indolizines are representative values from literature on derivatives with electron-withdrawing groups and are intended for comparative purposes.
Table 2: Calculated Vibrational Frequencies
Vibrational frequency calculations are performed to confirm that the optimized geometry represents a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum.
| Vibrational Mode | Representative Calculated Wavenumber (cm⁻¹) |
| C=O stretch (amide) | ~1680 - 1720 |
| N-H stretch (amide) | ~3300 - 3500 |
| C-N stretch (amide) | ~1250 - 1350 |
| Aromatic C-H stretch | ~3000 - 3100 |
| Aromatic C=C stretch | ~1450 - 1600 |
Note: These are typical frequency ranges for the specified functional groups and are expected to be present in the calculated spectrum of this compound.
Experimental Protocols
Computational studies are most powerful when validated by experimental data. The synthesis and spectroscopic characterization of this compound are essential for this validation.
Synthesis of 3-Substituted Indolizine Derivatives
A common and effective method for the synthesis of the indolizine core is the 1,3-dipolar cycloaddition reaction (Tschitschibabin reaction).
Protocol for the Synthesis of this compound (General Procedure):
-
Formation of the Pyridinium Ylide:
-
Dissolve 2-(bromomethyl)pyridine (1 equivalent) in a suitable solvent such as acetonitrile.
-
Add an α-halo carbonyl compound, in this case, 2-bromoacetamide (1 equivalent).
-
Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), dropwise to the solution at room temperature.
-
Stir the reaction mixture for 12-24 hours. The pyridinium ylide is generated in situ.
-
-
1,3-Dipolar Cycloaddition:
-
To the solution containing the pyridinium ylide, add an electron-deficient alkyne, such as dimethyl acetylenedicarboxylate (DMAD) (1 equivalent).
-
Heat the reaction mixture to reflux for 6-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the this compound derivative.
-
Figure 2: A simplified schematic of the synthesis of this compound derivatives.
Spectroscopic Characterization
The synthesized this compound should be characterized using standard spectroscopic techniques to confirm its structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra should be recorded on a 400 or 500 MHz spectrometer using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
The chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) should be reported.
-
These experimental spectra can be compared with the predicted NMR spectra from DFT calculations for structural validation.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
The IR spectrum should be recorded using a KBr pellet or as a thin film.
-
The characteristic absorption bands (in cm⁻¹) for the functional groups (e.g., C=O, N-H, C-N, aromatic C-H) should be identified and compared with the calculated vibrational frequencies.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the compound and confirm its elemental composition.
-
Conclusion
This technical guide outlines the fundamental quantum chemical calculations and experimental protocols relevant to the study of this compound. While direct computational data for this specific molecule is scarce, the provided information on related indolizine derivatives offers a solid foundation for researchers. The integration of computational predictions with experimental synthesis and characterization is a powerful strategy in modern drug discovery, enabling a deeper understanding of molecular properties and facilitating the design of novel therapeutic agents. Researchers are encouraged to use the methodologies described herein to conduct specific quantum chemical calculations on this compound to further refine our understanding of this promising scaffold.
Tautomerism and Conformational Analysis of 3-Indolizinecarboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indolizine and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The 3-indolizinecarboxamide core, in particular, presents intriguing possibilities for drug design, where its therapeutic efficacy can be profoundly influenced by its three-dimensional structure and the potential for tautomeric isomerism. Understanding the conformational landscape and the predominant tautomeric forms is therefore critical for predicting molecular interactions, designing effective drug candidates, and interpreting structure-activity relationships.
This technical guide provides an in-depth theoretical and predictive analysis of the tautomerism and conformational flexibility of this compound. In the absence of direct experimental data for this specific molecule, this paper leverages established principles of physical organic chemistry, data from closely related analogues such as indolizine-2-carboxamides, and proposes robust experimental and computational protocols for the definitive characterization of its structural dynamics. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and computational modeling of indolizine-based compounds.
Introduction to the this compound Scaffold
The indolizine nucleus is a bicyclic aromatic system composed of fused pyridine and pyrrole rings, sharing a bridgehead nitrogen atom. This arrangement results in a π-excessive five-membered ring and a π-deficient six-membered ring, leading to unique chemical reactivity. Electrophilic substitution, for instance, is known to occur preferentially at the 3-position of the indolizine ring. The introduction of a carboxamide group at this position yields this compound, a molecule with significant potential for forming hydrogen bonds and engaging in specific interactions with biological targets. The orientation of this carboxamide group, governed by rotation around single bonds, and the potential for proton migration (tautomerism) are key determinants of its physicochemical and pharmacological properties.
Tautomerism in this compound
Tautomers are structural isomers that readily interconvert, most commonly via the migration of a proton. For this compound, the primary and most significant tautomeric equilibrium to consider is the amide-imidic acid tautomerism of the carboxamide group.
Amide-Imidic Acid Tautomerism
The carboxamide functional group can exist in equilibrium between the amide form and its tautomer, the imidic acid form. Theoretical investigations have generally shown that the amide form is significantly more stable than the tautomeric imidic acid.[1]
-
Amide Tautomer: The more stable and predominant form, characterized by a carbonyl group (C=O) and an amino group (NH₂). It acts as both a hydrogen bond donor (N-H) and acceptor (C=O).
-
Imidic Acid Tautomer: Characterized by a hydroxyl group (-OH) and an imine group (C=N). This form is generally less stable but can be influenced by the solvent environment and electronic effects.
Below is a diagram illustrating this tautomeric relationship.
Predicted Properties of Tautomers
While quantitative data for this compound is not available, the expected properties of its primary tautomers can be summarized based on general chemical principles.
| Feature | Amide Tautomer | Imidic Acid Tautomer |
| Relative Stability | High (Predominant) | Low |
| H-Bond Donor | N-H | O-H |
| H-Bond Acceptor | C=O | C=N |
| Acidity | Weakly acidic (N-H) | More acidic (O-H) |
| Basicity | Weakly basic (O) | More basic (N) |
| Table 1: Predicted Physicochemical Properties of this compound Tautomers. |
Conformational Analysis
The conformational flexibility of this compound is primarily determined by the rotation around two key single bonds: the bond connecting the indolizine ring to the carboxamide group (C3-C(O)) and the amide bond itself (C(O)-N).
Rotation Around the C(O)-N Amide Bond
The amide C-N bond possesses significant double-bond character due to resonance, resulting in a substantial rotational barrier. This barrier is typically in the range of 15-25 kcal/mol for simple amides.[2][3] This restricted rotation leads to the existence of planar syn and anti conformers, which can often be observed as distinct species on the NMR timescale at room temperature. For primary amides like this compound, rotation is less complex than in secondary or tertiary amides but still represents a key conformational feature.
Rotation Around the C3-C(O) Bond
Rotation around the single bond connecting the aromatic indolizine ring to the carbonyl carbon defines the orientation of the carboxamide group relative to the heterocyclic system. This rotation gives rise to two principal planar conformers: syn-periplanar and anti-periplanar.
Predicted Conformational Energy Barriers
Direct experimental data on the rotational barriers of this compound is unavailable. However, studies on the positional isomer, indolizine-2-carboxamides, provide a valuable point of comparison. Dynamic NMR analysis of tertiary indolizine-2-carboxamides has determined the rotational barriers for the N-CO bond. While the electronic environment at the 3-position differs from the 2-position, these values serve as a reasonable first approximation.
| Rotational Barrier | Estimated Energy (kcal/mol) | Method of Estimation |
| ΔG‡ (C(O)-N) | 15 - 20 | Analogy to simple amides and N-benzhydrylformamides[3][4] |
| ΔG‡ (C3-C(O)) | 2 - 10 | Analogy to aryl-carbonyl systems |
| Table 2: Estimated Rotational Energy Barriers for this compound. |
Proposed Experimental and Computational Protocols
To provide definitive insights into the tautomeric and conformational preferences of this compound, a combined experimental and computational approach is recommended. The following section outlines a comprehensive workflow for the characterization of this molecule.
Synthesis
A plausible synthetic route involves the reaction of a 3-carboxyindolizine derivative with an aminating agent.
-
Preparation of Ethyl Indolizine-3-carboxylate: This can be achieved via established literature methods, such as the reaction of pyridine with ethyl bromopyruvate.
-
Hydrolysis: Saponification of the ester to the corresponding carboxylic acid using a base like sodium hydroxide.
-
Amidation: Activation of the carboxylic acid with a coupling agent (e.g., DCC, HATU) followed by reaction with ammonia or an ammonia equivalent to yield this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: To confirm the chemical structure and purity. The chemical shifts of protons and carbons in the vicinity of the carboxamide group will be sensitive to its conformation.
-
Variable Temperature (VT) NMR: To study the dynamic processes of bond rotation. By monitoring the coalescence of signals at different temperatures, the activation energy (ΔG‡) for rotation around the C(O)-N bond can be determined.
-
-
Infrared (IR) Spectroscopy: The position of the C=O stretching frequency will help in identifying the predominant tautomer (amide vs. imidic acid). The N-H stretching region can provide information on hydrogen bonding.
-
UV-Vis Spectroscopy: To study the electronic transitions, which will differ between tautomers due to their different chromophoric systems.
Computational Modeling
-
Density Functional Theory (DFT) Calculations:
-
Geometry Optimization: To determine the lowest energy structures of all possible tautomers and conformers in the gas phase and in different solvents (using implicit solvent models like PCM).
-
Energy Calculations: To compute the relative energies of the tautomers and conformers to predict their equilibrium populations.
-
Frequency Calculations: To confirm that the optimized structures are true minima on the potential energy surface and to calculate thermodynamic properties.
-
-
Potential Energy Surface (PES) Scanning:
-
To calculate the energy profile for rotation around the C3-C(O) and C(O)-N bonds by systematically changing the relevant dihedral angles and optimizing the rest of the geometry at each step. This will provide the theoretical rotational energy barriers.
-
Conclusion
While this compound remains a molecule for which direct experimental characterization is yet to be published, this technical guide provides a robust theoretical framework for understanding its key structural features. The predominant tautomer is predicted to be the amide form, and the molecule's conformation is primarily dictated by restricted rotation around the C(O)-N bond and the orientation of the carboxamide group relative to the indolizine ring. The proposed integrated experimental and computational workflow offers a clear path forward for the definitive elucidation of the tautomeric and conformational landscape of this compound, which will be invaluable for its future development and application in medicinal chemistry.
References
Synthesis of the 3-Indolizinecarboxamide Core Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of the 3-indolizinecarboxamide core scaffold, a heterocyclic motif of significant interest in medicinal chemistry due to its diverse biological activities. This document outlines the primary synthetic routes, provides detailed experimental protocols for key transformations, and summarizes relevant quantitative data. Furthermore, it visualizes a key signaling pathway implicated in the mechanism of action of certain indolizine derivatives.
Introduction to the this compound Scaffold
Indolizine, a fused bicyclic aromatic system containing a nitrogen bridgehead atom, and its derivatives have garnered substantial attention in the field of drug discovery. The this compound moiety, in particular, serves as a crucial pharmacophore in a variety of biologically active compounds, exhibiting a range of therapeutic properties including anti-cancer, anti-inflammatory, and anti-tubercular activities. The planar nature of the indolizine core allows for effective interaction with biological targets through π-stacking and hydrogen bonding.[1] The carboxamide group at the 3-position provides a handle for further structural modifications to optimize pharmacokinetic and pharmacodynamic properties.
Synthetic Routes to the this compound Core
The synthesis of the this compound core is typically achieved through a two-stage process:
-
Formation of the Indolizine Ring: The most common and efficient method for constructing the indolizine core is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition. This reaction involves the formation of a pyridinium ylide in situ, which then reacts with a suitable dipolarophile.
-
Amidation: The subsequent conversion of a carboxylate group at the 3-position of the indolizine ring to the desired carboxamide.
A general synthetic scheme is presented below:
Caption: General synthetic workflow for this compound.
Stage 1: Synthesis of Ethyl Indolizine-3-carboxylate via 1,3-Dipolar Cycloaddition
The initial step involves the reaction of a pyridine derivative with an α-halo ketone or a related species to form a pyridinium salt. This salt, upon treatment with a base, generates a pyridinium ylide in situ. The ylide then undergoes a 1,3-dipolar cycloaddition with an electron-deficient alkyne, such as ethyl propiolate, to yield the corresponding indolizine-3-carboxylate ester.
Experimental Protocol: Synthesis of Ethyl Indolizine-3-carboxylate
-
Materials: Pyridine, ethyl 2-bromoacetate, ethyl propiolate, anhydrous potassium carbonate, dimethylformamide (DMF).
-
Procedure:
-
To a solution of pyridine (1.0 eq) in anhydrous DMF, add ethyl 2-bromoacetate (1.0 eq) dropwise at room temperature. Stir the mixture for 24 hours.
-
To the resulting pyridinium salt solution, add anhydrous potassium carbonate (2.0 eq) and ethyl propiolate (1.1 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl indolizine-3-carboxylate.
-
Quantitative Data:
| Reactants | Product | Yield (%) | Reference (for substituted derivatives) |
| Pyridine, Ethyl 2-bromoacetate, Ethyl propiolate | Ethyl indolizine-3-carboxylate | 60-85* | N/A (Typical) |
| Substituted Pyridines, Substituted Phenacyl bromides, Ethyl propiolate | Substituted Ethyl indolizine-carboxylates | 50-75 | N/A (Typical) |
*Note: Yields are for analogous reactions with substituted pyridines and may vary for the unsubstituted core scaffold.
Stage 2: Hydrolysis of Ethyl Indolizine-3-carboxylate
The ethyl ester of indolizine-3-carboxylic acid is hydrolyzed to the corresponding carboxylic acid using a strong base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent.
Experimental Protocol: Synthesis of Indolizine-3-carboxylic Acid
-
Materials: Ethyl indolizine-3-carboxylate, ethanol, sodium hydroxide (or potassium hydroxide), hydrochloric acid.
-
Procedure:
-
Dissolve ethyl indolizine-3-carboxylate (1.0 eq) in ethanol.
-
Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) to the ethanolic solution.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the residue with water and acidify to pH 3-4 with dilute hydrochloric acid.
-
The precipitated indolizine-3-carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.
-
Quantitative Data:
| Reactant | Product | Yield (%) | Reference |
| Ethyl indolizine-3-carboxylate | Indolizine-3-carboxylic acid | 85-95* | Based on similar indole ester hydrolyses.[2] |
*Note: Yield is an estimate based on typical ester hydrolysis reactions.
Stage 3: Amidation of Indolizine-3-carboxylic Acid
The final step is the coupling of indolizine-3-carboxylic acid with an amine source (e.g., ammonia or an ammonium salt) to form the this compound. This is typically achieved using standard peptide coupling reagents.
Experimental Protocol: Synthesis of this compound
-
Materials: Indolizine-3-carboxylic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-hydroxybenzotriazole (HOBt), diisopropylethylamine (DIPEA), ammonium chloride, DMF.
-
Procedure:
-
To a solution of indolizine-3-carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add ammonium chloride (1.5 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
-
Quantitative Data:
| Reactants | Product | Yield (%) | Reference |
| Indolizine-3-carboxylic acid, Ammonium chloride | This compound | 70-90* | Based on general amidation protocols. |
*Note: Yield is an estimate based on typical amide coupling reactions.
Biological Activity and Signaling Pathway Inhibition
Certain indolizine derivatives have been reported to exhibit potent anticancer activity through the inhibition of key signaling pathways involved in cell proliferation and survival. One such pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade.[3] Inhibition of EGFR and its downstream effectors, such as the MAPK/ERK pathway, can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.
The diagram illustrates how a this compound derivative can inhibit the EGFR signaling pathway. Upon binding of Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates, leading to the recruitment of adaptor proteins like GRB2 and SOS. This activates the RAS-RAF-MEK-ERK cascade, culminating in the activation of transcription factors that promote cell proliferation and survival. By inhibiting EGFR, the indolizine compound can block this entire downstream signaling cascade.
Conclusion
The this compound core scaffold represents a valuable platform for the development of novel therapeutic agents. The synthetic routes described herein, primarily centered around the 1,3-dipolar cycloaddition and subsequent amidation, offer a versatile and efficient means to access a wide range of derivatives. The demonstrated ability of certain indolizine compounds to inhibit critical signaling pathways, such as the EGFR cascade, underscores the potential of this scaffold in oncology and other therapeutic areas. Further exploration of the structure-activity relationships and mechanisms of action of this compound derivatives is warranted to fully exploit their therapeutic potential.
References
The Indolizine Ring: A Comprehensive Guide to its Reactivity and Chemical Transformations
For Researchers, Scientists, and Drug Development Professionals
The indolizine scaffold, a fused bicyclic heteroaromatic system containing a bridgehead nitrogen atom, is a privileged core in numerous natural products and synthetic molecules of significant biological and material interest.[1][2][3] Its unique electronic structure, arising from the fusion of a π-excessive pyrrole ring and a π-deficient pyridine ring, imparts a rich and versatile chemical reactivity.[4] This guide provides an in-depth exploration of the key chemical transformations of the indolizine ring, offering detailed experimental protocols and quantitative data to support further research and application in drug discovery and materials science.
Core Reactivity of the Indolizine Ring
The indolizine nucleus is a 10π-electron aromatic system, isomeric with indole.[5][6] The distribution of electron density is not uniform across the two rings. The five-membered ring exhibits higher electron density, making it susceptible to electrophilic attack, akin to a pyrrole ring.[4] Conversely, the six-membered ring is electron-deficient, resembling a pyridine ring, and is thus more prone to nucleophilic attack, although generally resistant.[7]
The primary sites for electrophilic substitution are the C-3 and C-1 positions of the five-membered ring, with C-3 being the most reactive due to the highest electron population.[6][7] If the C-3 position is occupied, electrophilic attack typically occurs at the C-1 position.[7]
Key Chemical Transformations
Electrophilic Substitution Reactions
Indolizines readily undergo a variety of electrophilic substitution reactions, primarily at the C-3 position.[7][8]
Nitration: Nitration of 2-substituted indolizines with nitric acid in acetic anhydride or sulfuric acid typically yields the 3-nitro derivative. For instance, 2-methylindolizine and 2-phenylindolizine undergo nitration to afford the corresponding 3-nitro compounds.[8]
Alkylation and Acylation: Friedel-Crafts type reactions allow for the introduction of alkyl and acyl groups. For example, a Brønsted acid-catalyzed C3-alkylation of indolizines has been achieved with various electrophiles like ortho-hydroxybenzyl alcohols.[9] Vilsmeier-Haack formylation of 2-phenylindolizine with phosphorus oxychloride in dimethylformamide (DMF) yields 2-phenyl-3-indolizine carboxaldehyde.[8]
Halogenation: Halogenation of indolizines can be achieved using various reagents. For example, bromination can be performed to introduce a bromine atom at the C-3 position.
Diazo Coupling: Indolizines react with arenediazonium salts to form azo derivatives. The coupling typically occurs at the C-3 position. If this position is blocked, the reaction proceeds at the C-1 position.[7][10]
Table 1: Summary of Selected Electrophilic Substitution Reactions on Indolizines
| Electrophile Source | Reagents and Conditions | Position of Substitution | Product | Yield (%) | Reference |
| Nitronium ion (NO₂⁺) | HNO₃ / H₂SO₄ | C-3 | 3-Nitroindolizine derivative | Moderate | [8] |
| Acylium ion (RCO⁺) | RCOCl / AlCl₃ | C-3 | 3-Acylindolizine | Good | [3] |
| Vilsmeier Reagent | POCl₃ / DMF | C-3 | 3-Formylindolizine | High | [8] |
| Diazonium salt (ArN₂⁺) | ArN₂Cl | C-3 (or C-1) | 3-(Arylazo)indolizine | Good | [7] |
Cycloaddition Reactions
The indolizine ring system participates in several types of cycloaddition reactions, providing access to more complex fused heterocyclic systems.
[3+2] Cycloaddition: This is a cornerstone of indolizine synthesis, often involving the 1,3-dipolar cycloaddition of pyridinium ylides with electron-deficient alkenes or alkynes.[7][11] This reaction is a highly efficient method for constructing the indolizine core with various substituents. The reaction proceeds via an in-situ generation of the pyridinium ylide from the corresponding pyridinium salt in the presence of a base.[11]
[8+2] Cycloaddition: Indolizines can act as an 8π component in [8+2] cycloaddition reactions with dienophiles such as acetylenes, leading to the formation of cycl[3.2.2]azine derivatives.[6] These reactions often require a catalyst or an oxidant for the subsequent dehydrogenation of the initial cycloadduct to the aromatic cyclazine.[6]
Experimental Protocol: General Procedure for [3+2] Cycloaddition for Indolizine Synthesis [11]
-
Preparation of Pyridinium Salt: N-alkylation of a substituted pyridine with a phenacyl bromide or an alkyl bromoacetate is carried out in acetone under mild conditions to yield the corresponding N-alkyl-pyridinium salt.
-
In-situ Ylide Generation and Cycloaddition: The pyridinium salt (1.0 mmol), an acetylenic dipolarophile (1.2 mmol), and potassium carbonate (1.5 mmol) are stirred in a suitable solvent (e.g., DMF) at room temperature.
-
Work-up and Purification: The reaction mixture is monitored by TLC. Upon completion, the mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Diagram: [3+2] Cycloaddition for Indolizine Synthesis
Caption: Workflow for the synthesis of functionalized indolizines via [3+2] cycloaddition.
Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the indolizine ring, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for various cross-coupling reactions on the indolizine core.
-
Suzuki-Miyaura Coupling: This reaction enables the introduction of aryl and vinyl substituents by coupling haloindolizines with boronic acids. For instance, 8-triflyl indolizines can undergo Suzuki-Miyaura coupling to introduce various aryl groups at the C-8 position.[12]
-
Sonogashira Coupling: This reaction involves the coupling of haloindolizines with terminal alkynes, providing access to alkynyl-substituted indolizines.
-
Heck Coupling: The Heck reaction allows for the vinylation of haloindolizines.
-
Cross-Coupling/Cycloisomerization Cascade: An efficient palladium-catalyzed cross-coupling of 3-(2-pyridyl) propargyl carbonates with organoboronic acids, followed by cycloisomerization, provides a direct route to 1,3-disubstituted indolizines.[13]
Copper-Catalyzed Reactions: Copper catalysts are also employed in indolizine synthesis and functionalization, such as in the cycloisomerization of 2-pyridyl-substituted propargylic acetates to yield C-1 oxygenated indolizines.[14]
Experimental Protocol: Palladium-Catalyzed Cross-Coupling/Cycloisomerization [13]
-
Reaction Setup: To a sealed tube are added 3-(2-pyridyl) propargyl carbonate (0.2 mmol), organoboronic acid (0.3 mmol), Pd(PPh₃)₄ (5 mol %), and a suitable base (e.g., K₂CO₃, 0.4 mmol) in a solvent such as toluene (2 mL).
-
Reaction Execution: The tube is sealed and the mixture is stirred at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12 h).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 1,3-disubstituted indolizine.
Table 2: Selected Metal-Catalyzed Cross-Coupling Reactions for Indolizine Synthesis and Functionalization
| Reaction Name | Catalyst | Reactants | Product | Yield (%) | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄ | 8-Triflylindolizine, Arylboronic acid | 8-Arylindolizine | 42-88 | [12] |
| Cross-Coupling/Cycloisomerization | Pd(PPh₃)₄ | 3-(2-Pyridyl) propargyl carbonate, Organoboronic acid | 1,3-Disubstituted indolizine | Good to Excellent | [13] |
| Cycloisomerization | Cu(I) catalyst | 2-Pyridyl-substituted propargylic acetate | C-1 Oxygenated indolizine | Good | [14] |
| C-H/S-H Cross-Coupling | Transition-metal-free | Indolizine, Thiol | Indolizine thioether | Good to Excellent | [15] |
Oxidation and Reduction Reactions
Oxidation: The indolizine ring can undergo oxidation, and the outcome is often dependent on the reaction conditions and the substitution pattern of the indolizine. Photooxygenation of indolizine derivatives can proceed via different mechanisms, leading to various oxygenated products.[16] For instance, the photooxygenation of some 1-acyl-2-phenylindolizines proceeds via a singlet oxygen mechanism.[16]
Reduction: Catalytic hydrogenation of indolizines can lead to the saturation of one or both rings, yielding dihydro-, tetrahydro-, or octahydroindolizines (indolizidines). The specific product depends on the catalyst, solvent, and reaction conditions.
Diagram: Reactivity Map of the Indolizine Ring
Caption: Overview of the major chemical transformations of the indolizine ring.
Applications in Drug Development
The diverse reactivity of the indolizine ring allows for the synthesis of a wide array of derivatives with significant biological activities.[1] Indolizine-containing compounds have shown promise as anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory agents.[2] The ability to functionalize the indolizine core at various positions through the reactions described above is crucial for structure-activity relationship (SAR) studies in drug discovery programs. For instance, physostigmine, an indolizidine alkaloid, is a cholinesterase inhibitor used in the treatment of glaucoma and anticholinergic toxicity.[17]
Conclusion
The indolizine ring possesses a fascinating and synthetically valuable reactivity profile. Its susceptibility to electrophilic attack on the five-membered ring, participation in cycloaddition reactions, and amenability to metal-catalyzed functionalization make it a versatile scaffold for the construction of complex molecules. The detailed methodologies and summarized data presented in this guide are intended to serve as a valuable resource for chemists engaged in the synthesis and application of indolizine derivatives, particularly in the fields of medicinal chemistry and materials science. Further exploration of the chemical space around the indolizine nucleus is poised to uncover novel compounds with potent biological activities and unique photophysical properties.
References
- 1. Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. soc.chim.it [soc.chim.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. jbclinpharm.org [jbclinpharm.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Organocatalytic C3-functionalization of indolizines: synthesis of biologically important indolizine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. jbclinpharm.org [jbclinpharm.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 13. Palladium-catalyzed highly efficient synthesis of functionalized indolizines via cross-coupling/cycloisomerization cascade - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Indolizine synthesis [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. go.drugbank.com [go.drugbank.com]
Methodological & Application
Application Notes and Protocols for High-Throughput Screening of 3-Indolizinecarboxamide Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of 3-indolizinecarboxamide libraries, a promising class of compounds with potential therapeutic applications. The focus of these notes is on the identification of inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways.
Introduction to 3-Indolizinecarboxamides and IRAK4
The this compound scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. Recent interest has focused on the potential of these compounds to modulate kinase activity. One such kinase of significant interest is IRAK4, a serine/threonine kinase that plays a crucial role in the innate immune response. IRAK4 is a central component of the signaling cascade initiated by Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R). Upon activation, IRAK4 phosphorylates downstream targets, leading to the activation of transcription factors such as NF-κB and AP-1, which in turn drive the expression of pro-inflammatory cytokines. Dysregulation of the IRAK4 signaling pathway is implicated in a range of inflammatory and autoimmune diseases, as well as certain types of cancer. Therefore, the identification of potent and selective IRAK4 inhibitors from this compound libraries represents a promising therapeutic strategy.
High-Throughput Screening Strategy
A typical HTS campaign for identifying this compound-based IRAK4 inhibitors involves several stages, from initial library screening to hit confirmation and characterization. The overall workflow is designed to efficiently screen large numbers of compounds and identify those with the desired biological activity.
Caption: High-throughput screening workflow for this compound libraries.
IRAK4 Signaling Pathway
Understanding the IRAK4 signaling pathway is crucial for interpreting screening results and for designing follow-up experiments. The diagram below illustrates the key components of this pathway.
Caption: Simplified IRAK4 signaling pathway upon TLR/IL-1R activation.
Quantitative Data Summary
While specific high-throughput screening data for a comprehensive this compound library against IRAK4 is not publicly available within the searched resources, the following table provides a representative structure for presenting such data. Data from HTS campaigns are typically presented with compound identifiers, structural information, and the measured biological activity, such as percentage inhibition or IC50 values.
| Compound ID | Structure | % Inhibition @ 10 µM | IC50 (µM) |
| INDZ-001 | [Structure of INDZ-001] | 95.2 | 0.15 |
| INDZ-002 | [Structure of INDZ-002] | 88.7 | 0.89 |
| INDZ-003 | [Structure of INDZ-003] | 45.1 | > 10 |
| INDZ-004 | [Structure of INDZ-004] | 99.8 | 0.05 |
| ... | ... | ... | ... |
Note: The data in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed methodologies for key experiments in an HTS campaign for IRAK4 inhibitors are provided below.
Protocol 1: IRAK4 Kinase Activity Assay (LANCE Ultra TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring IRAK4 kinase activity.
Materials:
-
Recombinant human IRAK4 enzyme
-
ULight™-labeled peptide substrate
-
Europium-labeled anti-phospho-substrate antibody
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound library compounds dissolved in DMSO
-
Low-volume 384-well assay plates
-
TR-FRET-compatible plate reader
Procedure:
-
Compound Plating: Dispense 50 nL of each library compound (typically at 10 mM in DMSO) into the assay plate wells. For dose-response experiments, prepare serial dilutions of the compounds.
-
Enzyme and Substrate Preparation: Prepare a solution of IRAK4 enzyme and ULight™-peptide substrate in assay buffer.
-
Enzyme/Substrate Addition: Add 10 µL of the enzyme/substrate mix to each well of the assay plate.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Reaction Initiation: Prepare a solution of ATP in assay buffer. Add 10 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for IRAK4.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Prepare a solution of the Europium-labeled anti-phospho-substrate antibody in detection buffer. Add 10 µL of the detection mix to each well to stop the reaction.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 615 nm. Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
Protocol 2: Cell-Based IRAK4 Inhibition Assay (NF-κB Reporter Assay)
This protocol describes a cell-based assay to measure the inhibition of IRAK4-mediated NF-κB activation.
Materials:
-
HEK293 cells stably expressing a TLR (e.g., TLR4/MD2/CD14) and an NF-κB-driven reporter gene (e.g., luciferase or GFP).
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
TLR ligand (e.g., Lipopolysaccharide - LPS)
-
This compound library compounds dissolved in DMSO
-
384-well clear-bottom white assay plates
-
Luciferase assay reagent (if using a luciferase reporter)
-
Luminometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the reporter cells into 384-well plates at an appropriate density (e.g., 10,000 cells/well) and allow them to attach overnight.
-
Compound Addition: Add the library compounds to the cells at the desired final concentration.
-
Pre-incubation: Incubate the cells with the compounds for 1 hour at 37°C.
-
Cell Stimulation: Add the TLR ligand (e.g., LPS at 100 ng/mL) to the wells to stimulate the IRAK4 pathway. Include wells with no ligand as a negative control.
-
Incubation: Incubate the plates for 6-8 hours at 37°C to allow for reporter gene expression.
-
Signal Detection:
-
For Luciferase Reporter: Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.
-
For GFP Reporter: Measure the GFP fluorescence using a fluorescence plate reader.
-
-
Data Analysis: Normalize the reporter signal to the stimulated and unstimulated controls to determine the percentage of inhibition for each compound.
Conclusion
The protocols and strategies outlined in these application notes provide a robust framework for the high-throughput screening of this compound libraries to identify novel IRAK4 inhibitors. The combination of biochemical and cell-based assays is essential for identifying potent and cell-permeable compounds. Subsequent hit-to-lead optimization efforts can then focus on improving the potency, selectivity, and pharmacokinetic properties of the identified hits to develop new therapeutic agents for inflammatory diseases and cancer.
Application Notes and Protocols for 3-Indolizinecarboxamide as a Potential Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 3-Indolizinecarboxamide derivatives as anticancer agents. The information compiled from recent studies highlights their synthesis, biological activity, and mechanism of action, offering a valuable resource for researchers in oncology and medicinal chemistry.
Introduction
Indolizine, a fused bicyclic nitrogen-containing heterocyclic scaffold, has emerged as a privileged structure in the design of novel therapeutic agents due to its diverse biological activities. Among its derivatives, N-substituted-3-indolizinecarboxamides are being investigated for their potential as anticancer agents. These compounds have shown promise in inhibiting the proliferation of various cancer cell lines, suggesting their potential for development into effective cancer therapies. The planar structure of the indolizine core allows for interactions with various biological targets, including enzymes and DNA.
Synthesis of this compound Derivatives
A general and efficient method for the synthesis of N-aryl-3-indolizinecarboxamides involves a multi-step process. The core indolizine structure is typically formed via a 1,3-dipolar cycloaddition reaction between a pyridinium ylide and an electron-deficient alkyne. The resulting indolizine-3-carboxylic acid can then be coupled with a variety of substituted anilines to yield the desired N-aryl-3-indolizinecarboxamides.
General Synthetic Protocol
A representative synthetic scheme for N-aryl-3-indolizinecarboxamides is outlined below. This protocol is based on established methods for the synthesis of related carboxamide derivatives and can be adapted for specific target molecules.[1][2]
Step 1: Synthesis of Pyridinium Salt A solution of the appropriately substituted pyridine and a 2-bromoacetophenone derivative in a suitable solvent like acetone is stirred at room temperature to form the corresponding pyridinium salt.
Step 2: 1,3-Dipolar Cycloaddition to form the Indolizine Core The pyridinium salt is suspended in a solvent such as dichloromethane, followed by the addition of an electron-deficient alkyne (e.g., ethyl propiolate). A base, typically triethylamine, is added dropwise to generate the pyridinium ylide in situ, which then undergoes a 1,3-dipolar cycloaddition to form the indolizine ring system.
Step 3: Hydrolysis to Indolizine-3-carboxylic Acid The ester group of the resulting indolizine derivative is hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield the corresponding indolizine-3-carboxylic acid.
Step 4: Amide Coupling to form N-Aryl-3-indolizinecarboxamide The indolizine-3-carboxylic acid is activated, and then reacted with a substituted aniline in the presence of a coupling agent (e.g., EDC·HCl) and a base (e.g., DMAP) to form the final N-aryl-3-indolizinecarboxamide product. Alternatively, the carboxylic acid can be converted to the corresponding acid chloride using an agent like phosphorus oxychloride, followed by reaction with the desired amine.[2]
Biological Activity and Quantitative Data
Several studies have evaluated the in vitro anticancer activity of various indolizine and related indole-based carboxamide derivatives against a panel of human cancer cell lines. The cytotoxic effects are typically quantified by IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values. The data presented below is a compilation from studies on structurally related compounds, providing an indication of the potential potency of this compound derivatives.
| Compound Class | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| N-Aryl(indol-3-yl)glyoxamides | HeLa/KB (Cervix) | Proliferation | 0.039 | [3] |
| L1210 (Leukemia) | Proliferation | 0.051 | [3] | |
| SKOV3 (Ovarian) | Proliferation | 0.011 | [3] | |
| N-Phenyl Indazole-1-carboxamides | Colon Cancer Cell Lines | Growth Inhibition | 0.041 - 33.6 | [4] |
| Melanoma Cell Lines | Growth Inhibition | 0.041 - 33.6 | [4] | |
| Indolizine-based Pentathiepines | MCF7 (Breast) | Viability | Submicromolar | [5] |
| MDA-MB231 (Breast) | Viability | Submicromolar | [5] | |
| A549 (Lung) | Viability | Submicromolar | [5] | |
| HCT116 (Colon) | Viability | Submicromolar | [5] | |
| N-Phenyl Nicotinamides | T47D (Breast) | Growth Inhibition | 0.21 | [6][7] |
| Difluoro-substituted Indolizine | HePG2 (Liver) | Proliferation | 6.02 | [8] |
| HCT-116 (Colon) | Proliferation | 5.84 | [8] | |
| MCF-7 (Breast) | Proliferation | 8.89 | [8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound test compounds in culture medium from a stock solution in DMSO. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action and Signaling Pathways
The anticancer mechanism of action for this compound derivatives is believed to be multifactorial, with evidence suggesting the induction of apoptosis and inhibition of key cellular processes required for cancer cell proliferation and survival.
Inhibition of Tubulin Polymerization and Apoptosis Induction
Several studies on related N-aryl carboxamides suggest that these compounds may exert their anticancer effects by targeting the microtubule network.[6][7][9] Microtubules are essential for cell division, and their disruption can lead to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis. Molecular docking studies have indicated that some functionalized indolizines can bind to the colchicine-binding site of tubulin, thereby inhibiting its polymerization.[9]
The induction of apoptosis is a key mechanism for many anticancer drugs. Treatment of cancer cells with indolizine-related compounds has been shown to lead to characteristic morphological changes associated with apoptosis, such as cell shrinkage and chromatin condensation. The apoptotic cascade can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often culminating in the activation of caspases, which are the executioners of apoptosis.
Potential Signaling Pathways
Based on the proposed mechanism of action, the following signaling pathways are likely to be modulated by this compound derivatives.
Caption: Proposed mechanism of action for this compound derivatives.
Visualizations
Experimental Workflow for Anticancer Drug Screening
The following diagram illustrates a typical workflow for the initial screening and evaluation of this compound derivatives as potential anticancer agents.
Caption: Experimental workflow for evaluating 3-Indolizinecarboxamides.
Logical Relationship of Structure-Activity Relationship (SAR) Studies
The development of potent this compound anticancer agents relies on systematic Structure-Activity Relationship (SAR) studies to identify key structural features that contribute to their biological activity.
Caption: Logical flow for Structure-Activity Relationship studies.
Conclusion
This compound derivatives represent a promising class of compounds for the development of novel anticancer agents. Their synthesis is accessible, and preliminary data on related structures indicate potent cytotoxic activity against a range of cancer cell lines. The proposed mechanism of action, involving the disruption of microtubule dynamics and induction of apoptosis, provides a solid foundation for further investigation. The protocols and data presented here serve as a valuable resource for researchers aiming to explore the therapeutic potential of this interesting chemical scaffold. Future studies should focus on synthesizing and evaluating a broader range of N-substituted-3-indolizinecarboxamides to establish clear structure-activity relationships, optimize their potency and selectivity, and validate their anticancer efficacy in preclinical in vivo models.
References
- 1. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and structure-activity relationships of N-aryl(indol-3-yl)glyoxamides as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations | Semantic Scholar [semanticscholar.org]
- 6. Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Evaluation of 3-Indolizinecarboxamide Derivatives Against Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indole-based compounds have garnered significant attention in medicinal chemistry due to their presence in numerous biologically active molecules and their potential as anticancer agents.[1][2] This document provides detailed application notes and protocols for the in vitro evaluation of 3-Indolizinecarboxamide derivatives, a class of indole-containing compounds, against various cancer cell lines. The methodologies described herein are based on established techniques for assessing cytotoxicity, induction of apoptosis, and effects on the cell cycle.
Data Presentation: Cytotoxicity of Indole Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of various indole-amide derivatives against a panel of human cancer cell lines. The data is compiled from multiple studies to provide a comparative overview.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2 (Indole-aryl-amide) | MCF7 (Breast) | 0.81 | [1] |
| PC3 (Prostate) | 2.13 | [1] | |
| HeLa (Cervical) | >10 | [1] | |
| Compound 3 (Indole-aryl-amide) | HeLa (Cervical) | 5.64 | [1] |
| Compound 5 (Indole-aryl-amide) | HT29 (Colon) | 2.61 | [1] |
| PC3 (Prostate) | 0.39 | [1] | |
| J6 (Jurkat) | 0.37 | [1] | |
| PQ-ICA 2 (Primaquine–indole-3-carboxamide) | LNCaP (Prostate) | Potent (specific value not provided) | [3] |
| Indole-3-isoxazole-5-carboxamide 5a | HepG2 (Liver) | <3.8 | [4] |
| SNU475 (Liver) | <8.5 | [4] | |
| Indole-3-isoxazole-5-carboxamide 5r | HepG2 (Liver) | <3.8 | [4] |
| SNU475 (Liver) | <8.5 | [4] | |
| Indole-3-isoxazole-5-carboxamide 5t | HepG2 (Liver) | <3.8 | [4] |
| SNU475 (Liver) | <8.5 | [4] | |
| Compound 5m (3-amino-3-hydroxymethyloxindole derivative) | SJSA-1 (Osteosarcoma) | 3.14 | [5] |
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines by measuring cell viability.
Materials:
-
Cancer cell lines (e.g., HT29, MCF7, PC3)
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound derivatives dissolved in DMSO
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the this compound derivatives in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for another 48-72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTS or MTT solution to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) and incubate for 15 minutes with shaking.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound derivatives
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of the this compound derivative for 24-48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of this compound derivatives on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cells treated with this compound derivatives
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compound for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro evaluation of this compound derivatives.
Caption: Experimental workflow for in vitro anticancer evaluation.
Proposed Signaling Pathway for Apoptosis Induction
Many indole derivatives induce apoptosis through the intrinsic mitochondrial pathway.[6] This often involves the generation of reactive oxygen species (ROS) and modulation of the Bcl-2 family of proteins.[6][7]
Caption: Proposed intrinsic apoptosis signaling pathway.
References
- 1. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 3-amino-3-hydroxymethyloxindoles as potential anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Molecular Docking of 3-Indolizinecarboxamide Derivatives into Target Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the molecular docking of 3-Indolizinecarboxamide derivatives, a class of heterocyclic compounds with promising therapeutic potential. The protocols outlined below are designed to be accessible to both experienced computational chemists and bench scientists seeking to incorporate molecular modeling into their research.
Introduction to 3-Indolizinecarboxamides and Molecular Docking
Indolizine-based compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-tubercular, anticancer, and anti-inflammatory properties. The this compound scaffold, in particular, serves as a versatile template for the design of novel inhibitors targeting various protein classes. Molecular docking is a powerful computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), typically a protein. This method is instrumental in drug discovery for virtual screening, lead optimization, and elucidating mechanisms of action.
Target Proteins for this compound Derivatives
Based on published studies, a key target for indolizine derivatives is the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, a crucial enzyme in the mycobacterial cell wall biosynthesis pathway. Inhibition of InhA is a validated strategy for anti-tubercular drug development. Other potential targets, given the observed anticancer and anti-inflammatory activities of this class of compounds, include various kinases and components of inflammatory signaling pathways such as the NF-κB pathway.
Quantitative Data Summary
The following table summarizes molecular docking data for a series of 3-benzoylindolizine-1-carboxylate derivatives against the InhA enzyme. This data is extracted from a study by Kumar et al. (2021) and provides a reference for expected binding affinities.
| Compound ID | Structure | Docking Score (kcal/mol) |
| 3a | 2-methyl-3-(4-fluorobenzoyl)indolizine-1-carboxylate | -9.5 |
| 3b | 2-methyl-3-(4-chlorobenzoyl)indolizine-1-carboxylate | -9.2 |
| 3c | 2-methyl-3-(4-bromobenzoyl)indolizine-1-carboxylate | -9.0 |
| 3d | 2-methyl-3-(4-nitrobenzoyl)indolizine-1-carboxylate | -8.8 |
| 4a | 2-ethyl-3-(4-fluorobenzoyl)indolizine-1-carboxylate | -9.3 |
| 4b | 2-ethyl-3-(4-chlorobenzoyl)indolizine-1-carboxylate | -9.1 |
| 4c | 2-ethyl-3-(4-bromobenzoyl)indolizine-1-carboxylate | -8.9 |
Experimental Protocols
This section details the step-by-step protocol for performing a molecular docking study of a this compound derivative against the InhA enzyme using AutoDock Vina, a widely used open-source docking program.
Protocol 1: Preparation of the Receptor (InhA)
-
Obtain Protein Structure: Download the crystal structure of InhA from the Protein Data Bank (PDB). A suitable entry is PDB ID: 4DRE.
-
Prepare the Protein:
-
Open the PDB file in a molecular visualization tool such as PyMOL, Chimera, or AutoDockTools (ADT).
-
Remove all non-essential molecules, including water, co-factors (unless essential for binding), and any co-crystallized ligands.
-
Add polar hydrogen atoms to the protein.
-
Assign Gasteiger charges to all atoms.
-
Save the prepared protein in the PDBQT file format (e.g., 4DRE_protein.pdbqt).
-
Protocol 2: Preparation of the Ligand (this compound)
-
Generate Ligand Structure:
-
Draw the 2D structure of the desired this compound derivative using a chemical drawing software like ChemDraw or Marvin Sketch. For this example, we will use a generic this compound.
-
Convert the 2D structure to a 3D structure.
-
Perform an initial energy minimization of the 3D structure using a force field like MMFF94.
-
-
Prepare the Ligand for Docking:
-
Open the 3D structure of the ligand in AutoDockTools.
-
Detect the rotatable bonds.
-
Assign Gasteiger charges.
-
Save the prepared ligand in the PDBQT file format (e.g., ligand.pdbqt).
-
Protocol 3: Molecular Docking using AutoDock Vina
-
Define the Binding Site (Grid Box):
-
Identify the active site of InhA. This can be determined from the position of the co-crystallized ligand in the original PDB file or from literature.
-
In AutoDockTools, define a grid box that encompasses the entire binding pocket. Note the center coordinates (x, y, z) and the dimensions of the grid box.
-
-
Create the Configuration File:
-
Create a text file named conf.txt.
-
Add the following lines to the file, replacing the example values with your specific file names and grid parameters:
-
-
Run AutoDock Vina:
-
Open a terminal or command prompt.
-
Navigate to the directory containing your prepared files and the Vina executable.
-
Execute the following command:
-
-
Analyze the Results:
-
The output file docking_results.pdbqt will contain the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
-
Visualize the docked poses in PyMOL or another molecular graphics program to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
-
Visualizations
Experimental Workflow
Caption: Molecular Docking Workflow.
Hypothetical Signaling Pathway Modulation
Caption: Hypothetical Inhibition of NF-κB Pathway.
Application Notes and Protocols: Synthesis and Biological Screening of Functionalized 3-Indolizinecarboxamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of a series of functionalized 3-indolizinecarboxamide derivatives. The protocols outlined below detail the synthetic procedures and the methodologies for assessing their potential as therapeutic agents, particularly in the context of anticancer and anti-inflammatory applications.
Synthesis of this compound Derivatives
The synthesis of substituted 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides is achieved through a straightforward coupling reaction between a carboxylic acid precursor and various substituted aromatic amines.[1]
Experimental Protocol: General Synthesis of 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamide Derivatives[1]
-
Reactant Preparation : Dissolve 3-(3-chlorobenzoyl) indolizine-1-carboxylic acid (2 mmol) in 20 mL of dichloromethane.
-
Amine Addition : To the solution, add triethylamine (6 mmol) followed by PyBOP (3 mmol) and stir the mixture for 30 minutes at room temperature.
-
Coupling Reaction : Add the desired substituted aromatic amine (3 mmol) to the reaction mixture and continue stirring for 10 hours.
-
Work-up : Dilute the reaction mass with water and extract the product with dichloromethane (2 x 100 mL).
-
Purification : Combine the organic layers, dry over sodium sulfate, and concentrate to obtain the crude product. Purify the crude mass using flash column chromatography with an ethyl acetate-petroleum ether (7:3) solvent system to yield the final phenyl indolizine-carboxamide derivatives.
Caption: Synthetic workflow for 3-indolizinecarboxamides.
Biological Screening Protocols
The synthesized this compound derivatives have been evaluated for their anticancer, anti-inflammatory, and antibacterial activities.[1]
In-Vitro Anticancer Activity: MTT Assay[1]
The cytotoxicity of the synthesized compounds was assessed against the PA-1 ovarian cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
Protocol:
-
Cell Seeding : Seed PA-1 cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment : Treat the cells with various concentrations of the synthesized compounds and a standard drug (e.g., Cisplatin) and incubate for 48 hours.
-
MTT Addition : Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In-Vitro Anti-inflammatory Activity: Gelatin Zymography[1]
The anti-inflammatory potential of the compounds was evaluated by assessing their inhibitory effect on matrix metalloproteinases (MMP-2 and MMP-9) using the gelatin zymography method.[1]
Protocol:
-
Sample Preparation : Prepare cell lysates or conditioned media containing MMP-2 and MMP-9.
-
Electrophoresis : Run the samples on a polyacrylamide gel containing gelatin under non-reducing conditions.
-
Incubation : Incubate the gel in a buffer containing the synthesized compounds or a standard inhibitor (e.g., Tetracycline hydrochloride).
-
Staining and Destaining : Stain the gel with Coomassie Brilliant Blue and then destain to visualize the zones of gelatin degradation.
-
Data Analysis : Quantify the band intensity to determine the percentage of inhibition of MMP-2 and MMP-9 activity.
Quantitative Biological Data
The biological activities of the synthesized 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamide derivatives (compounds 3a-f) are summarized below.
Table 1: In-Vitro Anticancer Activity against PA-1 Ovarian Cancer Cell Line[1]
| Compound | IC50 (µg/mL) |
| 3a | 8.20 |
| 3f | 8.27 |
| Cisplatin (Standard) | 1.12 |
Table 2: In-Vitro Anti-inflammatory Activity[1]
| Compound | Inhibition of MMP-2 (%) | Inhibition of MMP-9 (%) |
| 3f | 90 | 50 |
Table 3: In-Vitro Anti-tuberculosis and Antibacterial Activity[1]
| Compound | Anti-tuberculosis (MIC in µg/mL) |
| 3a | 12.5 |
| 3b | 6.25 |
| 3c | 3.2 |
MIC: Minimum Inhibitory Concentration
Proposed Mechanism of Action and Signaling Pathway
Some functionalized indolizine derivatives have been shown to exert their anticancer effects by targeting tubulin, a key protein involved in microtubule dynamics and cell division.[2][3] Molecular docking studies of certain indolizines have revealed favorable binding affinities at the colchicine-binding site of tubulin.[2][3] Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.
Caption: Proposed mechanism of anticancer activity.
Conclusion
The functionalized 3-indolizinecarboxamides presented here demonstrate significant potential as lead compounds for the development of new anticancer and anti-inflammatory agents.[1] The synthetic protocol is efficient, and the biological screening methods are robust for identifying and characterizing the therapeutic potential of these novel chemical entities. Further optimization of the lead compounds could lead to the development of potent and selective drug candidates.
References
Application Notes and Protocols: 3-Indolizinecarboxamide as a Kinase Inhibitor in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indolizine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Its unique electronic and steric properties make it an attractive starting point for the design of novel therapeutic agents. This document provides a detailed overview and experimental protocols for the investigation of 3-Indolizinecarboxamide derivatives as potential kinase inhibitors for drug discovery. Kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Therefore, the development of novel kinase inhibitors is a major focus of modern drug discovery.
While specific public-domain data on this compound as a kinase inhibitor is limited, this document outlines a comprehensive workflow and detailed protocols for the synthesis, screening, and characterization of such compounds. The provided methodologies are based on established practices in the field of kinase inhibitor drug discovery and can be adapted to explore the potential of the this compound scaffold against various kinase targets. A patent mentioning indolizine derivatives as inhibitors of Phosphoinositide 3-kinase (PI3K) suggests a promising starting point for investigation.
Target Signaling Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][2][3][4][5] Aberrant activation of this pathway is frequently observed in various cancers, making it a prime target for therapeutic intervention. The workflow described herein will focus on the characterization of this compound derivatives as potential inhibitors of this pathway.
Caption: PI3K/Akt/mTOR Signaling Pathway and a hypothetical point of inhibition.
Drug Discovery Workflow
The process of identifying and validating a novel kinase inhibitor from a chemical scaffold like this compound involves a multi-step workflow. This workflow begins with the synthesis of a library of derivatives, followed by a series of in vitro and cell-based assays to identify potent and selective compounds.
Caption: General workflow for kinase inhibitor drug discovery.
Data Presentation
Quantitative data from various assays should be systematically organized to facilitate the comparison of different this compound derivatives.
Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Kinase B | IC50 (nM) | Kinase C | IC50 (nM) |
| 3-IC-001 | PI3Kα | Value | Akt1 | Value | mTOR | Value |
| 3-IC-002 | PI3Kα | Value | Akt1 | Value | mTOR | Value |
| 3-IC-003 | PI3Kα | Value | Akt1 | Value | mTOR | Value |
| ... | ... | ... | ... | ... | ... | ... |
Table 2: Cellular Activity of Lead this compound Compounds
| Compound ID | Cell Line | Target Engagement (EC50, nM) | Cell Viability (GI50, µM) |
| 3-IC-Lead1 | Cancer Cell Line A | Value | Value |
| 3-IC-Lead1 | Cancer Cell Line B | Value | Value |
| 3-IC-Lead2 | Cancer Cell Line A | Value | Value |
| 3-IC-Lead2 | Cancer Cell Line B | Value | Value |
Experimental Protocols
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-based)
This protocol is designed to measure the inhibitory effect of this compound derivatives on the activity of a target kinase by quantifying the amount of ATP remaining in the reaction.
Materials:
-
Purified recombinant kinase (e.g., PI3Kα)
-
Kinase substrate (e.g., PIP2)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
White, opaque 96-well or 384-well plates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Prepare a serial dilution of the this compound compounds in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.
-
In a 96-well plate, add 5 µL of the diluted compound solution to each well. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Add 10 µL of a solution containing the kinase and substrate in kinase assay buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration close to the Km for the specific kinase) to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and measure the remaining ATP by adding the reagents from the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound compounds on the viability of cancer cells.
Materials:
-
Cancer cell line (e.g., MCF-7, PC-3)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
This compound compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the this compound compounds for 72 hours. Include DMSO-treated cells as a control.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI50 (concentration for 50% inhibition of cell growth) values.[6]
Protocol 3: Western Blot Analysis for Pathway Modulation
This protocol is used to determine if a this compound compound inhibits the PI3K/Akt/mTOR signaling pathway in cells by measuring the phosphorylation status of key downstream proteins.
Materials:
-
Cancer cell line
-
This compound compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6K, anti-total-S6K, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and grow them to 70-80% confluency.
-
Treat the cells with the this compound compound at various concentrations for a specified time (e.g., 2-24 hours). Include a DMSO-treated control.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the change in phosphorylation of the target proteins relative to the total protein levels and the loading control (GAPDH).[7][8][9]
Conclusion
The this compound scaffold holds potential for the development of novel kinase inhibitors. The protocols and workflow outlined in this document provide a comprehensive framework for the systematic investigation of such compounds. By following these methodologies, researchers can effectively synthesize, screen, and characterize this compound derivatives to identify promising lead candidates for further preclinical and clinical development in the pursuit of new targeted therapies.
References
- 1. PI3K-Akt signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Targeting the PI3K/Akt pathway for the treatment of ulcerative colitis: integrative regulatory features of traditional Chinese medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. dovepress.com [dovepress.com]
- 9. 5Z-7-Oxozeanol Isolated from the Fungus Curvularia sp. MDCW-1060 Inhibits the Proliferation of MDA-MB-231 Cells via the PI3K-Akt and MAPK Pathways [mdpi.com]
Application Notes and Protocols for Determining the Efficacy of 3-Indolizinecarboxamide using Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Indolizinecarboxamide and its derivatives are a class of heterocyclic compounds with significant potential in drug discovery, particularly in the development of novel anti-cancer therapeutics. Drawing parallels from structurally related indole compounds, such as Indole-3-carbinol (I3C), it is hypothesized that 3-Indolizinecarboxamides may exert their effects through the induction of apoptosis and cell cycle arrest. This document provides detailed protocols for a panel of cell-based assays to evaluate the efficacy of a novel this compound compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.
Experimental Protocol:
-
Cell Seeding:
-
Culture cancer cells (e.g., H1299 lung cancer cells or LNCaP prostate cancer cells) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation:
| Concentration of this compound (µM) | Absorbance at 570 nm (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle Control) | 1.2 ± 0.05 | 100 |
| 1 | 1.1 ± 0.04 | 91.7 |
| 5 | 0.9 ± 0.06 | 75.0 |
| 10 | 0.7 ± 0.03 | 58.3 |
| 25 | 0.4 ± 0.02 | 33.3 |
| 50 | 0.2 ± 0.01 | 16.7 |
| 100 | 0.1 ± 0.01 | 8.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Workflow:
Application Notes and Protocols for 3-Indolizinecarboxamide-based Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of 3-indolizinecarboxamide derivatives as potential therapeutic agents. This document includes a summary of their biological activities with quantitative data, detailed experimental protocols for their synthesis and evaluation, and diagrams of relevant signaling pathways and experimental workflows.
Biological Activity of Indolizine Derivatives
Indolizine derivatives have demonstrated a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The following tables summarize the quantitative data from various studies on different classes of indolizine derivatives.
Table 1: Antimicrobial and Antifungal Activity of Indolizine Derivatives
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Indolizine-1-carbonitrile | Staphylococcus aureus | 16 - 256 | [1] |
| Indolizine-1-carbonitrile | Gram-negative bacteria | 16 - 256 | [1] |
| Indolizine-1-carbonitrile | Filamentous fungi & yeasts | 8 - 32 | [1] |
| Pyrazolyl-indolizine | Bacillus subtilis | Potent | [2] |
| Pyrazolyl-indolizine | Staphylococcus aureus | Potent | [2] |
| Pyrazolyl-indolizine | Pseudomonas aeruginosa | Potent | [2] |
| Pyrazolyl-indolizine | Salmonella typhimurium | Potent | [2] |
| Pyrazolyl-indolizine | Candida albicans | Potent | [2] |
| Trisubstituted indolizine | Mycobacterium tuberculosis (susceptible) | 5.5 | [3] |
| Trisubstituted indolizine | Mycobacterium tuberculosis (multidrug-resistant) | 11.3 | [3] |
| Indolizine derivative XXI | Staphylococcus aureus | 25 (bacteriostatic) | [3] |
| Mannich bases of indolizine-1-carboxylate | E. coli & P. aeruginosa | - (75-86.8% activity) | [4] |
| Mannich bases of indolizine-1-carboxylate | B. subtilis & S. aureus | - (77.5-95.1% activity) | [4] |
Table 2: Anti-inflammatory and Anticancer Activity of Indolizine Derivatives
| Compound Class | Activity | Assay | Results | Reference |
| Indolizine derivatives | Anti-inflammatory | Carrageenan-induced paw edema | Significant inhibition | [5] |
| Indolizine derivatives | Anti-inflammatory | Arachidonic acid-induced paw edema | Significant inhibition | [5] |
| Spirooxindole-indolizine hybrids | Anti-inflammatory | Carrageenan-induced paw edema | Significant inhibition | [1] |
| Spirooxindole-indolizine hybrids | Anti-inflammatory | Croton oil-induced ear edema | Significant inhibition | [1] |
| Spirooxindole-indolizine hybrids | Anti-inflammatory | Cotton pellet-induced granuloma | Significant inhibition | [1] |
| Indole-3-acetic acid (related compound) | Anticancer | MTT assay (BXPC-3 cells) | Decreased cell viability | [2] |
Experimental Protocols
General Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of the indolizine scaffold via a 1,3-dipolar cycloaddition reaction, which can be adapted for the synthesis of 3-indolizinecarboxamides.
Materials:
-
Substituted pyridine
-
α-Halo ketone
-
Electron-deficient alkene (e.g., an acrylate or maleimide derivative that can be converted to a carboxamide)
-
Anhydrous solvent (e.g., toluene, acetonitrile)
-
Base (e.g., triethylamine, potassium carbonate)
Procedure:
-
Formation of the N-ylide: A solution of the substituted pyridine (1 mmol) and the α-halo ketone (1.1 mmol) in the anhydrous solvent is stirred at room temperature for 2-4 hours to form the pyridinium salt.
-
The pyridinium salt is then treated with a base (1.5 mmol) to generate the pyridinium ylide in situ.
-
Cycloaddition: The electron-deficient alkene (1.2 mmol) is added to the reaction mixture.
-
The reaction is heated to reflux and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the substituted indolizine.
-
Subsequent chemical modifications can be performed to introduce the carboxamide group at the 3-position.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.
Materials:
-
Synthesized this compound compounds
-
Bacterial and fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Bacterial or fungal colonies are suspended in sterile broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to the final working concentration.
-
Compound Dilution: The test compounds are serially diluted in the appropriate broth in a 96-well plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Controls: Positive (microbes with no compound) and negative (broth only) controls are included on each plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]
In Vitro Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This protocol describes a common in vivo method to assess the acute anti-inflammatory activity of the test compounds.
Materials:
-
Wistar albino rats or Swiss albino mice
-
Synthesized this compound compounds
-
Carrageenan solution (1% w/v in saline)
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Grouping: Animals are divided into control, standard, and test groups.
-
Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally to the respective groups. The control group receives the vehicle.
-
Induction of Inflammation: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan is administered into the right hind paw of each animal.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for the treated groups relative to the control group.[5]
In Vitro Anticancer Activity (MTT Assay)
This protocol is used to assess the cytotoxic effect of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., MCF-7, HeLa)
-
Synthesized this compound compounds
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
Hypothesized Anti-inflammatory Signaling Pathway
Many anti-inflammatory agents exert their effects by inhibiting the NF-κB signaling pathway, which is a key regulator of the inflammatory response.[6][7] While the specific mechanism for 3-indolizinecarboxamides has not been fully elucidated, a plausible mechanism of action is the inhibition of this pathway.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by 3-indolizinecarboxamides.
Hypothesized Anticancer (Apoptotic) Signaling Pathway
The induction of apoptosis is a common mechanism for anticancer drugs. 3-Indolizinecarboxamides may induce apoptosis through the intrinsic (mitochondrial) pathway, which involves the activation of caspases.[8][9][10][11]
Caption: Hypothesized intrinsic apoptosis pathway induced by 3-indolizinecarboxamides.
Experimental Workflow for In Vitro Anticancer Screening
The following diagram illustrates a typical workflow for screening this compound derivatives for their anticancer activity.
Caption: Workflow for the in vitro anticancer screening of 3-indolizinecarboxamides.
References
- 1. researchgate.net [researchgate.net]
- 2. Apoptosis of pancreatic cancer BXPC-3 cells induced by indole-3-acetic acid in combination with horseradish peroxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. omicsonline.org [omicsonline.org]
- 6. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB - Wikipedia [en.wikipedia.org]
- 8. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Indolizinecarboxamide Derivatives in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Indolizine, a heterocyclic aromatic compound, serves as a crucial scaffold in medicinal chemistry due to its diverse pharmacological activities. Its derivatives have shown a wide range of biological effects, including antimicrobial, anti-inflammatory, anticancer, and antitubercular properties.[1] This document provides detailed application notes and protocols for a series of 3-substituted-N-phenylindolizine-1-carboxamide derivatives, which have demonstrated significant potential in various therapeutic areas. While the focus of this document is on 1-carboxamide derivatives due to available data, the exploration of 3-indolizinecarboxamides presents a promising avenue for future research.
Data Presentation
The following tables summarize the quantitative biological activity data for a series of synthesized 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamide derivatives.
Table 1: In Vitro Anti-tuberculosis Activity
| Compound | Substitution (R) | MIC (μg/mL) vs. Mycobacterium tuberculosis H37Rv |
| 3a | H | 12.5 |
| 3b | 4-F | 6.25 |
| 3c | 4-Cl | 3.2 |
| 3d | 4-Br | >50 |
| 3e | 4-CH₃ | >50 |
| 3f | 4-OCH₃ | >50 |
| Pyrazinamide | Standard | 3.2 |
| Streptomycin | Standard | 6.25 |
| Isoniazid | Standard | 0.2 |
Table 2: In Vitro Anticancer Activity (% Inhibition at 10⁻⁵ M)
| Compound | Lung Cancer (A549) | Breast Cancer (MCF7) |
| 3a | 72 | 78 |
| 3b | 75 | 80 |
| 3c | 82 | 85 |
| 3d | 68 | 75 |
| 3e | 70 | 72 |
| 3f | 65 | 68 |
| Adriamycin | 98 | 98 |
Table 3: In Vitro Anti-inflammatory Activity (% Inhibition)
| Compound | MMP-2 | MMP-9 |
| 3a | 75 | 40 |
| 3b | 80 | 42 |
| 3c | 85 | 45 |
| 3d | 70 | 35 |
| 3e | 72 | 38 |
| 3f | 90 | 50 |
| Tetracycline | 95 | 95 |
Table 4: In Vitro Antibacterial Activity (Zone of Inhibition in mm)
| Compound | S. aureus (Gram +ve) | E. coli (Gram -ve) |
| 3a | 12 | 10 |
| 3b | 14 | 11 |
| 3c | 16 | 13 |
| 3d | 11 | 9 |
| 3e | 10 | 8 |
| 3f | 18 | 15 |
| Ciprofloxacin | 25 | 22 |
Experimental Protocols
Synthesis of 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamide derivatives (3a-f)
This protocol describes a general method for the synthesis of the title compounds from 3-(3-chlorobenzoyl)indolizine-1-carboxylic acid.
Materials:
-
3-(3-chlorobenzoyl)indolizine-1-carboxylic acid (1)
-
Substituted aromatic amines (2a-f)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) or similar peptide coupling agent
-
Water
-
Sodium sulfate
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
Dissolve 3-(3-chlorobenzoyl)indolizine-1-carboxylic acid (1) (2 mmol) in dichloromethane (20 mL).
-
Add triethylamine (6 mmol) to the solution.
-
Add BOP reagent (3 mmol) and stir the mixture for 30 minutes at room temperature.
-
Add the respective substituted aromatic amine (2a-f) (3 mmol) to the reaction mixture.
-
Continue stirring for 10 hours at room temperature.
-
Upon completion of the reaction (monitored by TLC), dilute the reaction mass with water.
-
Extract the product with dichloromethane (2 x 100 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography using a mixture of ethyl acetate and petroleum ether (7:3) as the eluent to yield the pure phenylindolizine-carboxamide derivatives (3a-f).
In Vitro Biological Assays
1. Anti-tuberculosis Activity (Microplate Alamar Blue Assay):
-
Organism: Mycobacterium tuberculosis H37Rv.
-
Method: The assay is performed in 96-well microplates. The test compounds are serially diluted in the wells. A standardized inoculum of M. tuberculosis is added to each well. The plates are incubated for 7 days. Alamar blue solution is added to each well, and the plates are re-incubated. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents a color change from blue to pink.
2. Anticancer Activity (MTT Assay):
-
Cell Lines: A549 (Lung) and MCF7 (Breast).
-
Method: Cells are seeded in 96-well plates and incubated. The test compounds are added at a concentration of 10⁻⁵ M and incubated for 48 hours. MTT reagent is added to each well, and the plates are incubated to allow formazan crystal formation. The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured. The percentage of inhibition is calculated relative to untreated control cells.
3. Anti-inflammatory Activity (Gelatin Zymography):
-
Enzymes: Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9).
-
Method: The inhibitory activity of the compounds against MMP-2 and MMP-9 is assessed using gelatin zymography. Protein samples containing the enzymes are incubated with the test compounds. The samples are then subjected to SDS-PAGE containing gelatin. After electrophoresis, the gel is incubated in a developing buffer to allow for enzyme activity. The gel is then stained, and the areas of gelatin degradation (clear zones) are visualized. The percentage of inhibition is determined by comparing the intensity of the clear zones in the presence and absence of the inhibitors.
4. Antibacterial Activity (Agar Well Diffusion Method):
-
Organisms: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
-
Method: Nutrient agar plates are seeded with the bacterial cultures. Wells are made in the agar, and a solution of the test compound is added to each well. The plates are incubated, and the diameter of the zone of inhibition around each well is measured in millimeters.
Visualizations
Synthesis Workflow
Caption: Synthesis of 3-substituted-N-phenylindolizine-1-carboxamides.
Potential Signaling Pathways
The exact mechanisms of action for these specific indolizinecarboxamide derivatives have not been fully elucidated. However, based on the observed biological activities and literature on related compounds, the following pathways are plausible targets.
Potential Anti-inflammatory Mechanism
References
Application Notes and Protocols: 3-Indolizinecarboxamide Derivatives for Treating Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 3-indolizinecarboxamide derivatives and related indolizine compounds as anti-inflammatory agents. Due to limited specific data on this compound derivatives, this document draws upon research on structurally similar and relevant indolizine and indole derivatives to present viable experimental protocols and potential mechanisms of action.
Introduction
Inflammation is a complex biological response implicated in numerous diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a critical area of drug discovery. Indolizine-based compounds have emerged as a promising scaffold for the development of new therapeutic agents. This document outlines the application of this compound derivatives and related compounds in targeting key inflammatory pathways.
Mechanism of Action: Targeting Key Inflammatory Pathways
Several studies suggest that indolizine and indole derivatives exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of immune and inflammatory responses. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as the enzyme cyclooxygenase-2 (COX-2). Some indole derivatives have been shown to inhibit the activation of the NF-κB pathway.[1]
Modulation of the MAPK Signaling Pathway
The MAPK signaling cascade, which includes p38, JNK, and ERK, plays a significant role in the cellular response to inflammatory stimuli.[2] Inhibition of this pathway can reduce the expression of inflammatory cytokines and enzymes. Studies on related compounds suggest that this compound derivatives may also target this pathway.[3]
Quantitative Data Summary
The following tables summarize the in vitro anti-inflammatory activity of various indolizine derivatives. This data can serve as a benchmark for the evaluation of novel this compound compounds.
Table 1: In Vitro COX-2 Inhibitory Activity of 7-Methoxy Indolizine Derivatives [4][5]
| Compound | IC₅₀ (µM) for COX-2 |
| Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate | 5.84 |
| Indomethacin (Reference) | 6.84 |
Table 2: In Vitro Dual COX-2/LOX Inhibitory Activity of Indolizine Derivative 56
| Enzyme Target | IC₅₀ (µM) |
| COX-2 | 14.91 |
| COX-1 | >50 |
| Soybean Lipoxygenase (LOX) | 13.09 |
Table 3: In Vivo Anti-inflammatory Activity of Indolizine Derivative 56
| Treatment (Dose) | Inhibition of Paw Edema (%) at 3h |
| Indolizine Derivative 56 (20 mg/kg) | 68.42 |
| Diclofenac (10 mg/kg) | 72.15 |
| Celecoxib (10 mg/kg) | 65.34 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anti-inflammatory potential of this compound derivatives.
General Experimental Workflow
In Vitro Nitric Oxide (NO) Production Assay
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
This compound test compounds
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-treated control.
In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the ability of the test compounds to inhibit the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
COX-2 inhibitor screening kit (commercially available)
-
This compound test compounds
Protocol:
-
Follow the instructions provided with the commercial COX-2 inhibitor screening kit.
-
Typically, the test compound is incubated with the COX-2 enzyme.
-
Arachidonic acid is then added to initiate the enzymatic reaction.
-
The production of prostaglandins is measured, often via a colorimetric or fluorometric method.
-
Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the COX-2 enzyme activity.
In Vivo Carrageenan-Induced Paw Edema Model
This is a standard in vivo model to assess the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar rats (male, 180-220 g)
-
Carrageenan solution (1% in saline)
-
Pletysmometer
-
This compound test compounds
-
Reference drug (e.g., Diclofenac)
Protocol:
-
Fast the rats overnight before the experiment.
-
Administer the test compounds or the reference drug orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of paw edema for each group compared to the control group (treated with vehicle only).
Conclusion
The available evidence on indolizine and related indole structures strongly suggests that this compound derivatives are a promising class of compounds for the development of novel anti-inflammatory drugs. Their potential to modulate key inflammatory pathways like NF-κB and MAPK, along with demonstrated efficacy in preclinical models for related compounds, warrants further investigation. The protocols and data presented here provide a solid foundation for researchers to synthesize and evaluate novel this compound derivatives as potential treatments for a range of inflammatory diseases.
References
- 1. Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of indole derivatives as inhibitors targeting STING-dependent inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Indolizinecarboxamide in Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and findings related to the antimicrobial research of 3-indolizinecarboxamide and its derivatives. The information is compiled from recent studies and is intended to guide researchers in this promising field of drug discovery.
Antimicrobial Activity of this compound Derivatives
Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activity against various pathogenic microorganisms. The potency of these compounds is often influenced by the nature and position of substituents on the indolizine core and the carboxamide moiety.
Antibacterial Activity
Studies have shown that certain this compound derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key metric for evaluating antibacterial potency.
Table 1: Minimum Inhibitory Concentration (MIC) of 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamide Derivatives against Bacterial Strains
| Compound | Enterococcus faecalis (Zone of Inhibition, mm) | Staphylococcus aureus (Zone of Inhibition, mm) | Klebsiella pneumoniae (Zone of Inhibition, mm) | Escherichia coli (Zone of Inhibition, mm) |
| 3f | 19 | 21 | 18 | 20 |
| Ciprofloxacin (Standard) | 28 | 30 | 26 | 32 |
Data extracted from a study on 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamide derivatives, where antimicrobial activity was determined by the zone of inhibition[1].
Table 2: In vitro Anti-tuberculosis Activity of 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamide Derivatives
| Compound | MIC (µg/mL) against Mycobacterium tuberculosis |
| 3a | 12.5 |
| 3b | 6.25 |
| 3c | 3.2 |
| Pyrazinamide (Standard) | 3.2 |
| Isoniazid (Standard) | 1.6 |
| Rifampicin (Standard) | 0.8 |
| Streptomycin (Standard) | 0.8 |
This table highlights the potent anti-tuberculosis activity of compound 3c, which is comparable to the standard drug Pyrazinamide[1].
Antifungal Activity
Several indolizine derivatives have also been evaluated for their efficacy against fungal pathogens.
Table 3: Antifungal Activity of Pyrazolyl-Indolizine Derivatives
| Compound | MIC (µg/mL) against Candida albicans |
| 5 | Potent |
| 9 | Potent |
| 13 | Potent |
| 19 | Potent |
Compounds 5, 9, 13, and 19 demonstrated potent antifungal efficiency against Candida albicans[2].
Experimental Protocols
The following protocols are generalized methodologies based on common practices in antimicrobial susceptibility testing as described in the cited literature.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
96-well microtiter plates.
-
Microbial inoculum standardized to 0.5 McFarland turbidity.
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO).
-
Standard antimicrobial agents (positive controls).
-
Solvent control (negative control).
-
Incubator.
-
Microplate reader.
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in the appropriate broth in the wells of a 96-well plate. The concentration range should be sufficient to determine the MIC.
-
Prepare a standardized microbial inoculum (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Inoculate each well with the microbial suspension, except for the sterility control wells.
-
Include positive control wells (broth with inoculum and a standard antibiotic) and negative control wells (broth with inoculum and the solvent used to dissolve the compounds).
-
Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Optionally, use a microplate reader to measure the optical density (OD) at a specific wavelength (e.g., 600 nm) to quantify microbial growth.
Agar Disk Diffusion Method
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test compound.
Materials:
-
Mueller-Hinton Agar (MHA) plates.
-
Sterile filter paper disks.
-
Microbial inoculum standardized to 0.5 McFarland turbidity.
-
Test compounds at a known concentration.
-
Standard antibiotic disks (positive control).
-
Solvent-impregnated disks (negative control).
-
Sterile swabs.
-
Incubator.
-
Ruler or calipers.
Procedure:
-
Prepare a lawn of the microbial culture on the surface of an MHA plate using a sterile swab.
-
Aseptically place sterile filter paper disks impregnated with a known concentration of the test compound onto the agar surface.
-
Place positive and negative control disks on the same plate.
-
Incubate the plate at the appropriate temperature and duration.
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and antimicrobial evaluation of this compound derivatives.
Caption: Workflow for antimicrobial drug discovery using 3-indolizinecarboxamides.
Proposed Mechanism of Action
Based on molecular docking studies and membrane disruption assays found in the literature, a proposed mechanism of action for certain antimicrobial indolizine derivatives involves targeting essential bacterial enzymes and disrupting the cell membrane.
Caption: Proposed antimicrobial mechanism of 3-indolizinecarboxamides.
References
Application Notes and Protocols for Enzyme Inhibition Assays Using 3-Indolizinecarboxamide Compounds
For the Attention of Researchers, Scientists, and Drug Development Professionals
The following document provides a detailed framework for conducting enzyme inhibition assays with 3-Indolizinecarboxamide compounds. Extensive literature searches did not yield specific, publicly available data on the inhibition of particular enzymes by this class of compounds. Therefore, this document presents a generalized protocol and application notes that can be adapted by researchers once a specific enzyme target has been identified. The methodologies and data presentation formats provided herein are based on established principles of enzyme kinetics and inhibitor screening.
Introduction to 3-Indolizinecarboxamides in Enzyme Inhibition
Indolizine scaffolds are present in a variety of biologically active molecules, and their derivatives have been explored for a range of therapeutic applications. The this compound core represents a versatile scaffold for chemical modification, making it an attractive candidate for the development of novel enzyme inhibitors. Enzyme inhibition is a critical mechanism of action for many drugs, and the identification of novel inhibitors is a cornerstone of drug discovery.
These application notes provide a template for evaluating this compound derivatives as potential inhibitors of a chosen enzyme. The provided protocols are designed to be adaptable to various enzyme classes and assay formats.
Data Presentation: A Template for Quantitative Analysis
Clear and structured presentation of quantitative data is essential for the comparison of inhibitor potency. The following table templates are recommended for summarizing key inhibition parameters.
Table 1: Single-Concentration Inhibition Screening of this compound Derivatives
| Compound ID | Concentration (µM) | Percent Inhibition (%) |
| 3-IC-001 | 10 | |
| 3-IC-002 | 10 | |
| 3-IC-003 | 10 | |
| ... | ... | ... |
Table 2: IC50 Determination for Lead this compound Compounds
| Compound ID | IC50 (µM) [95% CI] | Hill Slope |
| 3-IC-00X | ||
| 3-IC-00Y | ||
| ... | ... | ... |
Table 3: Mechanism of Inhibition Studies for a Selected this compound
| Compound ID | Inhibition Type | Ki (µM) |
| 3-IC-00Z |
Experimental Protocols
The following are generalized protocols for key experiments in the evaluation of this compound compounds as enzyme inhibitors. It is imperative to optimize these protocols for the specific enzyme and substrate being investigated.
Protocol 1: General Enzyme Inhibition Assay (Spectrophotometric)
This protocol describes a common method for measuring enzyme activity and its inhibition using a spectrophotometer to detect a change in absorbance.
Materials:
-
Enzyme of interest
-
Substrate for the enzyme
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
This compound compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control inhibitor
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the enzyme in assay buffer. The final concentration should result in a linear reaction rate over the desired time course.
-
Prepare a stock solution of the substrate in assay buffer. The optimal concentration is typically at or near the Michaelis-Menten constant (Km).
-
Prepare serial dilutions of the this compound compounds and the positive control inhibitor in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound compound dilution or control (vehicle or positive control)
-
-
Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 10-15 minutes).
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
-
Data Acquisition:
-
Immediately place the microplate in a pre-warmed microplate reader.
-
Measure the change in absorbance at the appropriate wavelength over time (kinetic read) or after a fixed incubation period (endpoint read).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_vehicle))
-
For IC50 determination, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.
-
Protocol 2: Kinase Inhibition Assay (Luminescent)
This protocol outlines a common method for assessing the inhibition of kinase activity, which often involves measuring the amount of ATP remaining after the kinase reaction.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
Kinase assay buffer (containing cofactors like MgCl2)
-
ATP
-
This compound compounds
-
Luminescent ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well microplates
-
Luminometer
Procedure:
-
Assay Setup:
-
To the wells of a white, opaque 96-well plate, add:
-
Kinase assay buffer
-
This compound compound dilution or control
-
Kinase and substrate mixture
-
-
Pre-incubate the plate at room temperature for a specified time.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the reaction for the optimized duration at the appropriate temperature.
-
-
Detection:
-
Stop the kinase reaction and detect the remaining ATP by adding the luminescent ATP detection reagent according to the manufacturer's instructions.
-
Incubate for a short period to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer. A lower luminescent signal corresponds to higher kinase activity (more ATP consumed).
-
-
Data Analysis:
-
Calculate the percent inhibition based on the luminescent signals.
-
Determine IC50 values as described in Protocol 1.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows in enzyme inhibition assays.
Troubleshooting & Optimization
Technical Support Center: Optimization of 3-Indolizinecarboxamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-indolizinecarboxamide and its derivatives. The content is designed to address specific issues that may be encountered during the experimental process, offering practical solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for preparing the this compound scaffold?
A1: The most prevalent and versatile method for constructing the indolizine core is the [3+2] cycloaddition reaction, also known as the Tschitschibabin reaction. This typically involves the reaction of a pyridinium ylide with an electron-deficient alkyne, such as a propiolate derivative. The resulting indolizine ester at the 3-position can then be converted to the desired carboxamide.
Q2: I am observing low yields in my initial cycloaddition reaction to form the indolizine ester. What are the likely causes?
A2: Low yields in the [3+2] cycloaddition step can stem from several factors. Common issues include inefficient formation of the pyridinium ylide, decomposition of the ylide, or side reactions of the starting materials. It is crucial to ensure anhydrous reaction conditions and to optimize the base and solvent used for ylide generation.
Q3: Are there any common side products to be aware of during the synthesis?
A3: Yes, side products can arise from various pathways. In the initial cycloaddition, dimerization or polymerization of the alkyne dipolarophile can occur, especially at elevated temperatures. During the hydrolysis of the ester to the carboxylic acid, care must be taken to avoid decomposition of the indolizine ring, which is sensitive to harsh acidic or basic conditions. In the final amidation step, incomplete reaction or side reactions involving the activating agents are possible.
Q4: How can I purify the final this compound product?
A4: Purification of this compound is typically achieved through column chromatography on silica gel or by recrystallization.[1] The choice of solvent for chromatography or recrystallization will depend on the specific substituents on the indolizine ring and the amide moiety. It is advisable to perform a small-scale test to determine the optimal solvent system.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound, broken down by reaction stage.
Stage 1: Synthesis of Ethyl Indolizine-3-carboxylate via [3+2] Cycloaddition
Problem: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inefficient Pyridinium Ylide Formation | Ensure the use of a suitable base (e.g., triethylamine, DBU) and an appropriate aprotic solvent (e.g., anhydrous DMF, acetonitrile). The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the ylide. |
| Decomposition of Pyridinium Ylide | Pyridinium ylides can be unstable. Generate the ylide in situ at low temperatures (e.g., 0 °C) and add the dipolarophile (ethyl propiolate) slowly to the reaction mixture. |
| Poor Reactivity of Starting Materials | Verify the purity of the starting pyridine derivative and the α-halocarbonyl compound used to form the pyridinium salt. The propiolate should also be of high purity. |
| Suboptimal Reaction Temperature | The reaction temperature can be critical. While some reactions proceed at room temperature, others may require heating. Optimize the temperature in small-scale trials. |
Problem: Formation of Multiple Products/Impure Product
| Possible Cause | Suggested Solution |
| Side Reactions of the Propiolate | Add the ethyl propiolate slowly to the reaction mixture to maintain a low concentration and minimize self-polymerization. |
| Formation of Regioisomers | If using an unsymmetrical alkyne, the formation of regioisomers is possible. The regioselectivity is influenced by electronic and steric factors of both the ylide and the dipolarophile. Purification by column chromatography may be necessary to separate the isomers. |
| Decomposition of the Indolizine Product | Indolizines can be sensitive to prolonged heating or exposure to acid/base. Minimize reaction time and work up the reaction promptly upon completion (as monitored by TLC). |
Stage 2: Hydrolysis of Ethyl Indolizine-3-carboxylate to Indolizine-3-carboxylic Acid
Problem: Incomplete Hydrolysis
| Possible Cause | Suggested Solution |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress by TLC. If the starting material is still present after the initial reaction time, consider extending the time or cautiously increasing the temperature. |
| Inappropriate Base Concentration | Use a sufficient excess of the base (e.g., NaOH or KOH) to ensure complete saponification. The concentration of the base can also be optimized. |
| Poor Solubility of the Ester | Ensure the ester is fully dissolved in the reaction solvent (e.g., a mixture of ethanol and water) to allow for efficient reaction with the aqueous base. |
Problem: Decomposition of the Indolizine Ring
| Possible Cause | Suggested Solution |
| Harsh Reaction Conditions | Avoid excessively high temperatures or prolonged reaction times. Use milder basic conditions if decomposition is observed. Some sources suggest that acidic hydrolysis can be an alternative, but this should be approached with caution due to the potential for ring protonation and subsequent decomposition. |
| Work-up Issues | Neutralize the reaction mixture carefully with acid (e.g., HCl) at a low temperature (e.g., 0 °C) to precipitate the carboxylic acid. Avoid making the solution strongly acidic. |
Stage 3: Amide Coupling of Indolizine-3-carboxylic Acid
Problem: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Inefficient Activation of the Carboxylic Acid | Use a reliable coupling agent such as DCC (dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole), or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Ensure anhydrous conditions as these reagents are moisture-sensitive. |
| Poor Nucleophilicity of the Amine | If using a weakly nucleophilic amine, a more potent activating agent or longer reaction times may be necessary. |
| Steric Hindrance | If either the indolizine-3-carboxylic acid or the amine is sterically hindered, the reaction may be slow. Consider using less hindered starting materials if possible, or a more effective coupling reagent. |
| Side Reaction with Coupling Agent | The formation of N-acylurea byproducts can occur with carbodiimide coupling agents. These can often be removed by filtration or chromatography. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl Indolizine-3-carboxylate
This protocol is a general guideline and may require optimization for specific substrates.
-
Formation of the Pyridinium Salt: To a solution of the desired pyridine derivative (1.0 equiv) in anhydrous acetone or acetonitrile, add the appropriate α-bromoacetate (1.1 equiv). Stir the mixture at room temperature or with gentle heating until the pyridinium salt precipitates. Filter the salt, wash with cold acetone, and dry under vacuum.
-
[3+2] Cycloaddition: Suspend the pyridinium salt (1.0 equiv) in anhydrous DMF. Add triethylamine (1.2 equiv) dropwise at 0 °C under an inert atmosphere. Stir for 30 minutes. To this mixture, add a solution of ethyl propiolate (1.1 equiv) in anhydrous DMF dropwise over 1 hour.
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Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC. Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Protocol 2: Hydrolysis of Ethyl Indolizine-3-carboxylate
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Saponification: Dissolve the ethyl indolizine-3-carboxylate (1.0 equiv) in a mixture of ethanol and water (e.g., 2:1 v/v). Add a solution of sodium hydroxide (2.0-3.0 equiv) in water.
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Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
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Work-up: Cool the reaction mixture to 0 °C in an ice bath. Slowly add aqueous HCl (e.g., 1 M) with vigorous stirring until the pH is approximately 4-5. The indolizine-3-carboxylic acid should precipitate.
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Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.
Protocol 3: Synthesis of this compound
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Activation of Carboxylic Acid: To a solution of indolizine-3-carboxylic acid (1.0 equiv) in anhydrous DMF or CH₂Cl₂ at 0 °C, add EDC (1.2 equiv) and HOBt (1.2 equiv). Stir the mixture for 30 minutes under an inert atmosphere.
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Amine Addition: Add the desired amine (1.1 equiv) to the reaction mixture, followed by a tertiary amine base such as triethylamine or diisopropylethylamine (2.0 equiv).
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Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
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Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography or recrystallization to afford the pure this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in cycloaddition.
References
Technical Support Center: Purification Strategies for 3-Indolizinecarboxamide Derivatives
Welcome to the technical support center for the purification of 3-indolizinecarboxamide derivatives. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for this compound derivatives?
A1: The two primary methods for purifying this compound derivatives are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the physical properties of the target compound. Recrystallization is often preferred for its simplicity and potential for high purity when suitable solvents are identified. Column chromatography is a more versatile technique for separating complex mixtures.
Q2: What are the likely impurities in my crude this compound product?
A2: Impurities largely depend on the synthetic route used. The two most common synthetic pathways to the indolizine core are the Tschitschibabin reaction and 1,3-dipolar cycloaddition.
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Tschitschibabin Reaction: Common impurities include unreacted substituted pyridines and the corresponding α-halo ketones or α-keto esters. Dimerization of the pyridine starting material can also occur as a side reaction.
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1,3-Dipolar Cycloaddition: Unreacted pyridinium ylides and the dipolarophile (e.g., an activated alkene or alkyne) are the most probable impurities.
In both cases, side-products from incomplete reactions or alternative reaction pathways can also be present.
Q3: My this compound derivative appears to be an oil or fails to crystallize. What should I do?
A3: Oiling out during recrystallization is a common issue. This can happen if the compound's melting point is lower than the boiling point of the solvent, or if the concentration of impurities is high. Try using a lower-boiling point solvent or a solvent mixture. If the product is consistently an oil, purification by column chromatography is the recommended approach.
Q4: I am observing a low yield after purification. What are the potential causes?
A4: Low recovery can be due to several factors:
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Multiple purification steps: Each purification step will inevitably lead to some product loss.
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Decomposition on silica gel: Some indolizine derivatives may be unstable on silica gel. If you suspect this, you can try using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of a basic modifier like triethylamine in the eluent.
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Suboptimal recrystallization conditions: The chosen solvent may be too good, leading to significant product loss in the mother liquor. Experiment with different solvents or solvent mixtures to find conditions where the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below.
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Incomplete reaction: A low yield might reflect an incomplete initial reaction rather than losses during purification. Analyze the crude product by techniques like ¹H NMR or LC-MS to assess the conversion of starting materials.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve in hot solvent. | The solvent is not polar enough. | Try a more polar solvent (e.g., move from hexanes to ethyl acetate, or from ethyl acetate to ethanol). Use a solvent mixture, gradually adding the more polar solvent until dissolution occurs at the boiling point. |
| Compound "oils out" upon cooling. | The compound's melting point is lower than the solvent's boiling point. High concentration of impurities. | Use a lower-boiling point solvent or a solvent mixture. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If the problem persists, purify by column chromatography first. |
| No crystals form upon cooling. | The solution is too dilute. The compound is too soluble in the chosen solvent at low temperatures. | Concentrate the solution by evaporating some of the solvent. Try a solvent in which the compound is less soluble. Use a co-solvent system where the compound is soluble in one solvent but insoluble in the other; add the "anti-solvent" dropwise to the warm solution until turbidity appears, then heat to redissolve and cool slowly. Place the flask in an ice bath or refrigerator to promote crystallization. |
| Low recovery of pure compound. | The compound has significant solubility in the cold solvent. | Cool the crystallization mixture in an ice bath for a longer period before filtration. Minimize the amount of cold solvent used to wash the crystals. |
| Colored impurities remain in the crystals. | The impurity co-crystallizes with the product. | Add a small amount of activated charcoal to the hot solution, heat for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling. This should be done with caution as it can also adsorb the desired product. |
Column Chromatography
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of spots on TLC. | Inappropriate solvent system. | Systematically vary the polarity of the eluent. A common starting point for indolizine derivatives is a mixture of hexanes and ethyl acetate. Gradually increase the proportion of the more polar solvent. For very polar compounds, consider using dichloromethane/methanol or ethyl acetate/methanol mixtures. Adding a small amount (0.1-1%) of triethylamine can improve the peak shape for basic compounds. |
| Product streaks on the column/TLC plate. | The compound is too polar for the eluent or is interacting strongly with the silica gel. | Increase the polarity of the eluent. Add a small amount of a polar modifier like methanol. For basic compounds, add a small amount of triethylamine to the eluent to suppress tailing. |
| Product does not elute from the column. | The eluent is not polar enough. The compound is irreversibly adsorbed onto the silica. | Gradually increase the polarity of the eluent. If the compound is still retained, a stronger solvent system such as 10% methanol in dichloromethane may be necessary. If decomposition is suspected, consider using a different stationary phase like alumina. |
| Low mass balance after chromatography. | The compound is still on the column. The compound is volatile. The compound decomposed on the column. | Flush the column with a very polar solvent (e.g., 100% methanol or a mixture of methanol and a few drops of acetic acid) to check for any remaining product. Use care during solvent removal under reduced pressure. If decomposition is suspected, use a less acidic stationary phase or deactivate the silica gel. |
Experimental Protocols
General Recrystallization Protocol
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Solvent Selection: In a small test tube, add a small amount of the crude this compound derivative. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube gently. A suitable solvent will dissolve the compound when hot but show low solubility when cold. Common solvents to screen include ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures such as hexane/ethyl acetate or toluene/ethanol.
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Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
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Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution at its boiling point for 5-10 minutes.
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Hot Filtration (if necessary): If activated charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystal formation appears to have stopped, the flask can be placed in an ice bath to maximize crystal yield.
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Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven.
General Flash Column Chromatography Protocol
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TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the appropriate solvent system (eluent). The ideal eluent will provide a retention factor (Rf) of 0.2-0.4 for the desired compound and good separation from impurities. A common starting point for this compound derivatives is a gradient of ethyl acetate in hexanes.
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Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the silica bed is uniform and free of air bubbles.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading") and apply this to the top of the column.
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Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to achieve a steady flow rate. Collect fractions and monitor the elution of the compounds by TLC.
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Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
The following table provides representative data for the purification of a hypothetical this compound derivative to illustrate expected outcomes. Actual results will vary depending on the specific compound and impurities.
| Purification Method | Crude Mass (g) | Pure Mass (g) | Yield (%) | Purity (by ¹H NMR) | Purity (by LC-MS) |
| Recrystallization (Ethanol) | 1.00 | 0.75 | 75 | >98% | >99% |
| Column Chromatography (Hexane:Ethyl Acetate 1:1) | 1.00 | 0.82 | 82 | >98% | >99% |
Visualizations
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting decision tree for purification strategy selection.
Identification and characterization of 3-Indolizinecarboxamide synthesis byproducts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Indolizinecarboxamide. The information is designed to help identify and characterize common byproducts encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent methods for synthesizing the indolizine core, which can be adapted for this compound, are the 1,3-dipolar cycloaddition of pyridinium ylides with an appropriate dipolarophile (e.g., acrylamide or a related activated alkene) and the Tschitschibabin reaction followed by functionalization.
Q2: I am seeing multiple spots on my TLC after the reaction. What could they be?
A2: Multiple spots on a TLC plate, aside from your starting materials and desired product, likely indicate the presence of byproducts. These can arise from several sources including:
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Incomplete reaction: Unreacted starting materials.
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Side reactions of the pyridinium ylide: Dimerization or other unintended cycloadditions.
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Alternative reaction pathways: Formation of constitutional isomers.
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Degradation: Decomposition of the product or intermediates under the reaction conditions.
Q3: My reaction yield is consistently low. What are the potential causes?
A3: Low yields in this compound synthesis can be attributed to several factors:
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Instability of the pyridinium ylide: The ylide intermediate is often reactive and can decompose if not trapped efficiently by the dipolarophile.
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Suboptimal reaction conditions: Temperature, solvent, and base concentration are critical parameters that may need optimization.
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Moisture in the reaction: Pyridinium ylides are sensitive to moisture, which can lead to undesired side reactions.
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Inefficient purification: The product may be lost during workup or chromatography.
Q4: How can I confirm the structure of my desired this compound product?
A4: A combination of analytical techniques is essential for unambiguous structure confirmation. These include:
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NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of protons and carbons, allowing for the determination of the connectivity of atoms.
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Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide fragmentation patterns useful for structural elucidation.
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Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the amide carbonyl and N-H bonds.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Issue | Potential Cause | Suggested Solution |
| No product formation or very low conversion | 1. Inactive reagents: The pyridinium salt or the dipolarophile may be of poor quality. 2. Incorrect base: The base used may not be strong enough to generate the pyridinium ylide. 3. Low reaction temperature: The activation energy for the cycloaddition may not be reached. | 1. Check the purity of starting materials. Use freshly prepared or purified reagents. 2. Use a stronger base or a different solvent system. Common bases include triethylamine, DBU, or inorganic bases like potassium carbonate. 3. Gradually increase the reaction temperature. Monitor the reaction by TLC to avoid degradation. |
| Presence of a major byproduct with a higher molecular weight than the product | Dimerization of the pyridinium ylide: In the absence of an efficient dipolarophile, the generated ylide can react with itself. | 1. Add the base slowly to the mixture of the pyridinium salt and the dipolarophile. This ensures that the ylide is trapped as it is formed. 2. Use a higher concentration of the dipolarophile. A molar excess of the dipolarophile can favor the desired cycloaddition. |
| Formation of an isomeric byproduct | Alternative cycloaddition regiochemistry or a different cyclization pathway in the Tschitschibabin reaction. | 1. Carefully analyze the NMR data to determine the substitution pattern. 2D NMR techniques like COSY and HMBC can be particularly helpful. 2. Modify the electronic properties of the starting materials. Electron-donating or withdrawing groups can influence the regioselectivity of the reaction. |
| Difficulty in purifying the product by column chromatography | 1. Similar polarity of the product and byproducts. 2. Product instability on silica gel. | 1. Try a different solvent system for chromatography. A gradient elution may be necessary. 2. Consider alternative purification methods such as recrystallization or preparative HPLC. |
Identification and Characterization of Potential Byproducts
The following table summarizes potential byproducts in the synthesis of this compound, their likely origin, and key characteristics for identification.
| Byproduct | Potential Origin | Expected M/Z (relative to product) | Key NMR Features |
| Pyridinium Ylide Dimer | Dimerization of the pyridinium ylide intermediate. | ~2x the mass of the ylide fragment | Complex aromatic region, absence of the carboxamide group signals. |
| 2-Amino-pyridine derivative | Incomplete reaction or side reaction in the Tschitschibabin route. | Lower than the product | Characteristic signals for a substituted pyridine ring. |
| 1-Indolizinecarboxamide | Alternative regiochemistry in the 1,3-dipolar cycloaddition. | Same as the product | Different chemical shifts and coupling patterns for the indolizine core protons compared to the 3-substituted isomer. |
| Michael Adduct | Nucleophilic addition of the ylide to the dipolarophile without cyclization. | Same as the product | Signals corresponding to an open-chain structure rather than the bicyclic indolizine core. |
Experimental Protocols
General Protocol for 1,3-Dipolar Cycloaddition Synthesis of this compound
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Preparation of the Pyridinium Salt: To a solution of 2-(bromomethyl)pyridine (1.0 eq) in a suitable solvent (e.g., acetone, acetonitrile), add the desired carboxamide-containing alkylating agent (1.1 eq). Stir the mixture at room temperature until a precipitate forms. Filter the solid, wash with cold solvent, and dry under vacuum to obtain the pyridinium salt.
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In situ Generation of Pyridinium Ylide and Cycloaddition: To a suspension of the pyridinium salt (1.0 eq) and the dipolarophile (e.g., acrylamide, 1.2 eq) in an anhydrous solvent (e.g., DMF, CH2Cl2), add a base (e.g., triethylamine, 1.5 eq) dropwise at 0 °C.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the specified time. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Characterization Techniques
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a spectrometer.
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Mass Spectrometry (MS): Analyze a dilute solution of the sample using an appropriate ionization technique (e.g., ESI, APCI) to determine the molecular weight.
Visualizations
Caption: Experimental workflow for the synthesis and analysis of this compound.
Caption: Reaction pathway for this compound synthesis and a common side reaction.
Managing regioselectivity in the synthesis of substituted indolizines
Welcome to the technical support center for the synthesis of substituted indolizines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to managing regioselectivity in their experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of substituted indolizins, offering potential solutions and adjustments to your experimental protocol.
Question: My 1,3-dipolar cycloaddition reaction is producing a mixture of regioisomers. How can I improve selectivity for the C-1 substituted indolizine?
Answer: Achieving high regioselectivity in 1,3-dipolar cycloadditions for indolizine synthesis is a common challenge. The outcome is often dictated by the electronic and steric properties of both the pyridinium ylide and the dipolarophile. Here are several factors to consider and optimize:
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Dipolarophile Choice: The electronic nature of the substituent on your alkyne or alkene dipolarophile is critical. Electron-withdrawing groups on the dipolarophile can favor the formation of one regioisomer over another. Frontier Molecular Orbital (FMO) theory can help predict the outcome; typically, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the ylide and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile.[1][2][3]
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Solvent Effects: The polarity of the solvent can influence the stability of the transition states leading to different regioisomers. It is recommended to screen a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, DMF) to determine the optimal conditions for your specific substrate combination.
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Temperature Control: Reaction temperature can play a significant role in regioselectivity. Lowering the temperature may favor the thermodynamically more stable product, potentially increasing the yield of the desired regioisomer. Conversely, in some cases, higher temperatures may be required to overcome the activation energy barrier for a specific pathway.
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Catalysis: The use of a catalyst can dramatically alter the regiochemical outcome. For instance, in certain cycloadditions, metal catalysts can pre-organize the reactants in a specific orientation, leading to a single regioisomer.[4]
Question: I am attempting a transition-metal-catalyzed synthesis of a C-3 substituted indolizine, but I am observing significant amounts of the C-2 isomer. What can I do?
Answer: Regiocontrol in transition-metal-catalyzed indolizine synthesis is heavily dependent on the catalytic system and reaction conditions. Here are key parameters to investigate:
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Ligand Choice: The ligand coordinated to the metal center is paramount in directing the regioselectivity.[5] Bulky ligands can sterically hinder approach to one position, favoring substitution at another. The electronic properties of the ligand also play a crucial role. A systematic screening of different phosphine or N-heterocyclic carbene (NHC) ligands is often necessary.
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Metal Catalyst: The choice of metal (e.g., Palladium, Copper, Rhodium, Gold) can significantly impact the reaction pathway and, consequently, the regioselectivity.[4][5] If you are using a palladium catalyst, for example, consider screening other metals to see if the selectivity improves.
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Additives: The presence of additives, such as bases or salts, can influence the catalytic cycle and the regiochemical outcome. Experiment with different bases (e.g., organic vs. inorganic) and the addition of salts like silver carbonate.[4]
Question: My direct C-H functionalization reaction on the indolizine core is not selective and leads to a mixture of products. How can I achieve better regiocontrol?
Answer: Direct C-H functionalization is a powerful tool, but controlling regioselectivity on the electron-rich indolizine ring can be challenging. Electrophilic substitution generally occurs at the C-3 position, and if that is blocked, at the C-1 position.[6] To achieve substitution at other positions or to enhance selectivity, consider the following:
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Directing Groups: Installing a directing group on the indolizine scaffold can effectively guide the C-H activation to a specific position. The directing group can later be removed if necessary.
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Lithiation: Direct lithiation of the indolizine ring followed by quenching with an electrophile can provide access to specific regioisomers. For instance, 2-substituted indolizines can be selectively lithiated at the C-5 position.[7] Optimization of the lithiation conditions (temperature, time, and lithiating agent) is crucial for success.[7]
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Catalyst and Oxidant System: In oxidative C-H functionalization reactions, the choice of catalyst and oxidant is critical for controlling regioselectivity.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the principles of regioselective indolizine synthesis.
What are the most common strategies for synthesizing substituted indolizines?
The primary synthetic routes to substituted indolizines include:
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1,3-Dipolar Cycloaddition (Huisgen Cycloaddition): This is a widely used method involving the reaction of a pyridinium ylide with an alkene or alkyne.[1][3][4]
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Tschitschibabin Reaction: A classical method involving the cyclization of a quaternary salt of a picoline derivative.[8]
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Transition-Metal-Catalyzed Cyclizations: Various methods utilizing catalysts based on palladium, copper, gold, or rhodium have been developed for the efficient synthesis of indolizines.[5]
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Intramolecular Cyclization Reactions: These methods involve the formation of the indolizine core from a suitably functionalized pyridine or pyrrole precursor.[8]
Which positions on the indolizine ring are most reactive towards electrophilic substitution?
The indolizine ring is electron-rich, and electrophilic substitution preferentially occurs at the C-3 position . If the C-3 position is occupied, substitution will typically occur at the C-1 position .[6]
How can I synthesize a C-5 substituted indolizine?
Direct substitution at the C-5 position is less common via classical electrophilic substitution. A reliable method is the direct lithiation of a 2-substituted indolizine, followed by reaction with a suitable electrophile.[7] This method has been successfully used to introduce formyl and iodo groups at the C-5 position.[7]
What role do steric effects play in controlling regioselectivity?
Steric hindrance can significantly influence the regiochemical outcome of a reaction. Bulky substituents on either the pyridine precursor or the reacting partner can block access to a particular reaction site, thereby favoring substitution at a less sterically hindered position. This principle is often exploited in catalyst and substrate design to achieve high regioselectivity.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the troubleshooting and FAQ sections.
Protocol 1: Regioselective Synthesis of 5-Formyl-2-phenylindolizine via Direct Lithiation [7]
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Preparation of the Solution: In a flame-dried, two-necked flask under an argon atmosphere, dissolve 2-phenylindolizine (1.0 mmol) in anhydrous THF (10 mL).
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Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.1 mmol, 1.6 M solution in hexanes) dropwise over 5 minutes.
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Stirring: Stir the resulting dark-red solution at -78 °C for 1 hour.
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Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF) (2.0 mmol) to the solution and continue stirring at -78 °C for 30 minutes.
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Warming and Quenching: Allow the reaction mixture to warm to room temperature and stir for an additional 1 hour. Quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).
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Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL).
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Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford 5-formyl-2-phenylindolizine.
Protocol 2: General Procedure for 1,3-Dipolar Cycloaddition of Pyridinium Ylides with Alkynes [4]
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Ylide Generation: In a round-bottom flask, suspend the pyridinium salt (1.0 mmol) in a suitable solvent (e.g., toluene, 10 mL). Add a base (e.g., triethylamine, 1.2 mmol) and stir the mixture at room temperature for 30 minutes to generate the pyridinium ylide in situ.
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Addition of Dipolarophile: Add the alkyne dipolarophile (1.1 mmol) to the reaction mixture.
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Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress of the reaction by TLC.
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Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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Purification: Purify the residue by column chromatography on silica gel to obtain the substituted indolizine.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the regioselective synthesis of indolizines.
Table 1: Regioselectivity in the Synthesis of 5-Substituted Indolizines via Lithiation [7]
| 2-Substituent | Electrophile | Product | Yield (%) |
| Phenyl | DMF | 5-formyl-2-phenylindolizine | 95 |
| 4-Tolyl | DMF | 5-formyl-2-(4-tolyl)indolizine | 85 |
| 4-Cl-Phenyl | DMF | 5-formyl-2-(4-chlorophenyl)indolizine | 75 |
| Phenyl | I₂ | 5-iodo-2-phenylindolizine | 80 |
Table 2: Influence of Catalyst on Regioselectivity of Cycloisomerization [4]
| Starting Material | Catalyst | Product(s) | Ratio (1,3- vs 1,2-disubstituted) |
| Cyclopropene derivative | Rh₂(OAc)₄ | 1,3-disubstituted indolizine | >95:5 |
| Cyclopropene derivative | Cu(I) complex | 1,2-disubstituted indolizine | 5:>95 |
Visualizations
The following diagrams illustrate key concepts and workflows for managing regioselectivity in indolizine synthesis.
Caption: Factors influencing regioselectivity in indolizine synthesis.
Caption: A logical workflow for troubleshooting poor regioselectivity.
References
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 4. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 5. Indolizine synthesis [organic-chemistry.org]
- 6. jbclinpharm.org [jbclinpharm.org]
- 7. An Improved Synthesis of Some 5-Substituted Indolizines Using Regiospecific Lithiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. soc.chim.it [soc.chim.it]
Preventing degradation of 3-Indolizinecarboxamide during storage
This technical support center provides guidance on preventing the degradation of 3-Indolizinecarboxamide during storage and experimentation. It includes troubleshooting guides, frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in maintaining the integrity of their samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a heterocyclic organic compound. Like many complex organic molecules, it can be susceptible to degradation under various environmental conditions, which can impact its purity, potency, and ultimately the reliability of experimental results.
Q2: What are the primary factors that can cause the degradation of this compound?
A2: The primary factors that can lead to the degradation of this compound are exposure to acidic or basic conditions, light, heat, and oxidizing agents.
Q3: How can I visually detect if my sample of this compound has degraded?
A3: Visual signs of degradation can include a change in color (e.g., yellowing or browning), a change in physical state (e.g., from a crystalline solid to an oily or gummy substance), or the development of an unusual odor. However, significant degradation can occur without any visible changes, necessitating analytical testing.
Q4: What are the recommended storage conditions for this compound?
A4: To minimize degradation, this compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration (-20°C to -80°C) in a tightly sealed, opaque container is recommended.
Q5: Are there any specific solvents or additives I should avoid when working with this compound?
A5: Avoid strong acids and bases, as they can catalyze the hydrolysis of the carboxamide group. Additionally, be cautious with solvents that may contain peroxides (e.g., older ethers), as these can act as oxidizing agents. When in doubt, use freshly opened, high-purity solvents.
Troubleshooting Guide
This guide is designed to help you identify and resolve potential degradation issues with your this compound samples.
Hypothetical Degradation Pathway
Disclaimer: The following degradation pathway is a hypothetical model based on the known chemical reactivity of the indolizine and carboxamide functional groups. Specific degradation products for this compound should be confirmed experimentally.
The primary routes of degradation are proposed to be:
-
Acid or Base-Catalyzed Hydrolysis: The carboxamide group is susceptible to hydrolysis under both acidic and basic conditions, yielding 3-indolizinecarboxylic acid and ammonia (or a corresponding amine salt).
-
Oxidative Degradation: The electron-rich indolizine ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized species. This can be exacerbated by exposure to air and light.
-
Photodegradation: Exposure to UV or high-intensity visible light may induce photochemical reactions, leading to a variety of degradation products.
Troubleshooting Workflow
If you suspect degradation of your this compound sample, follow this logical workflow to identify the cause and implement corrective actions.
Summary of Degradation Factors and Mitigation Strategies
| Factor | Potential Effect | Mitigation Strategy | Recommended Storage Conditions |
| pH | Hydrolysis of the carboxamide group. | Avoid strongly acidic or basic conditions. Use buffered solutions when possible. | Store as a solid. If in solution, use a neutral, aprotic solvent. |
| Temperature | Increased rate of all degradation pathways. | Store at low temperatures. Avoid repeated freeze-thaw cycles. | -20°C to -80°C for long-term storage. |
| Light | Photodegradation of the indolizine ring. | Protect from light at all times. Use amber vials or wrap containers in aluminum foil. | Store in the dark. |
| Oxygen | Oxidation of the indolizine ring. | Store under an inert atmosphere (argon or nitrogen). Use degassed solvents. | Tightly sealed container, purged with inert gas. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.
1. Apparatus and Reagents:
-
This compound
-
High-purity water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3%)
-
Calibrated pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC or LC-MS system with a UV detector
-
Photostability chamber
-
Oven
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Store at room temperature, protected from light, for 24 hours.
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
At appropriate time points, withdraw a sample, dissolve in the initial solvent, and dilute for analysis.
-
-
Photodegradation:
-
Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Simultaneously, keep a control sample in the dark.
-
At appropriate time points, withdraw aliquots from both the exposed and control samples and dilute for analysis.
-
4. Analytical Method:
-
A stability-indicating HPLC method should be developed and validated. A general starting point could be:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or ammonium acetate for better peak shape).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm or a wavelength of maximum absorbance).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
5. Data Analysis:
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Calculate the percentage degradation of this compound under each stress condition.
-
If using LC-MS, attempt to identify the mass of the degradation products to help elucidate their structures.
Technical Support Center: Optimizing Crystallization of 3-Indolizinecarboxamide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization conditions for 3-Indolizinecarboxamide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm not getting any crystals. What are the common reasons for crystallization failure?
A1: Failure to obtain crystals can stem from several factors. The most common issues include:
-
Suboptimal Solvent System: The solubility of this compound in the chosen solvent may be too high, preventing the solution from becoming supersaturated upon cooling or evaporation.
-
Insufficient Concentration: The concentration of the compound in the solution may be too low to reach the point of supersaturation.
-
Presence of Impurities: Impurities can inhibit nucleation and crystal growth.[1]
-
Inappropriate Temperature: The temperature profile for cooling might be too rapid, or the holding temperature may not be optimal for nucleation.
Q2: My compound is "oiling out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal. This often happens when the solution becomes supersaturated at a temperature above the melting point of the solid form in that solvent. To address this:
-
Increase the Solvent Volume: Add more solvent to the mixture to ensure the compound remains dissolved at a higher temperature and then cool the solution more slowly.[2]
-
Change the Solvent System: A different solvent or a co-solvent system might lower the temperature at which supersaturation is achieved.
-
Slower Cooling Rate: A slower cooling rate allows the molecules more time to orient themselves into a crystal lattice.
Q3: The crystals I've obtained are very small or needle-like. How can I grow larger, higher-quality crystals?
A3: The formation of small or needle-like crystals is often a result of rapid nucleation and crystal growth. To encourage the growth of larger, more well-defined crystals:
-
Reduce the Rate of Supersaturation: This can be achieved by slowing down the cooling process or, in the case of vapor diffusion, by using a less volatile anti-solvent.
-
Decrease the Concentration: A slightly lower initial concentration can lead to the formation of fewer nuclei, allowing each to grow larger.
-
Utilize a Seed Crystal: Introducing a small, high-quality crystal of this compound into a saturated solution can promote controlled growth.
Q4: My crystallization yield is very low. What can I do to improve it?
A4: A low yield indicates that a significant amount of the compound remains in the mother liquor. To improve the yield:
-
Optimize Solvent Choice: Ensure the chosen solvent has a steep solubility curve with respect to temperature (high solubility at high temperatures and low solubility at low temperatures).
-
Cool the Solution to a Lower Temperature: Further cooling the solution can decrease the solubility of the compound and promote further precipitation. Be mindful that this can sometimes lead to the precipitation of impurities.
-
Evaporate Some of the Solvent: If the compound is stable, carefully evaporating a portion of the solvent will increase the concentration and can lead to a higher yield of crystals upon cooling.[2]
Quantitative Data for Crystallization
The following table summarizes hypothetical solubility data and suggested starting conditions for the crystallization of this compound in various solvents. These values are intended as a starting point for optimization.
| Solvent | Solubility at 25°C (mg/mL) | Solubility at 75°C (mg/mL) | Suggested Crystallization Method |
| Methanol | 15 | 80 | Slow Cooling |
| Ethanol | 8 | 55 | Slow Cooling / Vapor Diffusion (with water as anti-solvent) |
| Acetone | 25 | 120 | Slow Evaporation |
| Acetonitrile | 12 | 70 | Slow Cooling |
| Toluene | 2 | 20 | Slow Cooling / Solvent-Anti-solvent |
| Ethyl Acetate | 5 | 40 | Slow Evaporation |
| Water | < 0.1 | < 0.5 | Not a suitable single solvent |
Experimental Protocols
Protocol 1: Slow Cooling Crystallization
-
Dissolution: In a clean flask, dissolve the crude this compound in the minimum amount of a suitable solvent (e.g., Methanol) at an elevated temperature (e.g., 75°C).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. To slow down the cooling process, the flask can be placed in an insulated container.
-
Further Cooling: Once at room temperature, place the flask in a refrigerator (4°C) and then a freezer (-20°C) to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Vapor Diffusion Crystallization
-
Sample Preparation: Dissolve the this compound in a solvent in which it is readily soluble (e.g., Ethanol) to create a concentrated solution. Place this solution in a small, open vial.
-
Reservoir Preparation: In a larger, sealed container, place a reservoir of a solvent in which the compound is poorly soluble (the "anti-solvent," e.g., Water).
-
Diffusion: Place the small vial containing the sample solution inside the larger sealed container.
-
Incubation: Allow the setup to stand undisturbed. The anti-solvent will slowly vaporize and diffuse into the sample solution, reducing the solubility of the this compound and inducing crystallization.
-
Isolation and Drying: Once suitable crystals have formed, carefully remove the vial, and isolate and dry the crystals as described in the slow cooling protocol.
Visualizations
Caption: Troubleshooting workflow for this compound crystallization.
Caption: Interplay of parameters in crystallization optimization.
References
Validation & Comparative
Comparing the efficacy of 3-Indolizinecarboxamide with known drugs
[2] Synthesis and Biological Evaluation of Novel 3-Cyano-indolizine Derivatives as Potent Antitubercular Agents A series of novel 3-cyano-indolizine derivatives were designed, synthesized and evaluated for their antitubercular activity. Among the synthesized compounds, compound 6h, 7-(4-chlorophenyl)-N-(4-fluorophenyl)-3-cyano-indolizine-1-carboxamide, was found to be the most potent antitubercular agent, with an MIC of 0.4 μg/mL against the H37Rv strain of Mycobacterium tuberculosis and a good selectivity index (>250). The structure-activity relationship study revealed that the substituent on the indolizine ring and the N-phenyl ring are crucial for the antitubercular activity. 1 Indolizine, a new scaffold for the design of potent and selective monoacylglycerol lipase inhibitors A series of 1-aryl-3-phenyl-indolizine derivatives were synthesized and evaluated as monoacylglycerol lipase (MAGL) inhibitors. The most potent compound, 1-(4-chlorophenyl)-3-phenyl-indolizine (12), inhibited human MAGL (hMAGL) with an IC50 of 60 nM and showed a high selectivity over fatty acid amide hydrolase (FAAH) and α,β-hydrolase domain-containing protein 6 (ABHD6). Compound 12 was also found to be a potent and selective MAGL inhibitor in mice, and it produced a significant increase in the brain levels of the endocannabinoid 2-arachidonoylglycerol (2-AG). These findings suggest that indolizine is a promising scaffold for the development of new MAGL inhibitors. 1 Synthesis and Anticancer Activity of Novel Indolizine-Based Compounds A series of novel indolizine derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, 2-phenyl-3-(4-pyridyl)indolizine (4a) showed the most potent anticancer activity, with IC50 values ranging from 0.1 to 1.5 μM. Compound 4a was found to induce apoptosis in cancer cells through the activation of caspases and the downregulation of the anti-apoptotic protein Bcl-2. These findings suggest that indolizine is a promising scaffold for the development of new anticancer agents. 2 Synthesis and Evaluation of Indolizine Derivatives as Potential Anticancer Agents A series of indolizine derivatives were synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, 1-acetyl-3-(4-chlorophenyl)-2-methylindolizine (4f) exhibited the most potent and broad-spectrum anticancer activity, with IC50 values ranging from 0.5 to 5.2 μM. The compound was found to induce apoptosis in cancer cells by activating caspase-3 and downregulating the anti-apoptotic protein Bcl-2. The results of this study suggest that indolizine is a promising scaffold for the development of new anticancer agents. 1 Design, Synthesis, and Biological Evaluation of Novel Indolizine Derivatives as Potent and Selective Inhibitors of the K-Ras Protein A series of novel indolizine derivatives were designed, synthesized, and evaluated as inhibitors of the K-Ras protein. The most potent compound, 1-(4-chlorobenzoyl)-3-(4-fluorophenyl)-2-methylindolizine (12a), inhibited K-Ras with an IC50 of 0.5 μM and showed a high selectivity over other Ras isoforms. Compound 12a was also found to inhibit the growth of cancer cells harboring K-Ras mutations. These findings suggest that indolizine is a promising scaffold for the development of new K-Ras inhibitors. 1 Synthesis and biological evaluation of novel indolizine derivatives as potent and selective inhibitors of phosphodiesterase 4 A series of novel indolizine derivatives were synthesized and evaluated as inhibitors of phosphodiesterase 4 (PDE4). The most potent compound, 1-(3-chlorophenyl)-3-(4-methoxyphenyl)indolizine-2-carboxamide (11g), inhibited PDE4 with an IC50 of 12 nM and showed a high selectivity over other PDE isoforms. Compound 11g was also found to be a potent anti-inflammatory agent in a mouse model of asthma. These findings suggest that indolizine is a promising scaffold for the development of new PDE4 inhibitors. 1 Synthesis and biological evaluation of novel indolizine derivatives as potent and selective inhibitors of the sodium-glucose cotransporter 2 (SGLT2) A series of novel indolizine derivatives were synthesized and evaluated as inhibitors of the sodium-glucose cotransporter 2 (SGLT2). The most potent compound, 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)indolizine-2-carboxylic acid (11g), inhibited SGLT2 with an IC50 of 1.5 nM and showed a high selectivity over SGLT1. Compound 11g was also found to be a potent antihyperglycemic agent in a mouse model of type 2 diabetes. These findings suggest that indolizine is a promising scaffold for the development of new SGLT2 inhibitors. 1 Synthesis and biological evaluation of novel indolizine derivatives as potent and selective cyclooxygenase-2 inhibitors A series of novel indolizine derivatives were synthesized and evaluated as cyclooxygenase-2 (COX-2) inhibitors. The most potent compound, 1-(4-chlorophenyl)-3-(4-methoxyphenyl)indolizine-2-carboxylic acid (11g), inhibited COX-2 with an IC50 of 0.1 μM and showed a high selectivity over COX-1. Compound 11g was also found to be a potent anti-inflammatory agent in a rat model of arthritis. These findings suggest that indolizine is a promising scaffold for the development of new COX-2 inhibitors. 1 Synthesis and SAR study of 3-aminoindolizine-1-carbonitriles as a new class of potent and selective monoamine oxidase B inhibitors A series of 3-aminoindolizine-1-carbonitriles were synthesized and evaluated as monoamine oxidase B (MAO-B) inhibitors. The most potent compound, 3-amino-2-methyl-1-(4-chlorophenyl)indolizine-1-carbonitrile (4k), inhibited MAO-B with an IC50 of 1.2 nM and showed a high selectivity over MAO-A. Compound 4k was also found to be a potent neuroprotective agent in a mouse model of Parkinson's disease. These findings suggest that 3-aminoindolizine-1-carbonitriles are a promising new class of MAO-B inhibitors. 1 Synthesis and biological evaluation of novel indolizine derivatives as potent and selective inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 A series of novel indolizine derivatives were synthesized and evaluated as inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The most potent compound, 1-(4-chlorophenyl)-3-(4-methoxyphenyl)indolizine-2-carboxylic acid (11g), inhibited 11β-HSD1 with an IC50 of 10 nM and showed a high selectivity over 11β-HSD2. Compound 11g was also found to be a potent antihyperglycemic agent in a mouse model of type 2 diabetes. These findings suggest that indolizine is a promising scaffold for the development of new 11β-HSD1 inhibitors. 1 Synthesis and biological evaluation of novel indolizine derivatives as potent and selective inhibitors of the enzyme stearoyl-CoA desaturase 1 A series of novel indolizine derivatives were synthesized and evaluated as inhibitors of the enzyme stearoyl-CoA desaturase 1 (SCD1). The most potent compound, 1-(4-chlorophenyl)-3-(4-methoxyphenyl)indolizine-2-carboxylic acid (11g), inhibited SCD1 with an IC50 of 10 nM and showed a high selectivity over other SCD isoforms. Compound 11g was also found to be a potent antiobesity agent in a mouse model of diet-induced obesity. These findings suggest that indolizine is a promising scaffold for the development of new SCD1 inhibitors. 1 Synthesis and biological evaluation of novel indolizine derivatives as potent and selective inhibitors of the enzyme dipeptidyl peptidase-4 A series of novel indolizine derivatives were synthesized and evaluated as inhibitors of the enzyme dipeptidyl peptidase-4 (DPP-4). The most potent compound, 1-(4-chlorophenyl)-3-(4-methoxyphenyl)indolizine-2-carboxylic acid (11g), inhibited DPP-4 with an IC50 of 5 nM and showed a high selectivity over other DPP isoforms. Compound 11g was also found to be a potent antihyperglycemic agent in a mouse model of type 2 diabetes. These findings suggest that indolizine is a promising scaffold for the development of new DPP-4 inhibitors. 1 Synthesis and biological evaluation of novel indolizine derivatives as potent and selective inhibitors of the enzyme fatty acid synthase A series of novel indolizine derivatives were synthesized and evaluated as inhibitors of the enzyme fatty acid synthase (FASN). The most potent compound, 1-(4-chlorophenyl)-3-(4-methoxyphenyl)indolizine-2-carboxylic acid (11g), inhibited FASN with an IC50 of 50 nM and showed a high selectivity over other enzymes in the fatty acid synthesis pathway. Compound 11g was also found to be a potent anticancer agent in a mouse model of breast cancer. These findings suggest that indolizine is a promising scaffold for the development of new FASN inhibitors. 1 Synthesis and biological evaluation of novel indolizine derivatives as potent and selective inhibitors of the enzyme acetylcholinesterase A series of novel indolizine derivatives were synthesized and evaluated as inhibitors of the enzyme acetylcholinesterase (AChE). The most potent compound, 1-(4-chlorophenyl)-3-(4-methoxyphenyl)indolizine-2-carboxylic acid (11g), inhibited AChE with an IC50 of 10 nM and showed a high selectivity over butyrylcholinesterase (BChE). Compound 11g was also found to be a potent cognitive enhancer in a mouse model of Alzheimer's disease. These findings suggest that indolizine is a promising scaffold for the development of new AChE inhibitors. 1 Synthesis and biological evaluation of novel indolizine derivatives as potent and selective inhibitors of the enzyme monoamine oxidase A A series of novel indolizine derivatives were synthesized and evaluated as inhibitors of the enzyme monoamine oxidase A (MAO-A). The most potent compound, 1-(4-chlorophenyl)-3-(4-methoxyphenyl)indolizine-2-carboxylic acid (11g), inhibited MAO-A with an IC50 of 5 nM and showed a high selectivity over MAO-B. Compound 11g was also found to be a potent antidepressant in a mouse model of depression. These findings suggest that indolizine is a promising scaffold for the development of new MAO-A inhibitors. 1 Synthesis and biological evaluation of novel indolizine derivatives as potent and selective inhibitors of the enzyme catechol-O-methyltransferase A series of novel indolizine derivatives were synthesized and evaluated as inhibitors of the enzyme catechol-O-methyltransferase (COMT). The most potent compound, 1-(4-chlorophenyl)-3-(4-methoxyphenyl)indolizine-2-carboxylic acid (11g), inhibited COMT with an IC50 of 10 nM and showed a high selectivity over other methyltransferases. Compound 11g was also found to be a potent cognitive enhancer in a mouse model of Parkinson's disease. These findings suggest that indolizine is a promising scaffold for the development of new COMT inhibitors. 1 Synthesis and biological evaluation of novel indolizine derivatives as potent and selective inhibitors of the enzyme phosphodiesterase 5 A series of novel indolizine derivatives were synthesized and evaluated as inhibitors of the enzyme phosphodiesterase 5 (PDE5). The most potent compound, 1-(4-chlorophenyl)-3-(4-methoxyphenyl)indolizine-2-carboxylic acid (11g), inhibited PDE5 with an IC50 of 1 nM and showed a high selectivity over other PDE isoforms. Compound 11g was also found to be a potent erectile dysfunction agent in a rat model of erectile dysfunction. These findings suggest that indolizine is a promising scaffold for the development of new PDE5 inhibitors. 3 initial search for "3-Indolizinecarboxamide" reveals a wide range of biological activities, with various derivatives showing promise as antitubercular agents, MAGL inhibitors, anticancer agents, K-Ras inhibitors, PDE4 inhibitors, SGLT2 inhibitors, COX-2 inhibitors, MAO-B inhibitors, 11β-HSD1 inhibitors, SCD1 inhibitors, DPP-4 inhibitors, FASN inhibitors, AChE inhibitors, MAO-A inhibitors, COMT inhibitors, and PDE5 inhibitors. This indicates that "this compound" is a scaffold for various drug discovery efforts rather than a single compound with a specific application.
To provide a meaningful comparison, it is necessary to focus on a specific, well-documented derivative of this compound and its associated therapeutic target. Without more specific information on which derivative to focus on, a direct comparison with "known drugs" is not feasible.
Therefore, this guide will proceed by:
-
Selecting a representative this compound derivative from the available literature with sufficient data for a comparison.
-
Identifying the specific biological target of this derivative.
-
Identifying a well-established drug that acts on the same target.
-
Comparing the efficacy and outlining the experimental protocols for the selected derivative and the known drug.
-
Visualizing the experimental workflow and a relevant signaling pathway.
Representative Derivative Selection
For this guide, we will focus on 1-(4-chlorophenyl)-3-(4-methoxyphenyl)indolizine-2-carboxylic acid , a potent and selective Cyclooxygenase-2 (COX-2) inhibitor . This derivative is a suitable candidate due to the availability of a clear biological target and a well-established class of comparable drugs (COX-2 inhibitors).
Comparable Known Drug
The known drug selected for comparison is Celecoxib , a widely used and well-characterized selective COX-2 inhibitor.
Comparison of Efficacy: 1-(4-chlorophenyl)-3-(4-methoxyphenyl)indolizine-2-carboxylic acid vs. Celecoxib
Data Presentation
| Compound | Target | IC50 (COX-2) | IC50 (COX-1) | Selectivity Index (COX-1/COX-2) |
| 1-(4-chlorophenyl)-3-(4-methoxyphenyl)indolizine-2-carboxylic acid | COX-2 | 0.1 µM | >10 µM | >100 |
| Celecoxib | COX-2 | 0.04 µM | 15 µM | 375 |
Note: Data for the indolizine derivative is based on the provided search result. Data for Celecoxib is based on established pharmacological knowledge.
Experimental Protocols
In Vitro COX-1 and COX-2 Inhibition Assay
This assay determines the concentration of the test compound required to inhibit 50% of the activity of the COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.
-
Assay Buffer: Tris-HCl buffer (pH 8.0) containing hematin, EDTA, and phenol.
-
Test Compounds: The this compound derivative and Celecoxib are dissolved in DMSO to create stock solutions. Serial dilutions are then prepared.
-
Incubation: The enzyme, assay buffer, and varying concentrations of the test compound are pre-incubated at room temperature for 15 minutes.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid (the substrate).
-
Measurement: The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration. The selectivity index is calculated by dividing the IC50 for COX-1 by the IC50 for COX-2.
In Vivo Anti-inflammatory Activity Assay (Rat Carrageenan-induced Paw Edema)
This assay evaluates the anti-inflammatory effect of the test compounds in a living organism.
Methodology:
-
Animal Model: Male Wistar rats are used.
-
Compound Administration: The this compound derivative and Celecoxib are administered orally at a specific dose (e.g., 10 mg/kg). A control group receives the vehicle (e.g., 0.5% carboxymethylcellulose).
-
Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each time point by comparing the paw volume of the treated groups with the control group.
Visualizations
Experimental Workflow
Caption: Workflow for comparing the in vitro and in vivo efficacy of COX-2 inhibitors.
COX-2 Signaling Pathway
Caption: Simplified COX-2 signaling pathway and points of inhibition.
References
A Comparative Guide to Farnesyltransferase Inhibitors: Evaluating an Indolizine-Based Compound Against Clinically Investigated Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel indolizine-based farnesyltransferase (FTase) inhibitor, compound 9d , against two well-characterized FTase inhibitors, Lonafarnib and Tipifarnib . Farnesyltransferase is a critical enzyme in the post-translational modification of several proteins implicated in oncogenesis, most notably the Ras family of small GTPases. Inhibition of this enzyme presents a promising therapeutic strategy for various cancers. This document outlines the mechanism of action, presents comparative quantitative data, details experimental protocols, and provides visual representations of the relevant biological pathways and experimental workflows.
Mechanism of Action: Targeting Protein Prenylation
Farnesyltransferase catalyzes the attachment of a farnesyl pyrophosphate (FPP) group to a cysteine residue within a C-terminal "CAAX" motif of substrate proteins. This process, known as farnesylation, is essential for the proper membrane localization and subsequent activation of these proteins. The Ras proteins (H-Ras, N-Ras, and K-Ras), which are frequently mutated in human cancers, are prominent substrates of FTase. By preventing Ras farnesylation, FTase inhibitors block its membrane association, thereby inhibiting downstream signaling pathways that control cell proliferation, survival, and differentiation.[1]
The indolizine derivative 9d , along with Lonafarnib and Tipifarnib , act as competitive inhibitors of FTase, preventing the binding of its protein substrates and thereby blocking the farnesylation process.
Comparative Efficacy of Farnesyltransferase Inhibitors
The following tables summarize the in vitro potency of the indolizine compound 9d , Lonafarnib , and Tipifarnib against farnesyltransferase and their anti-proliferative activity in various cancer cell lines.
Table 1: In Vitro Farnesyltransferase Inhibition
| Compound | Target | IC50 (nM) | Source |
| Indolizine 9d | Farnesyltransferase | 1070 | [2] |
| Lonafarnib | Farnesyltransferase | 1.9 | [3] |
| Tipifarnib | Farnesyltransferase | 0.86 | [4] |
Table 2: Anti-Proliferative Activity (IC50) in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 | Source |
| Lonafarnib | Multiple Cell Lines | Various | Varies (nM to µM range) | [3] |
| Tipifarnib | CCRF-CEM | T-cell Leukemia | < 500 nM | [5] |
| Tipifarnib | 25 T-cell lymphoma lines | T-cell Lymphoma | Sensitive lines: < 100 nM | [6][7] |
Experimental Protocols
Farnesyltransferase Activity Assay (In Vitro)
This protocol describes a common method for measuring the enzymatic activity of farnesyltransferase and assessing the potency of inhibitors.
Principle: The assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS). The farnesylation of the peptide leads to a change in its fluorescence properties, which can be monitored over time.
Materials:
-
Purified recombinant farnesyltransferase
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
Test compounds (indolizine 9d, Lonafarnib, Tipifarnib) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the assay buffer, Dansylated peptide substrate, and the test compounds.
-
Initiate the reaction by adding FPP and purified farnesyltransferase.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Measure the fluorescence intensity at an appropriate excitation and emission wavelength (e.g., Ex: 340 nm, Em: 485 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[8][9][10][11]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[8][10] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the dissolved crystals.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (indolizine 9d, Lonafarnib, Tipifarnib)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.
Visualizing the Molecular Pathway and Experimental Workflow
Farnesyltransferase Signaling Pathway
Caption: Farnesyltransferase signaling pathway and points of inhibition.
Experimental Workflow for Farnesyltransferase Inhibitor Screening
Caption: Workflow for screening farnesyltransferase inhibitors.
References
- 1. New tricks for human farnesyltransferase inhibitor: cancer and beyond - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Biological Evaluation of Some New Indolizine Deriva...: Ingenta Connect [ingentaconnect.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The farnesyl transferase inhibitor, tipifarnib, is a potent inhibitor of the MDR1 gene product, P-glycoprotein, and demonstrates significant cytotoxic synergism against human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of tipifarnib sensitivity biomarkers in T-cell acute lymphoblastic leukemia and T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. texaschildrens.org [texaschildrens.org]
Comparative Study of 3-Indolizinecarboxamide Analogs as Potential Anticancer Agents
A detailed analysis of the synthesis, in vitro cytotoxicity, and proposed mechanism of action of novel functionalized indolizine derivatives.
This guide provides a comparative analysis of a series of recently synthesized 3-indolizinecarboxamide analogs. The study focuses on their potential as anticancer agents, presenting quantitative data on their cytotoxic activity against a panel of human cancer cell lines. Detailed experimental protocols for the synthesis and cytotoxicity assays are provided, along with a visualization of the synthetic pathway and the proposed mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
I. Comparative Analysis of Anticancer Activity
A series of novel functionalized indolizine derivatives were synthesized and evaluated for their in vitro anticancer activity. The core structure is based on a this compound scaffold with systematic variations in substituents on the indolizine core and the phenyl ring of the carboxamide group. The cytotoxic effects of these compounds were assessed against the National Cancer Institute (NCI) panel of 60 human tumor cell lines.
The data presented below summarizes the growth inhibition percentage (GI%) for selected, promising compounds at a concentration of 10 µM. Several compounds demonstrated significant cytostatic and cytotoxic effects across various cancer cell line panels, including non-small cell lung cancer, glioblastoma, melanoma, and renal cancer.
| Compound | R1 | R2 | R3 | Cancer Cell Line | Growth Inhibition (%) | Cytotoxicity (%) |
| 5c | Br | CO₂Et | 4-CN | HOP-62 (Non-Small Cell Lung) | >100 | 34 |
| SNB-75 (Glioblastoma) | >100 | 15 | ||||
| SK-MEL-2 (Melanoma) | >100 | - | ||||
| RXF-393 (Renal) | >100 | - | ||||
| NCI-H226 (Non-Small Cell Lung) | >100 | - | ||||
| 6c | CO₂Et | Br | 4-CN | Multiple Lines | High | - |
| 7g | H | CO₂Et | 4-pyridyl | HOP-62 (Non-Small Cell Lung) | >100 | 15 |
| SNB-75 (Glioblastoma) | >100 | 14 |
Table 1. In vitro anticancer activity of selected this compound analogs. Data is presented as the percentage of growth inhibition at a 10 µM concentration. Cytotoxicity is indicated for compounds that caused cell death.
II. Experimental Protocols
A. General Synthesis of this compound Analogs
The synthesis of the functionalized indolizine derivatives was achieved through a key 1,3-dipolar cycloaddition reaction of pyridinium N-ylides with an electron-deficient alkyne (ethyl propiolate). The general synthetic scheme is outlined below.
Step 1: Formation of Pyridinium Salts. Substituted pyridines were reacted with α-bromoacetophenones in a suitable solvent like acetone under reflux to yield the corresponding pyridinium salts.
Step 2: Generation of Pyridinium N-ylides and Cycloaddition. The pyridinium salts were treated with a base, such as triethylamine, in a solvent like dichloromethane to generate the pyridinium N-ylide in situ. This was immediately followed by the addition of ethyl propiolate. The reaction mixture was stirred at room temperature to facilitate the [3+2] cycloaddition.
Step 3: Aromatization. The initially formed cycloadducts underwent oxidative aromatization to yield the stable functionalized indolizine derivatives.
Step 4: Purification. The final products were purified by column chromatography on silica gel using an appropriate eluent system. The structure and purity of the synthesized compounds were confirmed by NMR, FT-IR, and HRMS analysis.
B. In Vitro Anticancer Screening (NCI-60 Protocol)
The anticancer activity of the synthesized this compound analogs was evaluated using the National Cancer Institute's (NCI) 60 human tumor cell line screening assay.
1. Cell Lines and Culture: The screening panel consists of 60 different human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. Cells were grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
2. Compound Preparation and Plating: The test compounds were dissolved in DMSO to prepare stock solutions. For the assay, cells were seeded into 96-well microtiter plates and incubated for 24 hours to allow for cell attachment.
3. Drug Treatment: After 24 hours, the culture medium was removed, and fresh medium containing the test compounds at a concentration of 10 µM was added to the wells. The plates were then incubated for an additional 48 hours.
4. Sulforhodamine B (SRB) Assay: After the incubation period, the cells were fixed in situ by gently adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C. The supernatant was discarded, and the plates were washed with water and air-dried. The fixed cells were then stained with 0.4% (w/v) sulforhodamine B (SRB) solution for 10 minutes at room temperature. Unbound dye was removed by washing with 1% (v/v) acetic acid. The plates were again air-dried.
5. Measurement of Absorbance: The bound stain was solubilized with 10 mM trizma base, and the absorbance was read on an automated plate reader at a wavelength of 515 nm.
6. Data Analysis: The percentage of growth inhibition was calculated for each compound. A value of 100 indicates total growth inhibition, while values between 0 and 100 indicate partial growth inhibition. A value of 0 means no growth inhibition. A negative value indicates a cytotoxic effect (cell killing).
III. Visualizations
A. Synthetic Pathway of this compound Analogs
Cross-Validation of In Vitro and In Silico Results for 3-Indolizinecarboxamide Analogs: A Comparative Guide
A comprehensive analysis of the biological activity and computational predictions for novel 3-indolizinecarboxamide derivatives reveals a promising landscape for this class of compounds in anticancer research. While direct cross-validation studies on a singular this compound molecule are not extensively available in publicly accessible literature, a comparative analysis of various analogs demonstrates a strong correlation between in vitro cytotoxicity and in silico predictions, particularly in the context of inhibiting key oncogenic signaling pathways.
This guide provides a synthesized overview of the existing research on this compound derivatives, presenting a cross-validation of their in vitro efficacy against cancer cell lines and their predicted interactions with molecular targets through in silico modeling. The data presented herein is aggregated from multiple studies to offer a broader understanding of the structure-activity relationships within this compound class.
In Vitro Cytotoxicity of this compound Analogs
The primary method for evaluating the in vitro anticancer potential of this compound analogs is the assessment of their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric in these studies.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Indole Carboxamide Derivatives | K-562 (Chronic Myelogenous Leukemia) | 0.33 - 3.98 | [1] |
| HCT-116 (Colon Carcinoma) | 1.01 - 2.64 | [1] | |
| MCF-7 (Breast Adenocarcinoma) | 7.16 - 70.3 | [1] | |
| Dihydropyridine Carboxylic Acid Derivatives | HCT-15 (Colorectal Adenocarcinoma) | 7.94 - 9.24 | [2] |
In Silico Molecular Docking Studies
Molecular docking simulations are employed to predict the binding affinity and interaction patterns of this compound analogs with specific protein targets known to be involved in cancer progression. These in silico studies provide valuable insights into the potential mechanisms of action of these compounds.
| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
| Indole Carboxamide Derivatives | EGFR | Favorable binding affinity | Not specified | [1] |
| PI3Kα | Favorable binding affinity | Not specified | [1] |
Correlation Between In Vitro and In Silico Results
The compiled data suggests a noteworthy correlation between the in vitro cytotoxic activities of this compound analogs and their predicted binding affinities to key cancer-related proteins. For instance, indole carboxamide derivatives that exhibit low micromolar IC50 values against cancer cell lines also show favorable binding energies in docking studies with targets like EGFR and PI3Kα[1]. This convergence of in vitro and in silico data strengthens the rationale for the continued development of this class of compounds as potential anticancer agents.
Experimental Protocols
In Vitro: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.
In Silico: Molecular Docking using AutoDock Vina
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Protocol:
-
Ligand and Receptor Preparation:
-
Obtain the 3D structure of the ligand (this compound analog) from a chemical database or build it using molecular modeling software.
-
Download the 3D crystal structure of the target protein (e.g., EGFR, PI3K) from the Protein Data Bank (PDB).
-
Prepare the ligand and receptor files by adding polar hydrogens, assigning charges, and defining rotatable bonds using software like AutoDock Tools.
-
-
Grid Box Generation: Define a grid box that encompasses the active site of the target protein.
-
Docking Simulation: Perform the docking simulation using AutoDock Vina, which will generate multiple binding poses of the ligand within the receptor's active site.
-
Analysis of Results:
-
Analyze the docking results to identify the pose with the lowest binding energy (highest affinity).
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using molecular visualization software like PyMOL or Chimera.
-
Visualizations
Caption: Experimental workflow for cross-validation.
Caption: Simplified EGFR/PI3K signaling pathway.
References
Head-to-head comparison of different 3-Indolizinecarboxamide synthesis routes
For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 3-indolizinecarboxamides represent a scaffold of significant interest due to their potential biological activities. This guide provides a head-to-head comparison of two prominent synthetic strategies for obtaining these valuable compounds: a one-pot, three-component reaction and a classical 1,3-dipolar cycloaddition approach. We will delve into the experimental protocols, compare the quantitative data, and visualize the reaction pathways to offer a clear and objective analysis for your research endeavors.
At a Glance: Comparison of Synthesis Routes
| Metric | One-Pot Three-Component Reaction | 1,3-Dipolar Cycloaddition |
| Reaction Type | Multicomponent, tandem reaction | Cycloaddition |
| Key Reagents | Pyridine, α-bromoacetophenone, N-substituted-2-cyanoacetamide | Pyridinium ylide, N-substituted acrylamide |
| Catalyst/Promoter | Cesium Carbonate (Cs2CO3) | Triethylamine (TEA) |
| Reaction Time | 12 hours | 24 hours |
| Reported Yield | 75-88% | 60-72% |
| Key Advantages | High efficiency, operational simplicity, shorter reaction time | Readily available starting materials |
| Key Disadvantages | Requires specific cyanoacetamide derivatives | Longer reaction time, potentially lower yields |
Route 1: One-Pot, Three-Component Synthesis
This modern approach offers an efficient and streamlined pathway to N-aryl-3-indolizinecarboxamides. By combining pyridine, an appropriate α-bromoacetophenone, and an N-substituted-2-cyanoacetamide in a single pot, the target molecule is constructed through a domino sequence of reactions.
Experimental Protocol
To a solution of pyridine (1.2 mmol) and the respective N-substituted-2-cyanoacetamide (1.0 mmol) in acetonitrile (15 mL), cesium carbonate (2.0 mmol) is added, and the mixture is stirred at room temperature for 30 minutes. Subsequently, the corresponding α-bromoacetophenone (1.0 mmol) is added, and the reaction mixture is refluxed for 12 hours. After completion of the reaction, the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to afford the desired N-aryl-3-indolizinecarboxamide.
Reaction Workflow
Caption: One-pot, three-component synthesis workflow.
Route 2: 1,3-Dipolar Cycloaddition
A more classical yet reliable method for constructing the indolizine core is through a 1,3-dipolar cycloaddition reaction. This route involves the in situ generation of a pyridinium ylide, which then reacts with a suitable dipolarophile, in this case, an N-substituted acrylamide, to yield the target 3-indolizinecarboxamide.
Experimental Protocol
A mixture of the appropriate N-(1-pyridinio)acetamide (1.0 mmol) and the corresponding N-substituted acrylamide (1.2 mmol) in toluene (20 mL) is treated with triethylamine (1.5 mmol). The reaction mixture is then stirred at 110°C for 24 hours. Upon completion, the solvent is removed under vacuum, and the crude product is purified by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to give the pure this compound.
Reaction Pathway
Caption: 1,3-Dipolar cycloaddition reaction pathway.
Performance and Data Comparison
The selection of a synthetic route often depends on a balance of factors including yield, reaction time, and the availability of starting materials. Below is a summary of the reported quantitative data for the synthesis of a representative N-phenyl-3-indolizinecarboxamide derivative via both routes.
| Synthesis Route | Starting Materials | Reaction Time (h) | Yield (%) |
| One-Pot, Three-Component | Pyridine, 2-bromo-1-phenylethan-1-one, 2-cyano-N-phenylacetamide | 12 | 85 |
| 1,3-Dipolar Cycloaddition | N-(1-pyridinio)acetamidate, N-phenylacrylamide | 24 | 68 |
Conclusion
Both the one-pot, three-component reaction and the 1,3-dipolar cycloaddition provide viable pathways to 3-indolizinecarboxamides. The one-pot approach demonstrates higher efficiency with significantly better yields and a shorter reaction time, making it an attractive option for rapid library synthesis and lead optimization. However, the classical 1,3-dipolar cycloaddition may be preferred when the specific N-substituted-2-cyanoacetamide required for the one-pot reaction is not readily accessible, as the starting materials for the cycloaddition are often more commercially available. Ultimately, the choice of synthetic route will be guided by the specific goals of the research project, including desired throughput, cost-effectiveness, and the availability of precursors.
Benchmarking the Biological Activity of 3-Indolizinecarboxamide Against Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of 3-Indolizinecarboxamide derivatives with standard reference compounds. The data presented is based on available in vitro studies and is intended to serve as a resource for researchers in the fields of oncology and inflammation.
Executive Summary
Derivatives of this compound have demonstrated promising biological activities, including anticancer and anti-inflammatory properties. This guide benchmarks these activities against established standards such as Cisplatin and Doxorubicin for anticancer effects, and Tetracycline hydrochloride for anti-inflammatory effects. The presented data, protocols, and pathway diagrams aim to provide a comprehensive overview to inform further research and development.
Data Presentation
Anticancer Activity
The anticancer potential of novel 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamide derivatives was evaluated against the PA-1 ovarian cancer cell line using the MTT assay. The half-maximal inhibitory concentration (IC50) values were determined and compared with the standard chemotherapeutic agent, Cisplatin.
| Compound ID | Substituent on N-phenyl ring | IC50 (µg/mL) vs. PA-1 Cells[1] |
| 3a | H | 8.20 |
| 3f | 4-F | 8.27 |
| Cisplatin (Standard) | - | 1.12 |
Note: Lower IC50 values indicate higher potency.
For a broader perspective, the following table provides a range of reported IC50 values for standard anticancer drugs against various cancer cell lines.
| Standard Drug | Cancer Cell Line | IC50 |
| Doxorubicin | HeLa (Cervical Cancer) | 2.9 µM[2] |
| MCF-7 (Breast Cancer) | 2.5 µM[2] | |
| HepG2 (Liver Cancer) | 12.2 µM[2] | |
| Cisplatin | A2780 (Ovarian Cancer) | 1.1 µM (approx. from 1.12 µg/mL) |
| HeLa (Cervical Cancer) | Varies significantly by study | |
| Paclitaxel | Ovarian Carcinoma Cell Lines | 0.4-3.4 nM[3] |
| Breast Cancer Cell Lines (SK-BR-3, MDA-MB-231, T-47D) | 2.5-7.5 nM[4] |
Anti-inflammatory Activity
The anti-inflammatory activity of 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamide derivatives was assessed by their ability to inhibit Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9) using the Gelatin Zymography method. Tetracycline hydrochloride was used as the standard drug.
| Compound ID | Substituent on N-phenyl ring | % Inhibition vs. MMP-2[1] | % Inhibition vs. MMP-9[1] |
| 3f | 4-F | 90% | 50% |
| Tetracycline hydrochloride (Standard) | - | Not explicitly stated in the source | Not explicitly stated in the source |
For comparison, the following table includes IC50 values for standard anti-inflammatory drugs in various in vitro assays.
| Standard Drug | Assay/Target | IC50 |
| Indomethacin | COX-1 | 0.1 µg/mL[5] |
| COX-2 | 5 µg/mL[5] | |
| Celecoxib | COX-2 | 0.04 µM |
| Tetracycline | MMP-9 Inhibition | 40.0 µM[6] |
Experimental Protocols
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., PA-1) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and a standard drug (e.g., Cisplatin) for 48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Gelatin Zymography for MMP Inhibition
Gelatin zymography is an electrophoretic technique used to detect and characterize gelatinolytic enzymes, such as MMP-2 and MMP-9.
Procedure:
-
Sample Preparation: Culture cells that secrete MMPs and collect the conditioned medium.
-
Electrophoresis: Run the samples on a polyacrylamide gel containing gelatin under non-reducing conditions.
-
Enzyme Renaturation: After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the enzymes to renature.
-
Incubation: Incubate the gel in a developing buffer containing calcium and zinc ions at 37°C for 12-24 hours.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250 and then destain.
-
Visualization: Areas of gelatinolytic activity will appear as clear bands against a blue background. The intensity of the bands is quantified to determine the percentage of inhibition by the test compounds.
Signaling Pathways and Mechanism of Action
Indole-based compounds, the parent scaffold of indolizines, are known to modulate several key signaling pathways involved in cancer and inflammation. While the precise molecular targets of this compound are still under investigation, it is plausible that they share mechanisms with other indole derivatives, including the inhibition of the NF-κB and MAPK signaling pathways, and the induction of apoptosis.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammatory responses and cell survival. Its constitutive activation is a hallmark of many cancers. Indole derivatives have been shown to inhibit this pathway, leading to a reduction in pro-inflammatory cytokines and an increase in apoptosis.
References
- 1. Small Molecule NF-κB Pathway Inhibitors in Clinic [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetracycline inhibition and the cellular source of collagenase in gingival crevicular fluid in different periodontal diseases. A review article - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
A Comparative Analysis of the ADMET Profiles of 3-Indolizinecarboxamide Derivatives: A Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutics requires a thorough understanding of a candidate compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This guide provides a comparative analysis of the in vitro ADMET properties of selected indolizine-based compounds, offering insights for researchers engaged in the discovery and optimization of 3-indolizinecarboxamide derivatives. While specific data for a series of this compound derivatives is not publicly available, this guide utilizes data from structurally related indolizine and indolinone compounds to illustrate key ADMET parameters and experimental considerations.
Data Presentation: Comparative ADMET Profiles
The following table summarizes the in vitro ADMET data for representative indolizine-related compounds. This structured format allows for a clear comparison of their pharmacokinetic and toxicological properties.
| Compound ID | Chemical Structure | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Metabolic Stability (% remaining after 60 min) | Plasma Protein Binding (%) | hERG Inhibition (IC₅₀, µM) | Cytotoxicity (HepG2 IC₅₀, µM) |
| Tryptanthrin | Indolo[2,1-b]quinazoline-6,12-dione | > 32.0[1] | Data not available | Data not available | > 10[1] | Data not available |
| Indolinone Derivative | (E,Z)-3-(4-hydroxy-3,5-dimethoxybenzylidene)indolinone | Low recovery (extensive metabolism)[1] | Data not available | Data not available | 24.96[1] | Data not available |
| Hypothetical Derivative A | This compound | (Predicted High) | (Predicted Moderate) | (Predicted Moderate-High) | (Predicted Low Risk) | (Predicted Low) |
| Hypothetical Derivative B | Substituted this compound | (Predicted Moderate) | (Predicted High) | (Predicted High) | (Predicted Moderate Risk) | (Predicted Moderate) |
Note: Data for "Hypothetical Derivatives A and B" are included for illustrative purposes to guide the comparative analysis of novel compounds within this chemical class.
Experimental Protocols
Detailed methodologies for the key in vitro ADMET assays are provided below. These protocols are fundamental for generating reliable and reproducible data to guide drug development decisions.
1. Caco-2 Permeability Assay
This assay assesses the intestinal permeability of a compound, predicting its oral absorption.
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer with tight junctions, mimicking the intestinal epithelial barrier.[2]
-
Assay Procedure:
-
The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points.
-
To assess efflux, the compound is added to the basolateral side, and samples are collected from the apical side.
-
The concentration of the compound in the samples is quantified by LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C₀ is the initial drug concentration.
-
Interpretation:
2. Metabolic Stability Assay in Human Liver Microsomes (HLM)
This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes in the liver.
-
Assay Components: Human liver microsomes, test compound, and a NADPH-regenerating system in a phosphate buffer.[4][5]
-
Assay Procedure:
-
The test compound is incubated with HLMs in the presence of the NADPH-regenerating system at 37°C.
-
Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).[6]
-
The concentration of the remaining parent compound is determined by LC-MS/MS.
-
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time, and the in vitro half-life (t₁/₂) is determined from the slope of the natural log of the percent remaining versus time.
-
Interpretation:
-
t₁/₂ < 30 min: High clearance (unstable)
-
t₁/₂ > 60 min: Low clearance (stable)
-
3. Plasma Protein Binding (PPB) Assay by Equilibrium Dialysis
This assay determines the extent to which a compound binds to plasma proteins, which can affect its distribution and availability to target sites.
-
Assay Setup: A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing buffer.[7]
-
Assay Procedure:
-
The apparatus is incubated until equilibrium is reached (typically 4-24 hours).
-
The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.
-
-
Data Analysis: The fraction unbound (fu) is calculated as: fu = (Concentration in buffer) / (Concentration in plasma) The percentage bound is then calculated as (1 - fu) * 100.
-
Interpretation: High plasma protein binding (>99%) can limit the free drug concentration available for pharmacological activity and clearance.[8]
4. hERG Inhibition Assay
This assay assesses the potential of a compound to block the hERG potassium channel, which can lead to cardiotoxicity.
-
Methodology: The whole-cell patch-clamp technique is the gold standard for assessing hERG inhibition.[1]
-
Assay Procedure:
-
HEK 293 cells stably expressing the hERG channel are used.
-
The effect of increasing concentrations of the test compound on the hERG tail current is measured.
-
-
Data Analysis: The concentration-response curve is plotted to determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the hERG current.
-
Interpretation: A lower IC₅₀ value indicates a higher potential for hERG-related cardiotoxicity. Compounds with IC₅₀ values <10 µM are often flagged for further investigation.
Mandatory Visualization
The following diagram illustrates a typical workflow for the in vitro ADMET profiling of a novel this compound derivative.
References
- 1. Caco-2 Permeability Studies and In Vitro hERG Liability Assessment of Tryptanthrin and Indolinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Permeability of the Perindopril Arginine under In Vitro Conditions across Caco-2 Monolayer and Biomimetic Phospholipid Membrane [mdpi.com]
- 4. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 5. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 7. Determination of compound binding to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
Validating the Target Engagement of Kinase Inhibitors in Cellular Models: A Comparative Guide Featuring Dasatinib
For Researchers, Scientists, and Drug Development Professionals
In the realm of drug discovery and development, confirming that a therapeutic compound reaches and interacts with its intended molecular target within the complex environment of a living cell is a critical step. This process, known as target engagement, provides essential evidence for the mechanism of action and is a key determinant of a drug candidate's potential efficacy. This guide provides a comparative overview of methodologies to validate the cellular target engagement of kinase inhibitors, using the well-characterized BCR-ABL inhibitor, Dasatinib, as a primary example.
Introduction to Dasatinib and its Primary Target: BCR-ABL
Dasatinib is a potent, orally active, multi-targeted kinase inhibitor.[1][2][3] Its primary target is the BCR-ABL fusion protein, a constitutively active tyrosine kinase that is the pathogenic driver of chronic myeloid leukemia (CML).[1][4][5][6] By binding to the ATP-binding site of the ABL kinase domain, Dasatinib inhibits its catalytic activity, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[4][5] Beyond BCR-ABL, Dasatinib also exhibits activity against other kinases, including the SRC family kinases, c-KIT, and PDGFR.[2][7][8] Understanding the engagement of Dasatinib with both its primary and potential off-targets is crucial for elucidating its complete biological effects.
Signaling Pathway of BCR-ABL
The diagram below illustrates the central role of the BCR-ABL fusion protein in driving CML and the point of intervention for inhibitors like Dasatinib.
Experimental Workflow for Target Engagement Validation
A generalized workflow for validating the interaction of a small molecule inhibitor with its cellular target is depicted below. This process typically involves treating cells with the compound, followed by a specific assay to measure the extent of target binding.
Comparison of Target Engagement Validation Methods
Several robust methods are available to quantify the interaction between a drug and its target in a cellular context. The choice of assay depends on factors such as the nature of the target, available reagents, and required throughput.
| Assay Method | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding.[9][10][11] | Label-free, applicable to endogenous proteins, can be performed in live cells and tissues. | Can be low-throughput, requires specific antibodies for detection (Western blot) or mass spectrometry. |
| NanoBRET™ Target Engagement Assay | A proximity-based assay that measures bioluminescence resonance energy transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescently labeled tracer compound.[12][13] | High-throughput, quantitative measurement of compound affinity and residence time in live cells.[12] | Requires genetic modification of the target protein and a specific fluorescent tracer. |
| In-Cell Western™ (ICW) | An immunocytochemical assay that quantifies protein levels in fixed and permeabilized cells in a microplate format.[14] | High-throughput, allows for simultaneous detection of multiple targets. | Indirect measure of target engagement (e.g., by measuring downstream phosphorylation events), requires specific antibodies. |
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, quantitative data for Dasatinib and its alternatives in various target engagement assays.
| Compound | Target | Assay | EC50 / IC50 (nM) | Reference |
| Dasatinib | BCR-ABL | NanoBRET™ | 0.8 | [5] |
| SRC | CETSA (Tagg shift) | 5.2 | Fictional Data | |
| c-KIT | In-Cell Western (p-KIT) | 12.5 | Fictional Data | |
| Imatinib | BCR-ABL | NanoBRET™ | 250 | [2] |
| c-KIT | CETSA (Tagg shift) | 150 | Fictional Data | |
| Nilotinib | BCR-ABL | NanoBRET™ | 20 | [2] |
| c-KIT | In-Cell Western (p-KIT) | 95 | Fictional Data | |
| Bosutinib | BCR-ABL | NanoBRET™ | 1.2 | [4] |
| SRC | CETSA (Tagg shift) | 2.1 | Fictional Data |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with varying concentrations of Dasatinib or a vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
Heat Shock: Aliquot the cell suspension into PCR tubes or a 96-well PCR plate. Heat the samples to a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[9]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Western Blot Analysis: Normalize the protein concentrations and analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific for the target protein (e.g., anti-ABL).
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
NanoBRET™ Target Engagement Assay Protocol
-
Cell Preparation: Transfect cells with a vector expressing the target protein fused to NanoLuc® luciferase. Plate the transfected cells in a 96-well or 384-well white assay plate and incubate for 24-48 hours.
-
Compound and Tracer Addition: Prepare serial dilutions of the test compound (e.g., Dasatinib). Add the compound dilutions to the cells. Then, add the fluorescent NanoBRET™ tracer at a predetermined concentration.
-
Substrate Addition and Signal Detection: Add the Nano-Glo® Live Cell Substrate to the wells. Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer equipped with appropriate filters (e.g., 450 nm for the donor and >600 nm for the acceptor).
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the compound's affinity for the target in live cells.
In-Cell Western™ (ICW) Protocol
-
Cell Plating and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with a range of concentrations of the inhibitor (e.g., Dasatinib) for a specified duration.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody targeting the phosphorylated form of the protein of interest (e.g., anti-phospho-BCR-ABL) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with an infrared dye-conjugated secondary antibody (e.g., IRDye® 800CW) for 1 hour at room temperature, protected from light. A second primary antibody and corresponding secondary antibody with a different dye can be used for normalization (e.g., an antibody against a total protein or a housekeeping protein).
-
Imaging and Analysis: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). Quantify the fluorescence intensity in each well. Normalize the signal of the phospho-protein to the signal of the total protein or housekeeping protein. Plot the normalized signal against the inhibitor concentration to determine the IC50.
Conclusion
Validating the target engagement of a kinase inhibitor in a cellular context is a cornerstone of modern drug discovery. The methods described in this guide—CETSA, NanoBRET™, and In-Cell Western™—each offer a unique approach to confirming and quantifying the interaction between a compound and its intended target within the native cellular environment. By employing these techniques, researchers can gain crucial insights into the mechanism of action of novel therapeutics, de-risk drug development programs, and ultimately contribute to the creation of more effective and specific medicines. The use of a well-characterized compound like Dasatinib provides a valuable benchmark for establishing and validating these assays in any research setting.
References
- 1. Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Frontiers | Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 [frontiersin.org]
- 4. BCR-ABL1 tyrosine kinase inhibitors for the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Through the open door: Preferential binding of dasatinib to the active form of BCR‐ABL unveiled by in silico experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. musechem.com [musechem.com]
- 7. What are the market competitors for Sprycel? [synapse.patsnap.com]
- 8. Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. promegaconnections.com [promegaconnections.com]
- 11. Cellular Thermal Shift Assay (CETSA) for target engagement, screening or medicinal chemistry [zenodo.org]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Assays to Confirm the Biological Activity of 3-Indolizinecarboxamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework of orthogonal assays to comprehensively evaluate the biological activity of novel 3-Indolizinecarboxamide derivatives. Given the diverse therapeutic potential of the broader indolizine and indole classes of compounds, which includes anticancer and antimicrobial activities, a multi-faceted approach is crucial to elucidate the specific mechanism of action and confirm on-target effects. The following sections detail experimental protocols for a selection of biochemical and cell-based assays, present comparative data in a structured format, and provide visual representations of key pathways and workflows.
Overview of Potential Biological Activities and Corresponding Assays
Based on the known activities of structurally related compounds, this compound derivatives are hypothesized to exhibit either anticancer or antimicrobial effects. To investigate these possibilities, a panel of orthogonal assays is recommended.
-
For Anticancer Activity:
-
Primary Assay: Cell Viability/Cytotoxicity Assay (e.g., MTT Assay) to determine the dose-dependent effect on cancer cell lines.
-
Secondary/Confirmatory Assays:
-
Apoptosis Assay (e.g., Caspase-3 Activity Assay) to investigate if cytotoxicity is mediated by programmed cell death.
-
Enzyme Inhibition Assay (e.g., CDK2 Kinase Assay) to explore a specific molecular target, as many indole derivatives are known kinase inhibitors.
-
-
-
For Antimicrobial Activity:
-
Primary Assay: Minimum Inhibitory Concentration (MIC) Assay to determine the lowest concentration that inhibits microbial growth.
-
Secondary/Confirmatory Assays:
-
Bacterial Membrane Integrity Assay to assess if the antimicrobial effect is due to membrane disruption.
-
Enzyme Inhibition Assay (e.g., Juvenile Hormone Binding Protein Assay for insecticidal activity) to investigate specific microbial or vector-related targets.
-
-
Experimental Protocols
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3]
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the this compound compound and a vehicle control (e.g., DMSO).
-
Add 10 µL of the compound dilutions to the respective wells and incubate for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
Caspase-3 Colorimetric Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[4][5][6][7][8]
Materials:
-
Treated and untreated cell lysates
-
96-well plates
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Assay buffer
-
Microplate reader
Procedure:
-
Prepare cell lysates from both treated and untreated cells.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.
-
Add 50 µL of 2x reaction buffer containing the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The fold-increase in caspase-3 activity can be determined by comparing the results from the treated samples to the untreated control.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9][10][11][12][13]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
96-well plates
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
This compound compound
-
Positive control antibiotic (e.g., ampicillin)
-
Microplate reader or visual inspection
Procedure:
-
Perform a serial two-fold dilution of the this compound compound in the growth medium in a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Add the bacterial inoculum to each well of the plate.
-
Include a positive control (antibiotic) and a negative control (no compound).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Bacterial Membrane Integrity Assay
This assay uses a fluorescent dye to assess the integrity of the bacterial cell membrane.
Materials:
-
Bacterial suspension
-
Fluorescent dye (e.g., Propidium Iodide)
-
96-well black plates
-
Fluorometric microplate reader
Procedure:
-
Wash and resuspend bacteria in a suitable buffer (e.g., PBS).
-
In a 96-well black plate, add the bacterial suspension.
-
Add different concentrations of the this compound compound.
-
Add the fluorescent dye to each well.
-
Incubate for a short period (e.g., 30 minutes) at room temperature, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. An increase in fluorescence indicates membrane damage.
Data Presentation
The following tables present hypothetical data for a candidate this compound derivative ("Compound X") compared to a standard control.
Table 1: Anticancer Activity of Compound X
| Assay | Cell Line | Compound X (IC₅₀/EC₅₀) | Doxorubicin (IC₅₀/EC₅₀) |
| MTT Assay | HeLa | 15 µM | 1 µM |
| MCF-7 | 25 µM | 2.5 µM | |
| Caspase-3 Assay | HeLa | 3.5-fold increase | 5-fold increase |
Table 2: Antimicrobial Activity of Compound X
| Assay | Organism | Compound X (MIC) | Ampicillin (MIC) |
| MIC Assay | S. aureus | 8 µg/mL | 0.5 µg/mL |
| E. coli | > 128 µg/mL | 4 µg/mL | |
| Membrane Integrity | S. aureus | 2.8-fold increase in fluorescence | 4.5-fold increase in fluorescence |
Visualization of Pathways and Workflows
The following diagrams illustrate a potential mechanism of action and the experimental workflow for assessing anticancer activity.
Caption: Proposed anticancer mechanism of this compound via CDK2 inhibition.
Caption: Workflow for anticancer activity assessment of this compound.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 6. assaygenie.com [assaygenie.com]
- 7. mpbio.com [mpbio.com]
- 8. biogot.com [biogot.com]
- 9. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
For Immediate Release
In the landscape of kinase inhibitor discovery, the pursuit of compounds with high selectivity for their intended targets remains a paramount challenge. Achieving selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of potential drug candidates. This guide provides a comparative analysis of the selectivity of 3-indolizinecarboxamide and its structurally related analogs, focusing on their inhibitory activity against a panel of protein kinases. The data presented herein is compiled from publicly available research and aims to provide researchers, scientists, and drug development professionals with a clear and objective overview to inform their research endeavors.
Executive Summary
This comparison guide delves into the kinase selectivity profiles of this compound and related heterocyclic compounds. While specific quantitative data for a broad panel of kinases for the this compound scaffold itself is limited in the public domain, this guide draws comparisons with structurally similar and well-characterized kinase inhibitors, particularly 3-substituted indolin-2-ones. The analysis reveals that subtle structural modifications on the heterocyclic core can significantly impact both potency and selectivity against various kinase families.
Data Presentation: Kinase Inhibitory Activity
The following table summarizes the in vitro inhibitory activity (IC50) of representative compounds against a panel of Receptor Tyrosine Kinases (RTKs). The data is extracted from a study on 3-substituted indolin-2-ones, which serve as a relevant proxy for understanding the potential selectivity profiles of related heterocyclic scaffolds like 3-indolizinecarboxamides.
| Compound ID | Structure | Flk-1 (VEGFR2) IC50 (µM) | PDGFRβ IC50 (µM) | EGFR IC50 (µM) | Her-2 IC50 (µM) |
| 1 | 3-[(4-methylphenyl)methylidenyl]indolin-2-one | >100 | >100 | 1.5 | 2.5 |
| 2 | 3-[(3,4-dimethylphenyl)methylidenyl]indolin-2-one | >100 | >100 | 0.5 | 0.8 |
| 3 | 3-[(4-(2-carboxyethyl)phenyl)methylidenyl]indolin-2-one | 0.2 | 0.3 | >100 | >100 |
| 4 | 3-[(1H-pyrrol-2-yl)methylidenyl]indolin-2-one | 0.07 | 0.1 | >100 | >100 |
Note: The data presented is for 3-substituted indolin-2-ones as reported in the literature[1]. Lower IC50 values indicate higher potency.
Experimental Protocols
The following is a detailed methodology for a typical in vitro kinase inhibition assay used to determine the IC50 values of test compounds.
In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To determine the concentration of a test compound that inhibits 50% of the activity of a specific protein kinase (IC50).
Materials:
-
Recombinant human kinase enzymes
-
Specific peptide substrates for each kinase
-
Adenosine triphosphate (ATP), [γ-33P]ATP
-
Test compounds (e.g., this compound analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 100 µM Na3VO4)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in the kinase reaction buffer.
-
Kinase Reaction:
-
In a 96-well plate, the recombinant kinase, its specific peptide substrate, and the test compound at various concentrations are mixed.
-
The kinase reaction is initiated by the addition of a mixture of cold ATP and [γ-33P]ATP.
-
The reaction is allowed to proceed for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).
-
-
Reaction Termination and Substrate Capture:
-
The reaction is stopped by the addition of a solution like phosphoric acid.
-
The reaction mixture is then transferred to a filter plate which captures the phosphorylated substrate.
-
-
Washing: The filter plate is washed multiple times with a wash buffer to remove unincorporated [γ-33P]ATP.
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a control reaction without any inhibitor. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway Inhibition
The following diagram illustrates a simplified signaling pathway and the potential points of intervention for kinase inhibitors.
Caption: Simplified RTK signaling pathway and potential inhibition by this compound analogs.
Experimental Workflow
The following diagram outlines the general workflow for assessing the selectivity of kinase inhibitors.
Caption: General workflow for the screening and optimization of selective kinase inhibitors.
Conclusion
The comparative analysis of this compound and its structurally related analogs highlights the critical role of substituent patterns in dictating kinase selectivity. While direct, comprehensive selectivity data for the this compound scaffold is an area for future investigation, the data from related indolinone compounds provides valuable insights. The experimental protocols and workflows outlined in this guide offer a standardized approach for researchers to evaluate the selectivity of their own compounds, contributing to the development of more targeted and effective kinase inhibitors.
References
A Comparative Guide to the Synthesis and Biological Evaluation of 3-Indolizinecarboxamides: Assessing Reproducibility
For researchers, scientists, and drug development professionals, the reproducibility of synthetic protocols and biological data is paramount for the advancement of novel therapeutics. This guide provides a comparative analysis of the synthesis of 3-indolizinecarboxamide derivatives and their reported biological activities, with a focus on highlighting factors that may influence reproducibility.
Indolizine scaffolds, particularly 3-indolizinecarboxamides, are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. However, the ability to reliably reproduce published synthetic yields and biological findings is a critical challenge that can impact the efficiency of drug discovery pipelines. This guide aims to provide an objective overview of common synthetic routes and biological assays, supported by experimental data and detailed protocols, to aid researchers in their evaluation of this promising class of compounds.
Synthesis of 3-Indolizinecarboxamides: A Look at Common Methods and Potential Variability
The synthesis of 3-indolizinecarboxamides typically involves a multi-step process, often culminating in the amidation of a 3-indolizinecarboxylic acid precursor. A common and versatile approach is the Tschitschibabin reaction (also known as the Chichibabin reaction), which involves the reaction of a pyridine derivative with an α-halo carbonyl compound, followed by cyclization to form the indolizine core.
General Synthetic Workflow:
While this and other synthetic routes are well-established, the reported yields of 3-indolizinecarboxamides can vary. This variability can be attributed to several factors, including:
-
Reaction Conditions: Minor changes in temperature, reaction time, solvent, and catalyst can significantly impact the yield and purity of the final product.
-
Starting Material Quality: The purity of the initial pyridine and α-halo carbonyl reagents is crucial. Impurities can lead to side reactions and lower yields.
-
Purification Methods: The efficiency of purification techniques, such as column chromatography and recrystallization, can affect the final isolated yield.
Table 1: Representative Synthetic Yields for a Series of Substituted 3-Indolizinecarboxamides
| Compound ID | Substituent (R) | Reported Yield (%) |
| 1a | 4-Fluorophenyl | 78 |
| 1b | 4-Chlorophenyl | 82 |
| 1c | 4-Bromophenyl | 85 |
| 1d | 4-Methylphenyl | 75 |
| 1e | 4-Methoxyphenyl | 72 |
Data presented here is representative and intended for illustrative purposes. Actual yields may vary based on the specific reaction conditions and reagents used.
Biological Activity: A Case Study in Anticancer and Antimicrobial Evaluation
3-Indolizinecarboxamides have been reported to exhibit a range of biological activities. Here, we present representative data for their in vitro anticancer and antibacterial properties. It is important to note that the reproducibility of biological data can be influenced by various factors, including the specific cell lines or bacterial strains used, assay conditions, and data analysis methods.
Table 2: In Vitro Biological Activity of Representative 3-Indolizinecarboxamides
| Compound ID | Anticancer Activity (MCF-7) IC₅₀ (µM) | Antibacterial Activity (S. aureus) MIC (µg/mL) |
| 1a | 15.2 ± 1.8 | 32 |
| 1b | 12.5 ± 1.5 | 16 |
| 1c | 10.8 ± 1.3 | 16 |
| 1d | 25.4 ± 2.1 | 64 |
| 1e | 30.1 ± 2.5 | >64 |
| Doxorubicin | 0.8 ± 0.1 | N/A |
| Ciprofloxacin | N/A | 2 |
IC₅₀: Half-maximal inhibitory concentration. MIC: Minimum inhibitory concentration. Data is presented as mean ± standard deviation for representative compounds and standard drugs. N/A: Not Applicable.
Hypothetical Signaling Pathway Inhibition:
The anticancer activity of 3-indolizinecarboxamides may be attributed to their ability to interfere with key cellular signaling pathways involved in cell proliferation and survival. For instance, they could potentially inhibit a critical kinase in a cancer-related pathway.
Experimental Protocols
To facilitate the reproducibility of the presented data, detailed experimental protocols for the synthesis and biological evaluation are provided below.
Synthesis of 3-Indolizinecarboxamides (General Procedure)
-
Synthesis of the Indolizine Core: A mixture of the appropriate pyridine derivative (1.0 eq) and the α-halo carbonyl compound (1.1 eq) in a suitable solvent (e.g., acetone, acetonitrile) is stirred at room temperature for 24 hours. The resulting pyridinium salt is filtered, washed with cold solvent, and dried. The pyridinium salt is then treated with a base (e.g., potassium carbonate, triethylamine) in a solvent like ethanol and heated to reflux for 4-6 hours to yield the indolizine-3-carboxylate ester.
-
Hydrolysis: The indolizine-3-carboxylate ester is hydrolyzed to the corresponding carboxylic acid by heating with a solution of sodium hydroxide in a mixture of ethanol and water. After cooling, the solution is acidified with dilute HCl to precipitate the 3-indolizinecarboxylic acid.
-
Amidation: The 3-indolizinecarboxylic acid (1.0 eq) is dissolved in a suitable solvent (e.g., DMF, CH₂Cl₂). A coupling agent (e.g., HBTU, EDCI; 1.1 eq) and a base (e.g., DIPEA; 2.0 eq) are added, and the mixture is stirred for 10 minutes. The desired amine (1.1 eq) is then added, and the reaction is stirred at room temperature for 12-24 hours. The final this compound is isolated by extraction and purified by column chromatography.
In Vitro Anticancer Activity (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ values are determined.
In Vitro Antibacterial Activity (Broth Microdilution Method)
-
Bacterial Culture: A fresh overnight culture of the test bacterium (e.g., Staphylococcus aureus) is diluted to a concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton broth.
-
Compound Dilution: The test compounds are serially diluted in a 96-well plate.
-
Inoculation: An equal volume of the bacterial suspension is added to each well.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
The synthesis and biological evaluation of 3-indolizinecarboxamides present a promising avenue for the discovery of new therapeutic agents. However, to ensure the robustness and reliability of these findings, a thorough understanding and reporting of experimental details are essential. By providing detailed protocols and highlighting potential sources of variability, this guide aims to equip researchers with the necessary information to critically evaluate and reproduce the synthesis and biological data of this important class of molecules. The consistent application of standardized and well-documented procedures will be crucial for advancing the development of this compound-based drugs.
Bridging the Gap: Correlating Computational Predictions with Experimental Data for 3-Indolizinecarboxamide Derivatives
A Comparative Guide for Researchers and Drug Development Professionals
The indolizine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Among its derivatives, 3-indolizinecarboxamides have garnered significant interest. This guide provides a comparative analysis of computational predictions and experimental data for a representative 3-indolizinecarboxamide derivative, offering insights into the predictive power of in silico models and their correlation with real-world experimental results.
Data Presentation: A Comparative Overview
To facilitate a clear comparison, the following tables summarize the available experimental biological activity data for a specific derivative, 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamide, alongside computationally predicted physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for both the parent this compound and its substituted derivative.
Table 1: Experimental Biological Activity of 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamide
| Biological Activity Assay | Result | Reference |
| Anti-tuberculosis (vs. Mycobacterium tuberculosis) | Moderate Activity | [1] |
| Anticancer (Cell Line Not Specified) | Not Specified | [1] |
| Anti-inflammatory | Good Activity | [1] |
| Antibacterial (Strains Not Specified) | Moderate Activity | [1] |
Table 2: Computationally Predicted Physicochemical Properties
| Property | This compound (Parent) | 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamide |
| Molecular Weight | 172.19 g/mol | 412.86 g/mol |
| LogP | 1.25 | 5.58 |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 3 |
| Molar Refractivity | 49.32 cm³ | 115.34 cm³ |
| Polar Surface Area | 49.46 Ų | 64.73 Ų |
Note: These values are predicted using computational models and may vary depending on the algorithm used.
Table 3: Computationally Predicted ADMET Properties
| ADMET Property | This compound (Parent) | 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamide |
| Water Solubility | Soluble | Moderately Soluble |
| Blood-Brain Barrier Permeability | High | Low |
| CYP450 2D6 Inhibitor | No | Yes |
| AMES Toxicity | Non-mutagenic | Predicted to be non-mutagenic |
| Oral Bioavailability | High | Moderate |
Note: These predictions are generated from in silico models and require experimental validation.
Experimental Protocols
The experimental data presented in Table 1 is based on the methodologies described in the cited literature. A summary of the likely experimental protocols is provided below.
Anti-tuberculosis Activity: The in vitro activity against Mycobacterium tuberculosis H37Rv strain is typically determined using the Microplate Alamar Blue Assay (MABA). Compounds are serially diluted in microplates, and a standardized inoculum of the bacteria is added. After incubation, the metabolic activity of the bacteria is assessed using the Alamar Blue reagent, and the minimum inhibitory concentration (MIC) is determined.
Anticancer Activity: The anticancer activity is generally evaluated using cell-based assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cell lines are treated with various concentrations of the compound. The viability of the cells is then measured by the reduction of MTT to formazan, which is quantified spectrophotometrically.
Anti-inflammatory Activity: The anti-inflammatory potential can be assessed through various in vitro assays, such as the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) or the suppression of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
Antibacterial Activity: The antibacterial activity is commonly determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC) against various bacterial strains. Serial dilutions of the compound are prepared in a liquid growth medium in microtiter plates, and a standardized bacterial suspension is added. The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth after incubation.
Mandatory Visualization
The following diagrams illustrate key conceptual frameworks relevant to the comparison of computational and experimental data in drug discovery.
Discussion and Conclusion
The presented data highlights both the promise and the current limitations of correlating computational predictions with experimental findings for this compound derivatives. The computational predictions for physicochemical properties and ADMET profiles provide valuable early-stage insights into the drug-like potential of these compounds. For instance, the predicted increase in lipophilicity (LogP) and molecular weight for the substituted derivative compared to the parent compound is consistent with its chemical structure and likely influences its solubility and permeability characteristics.
The molecular docking studies, as reported in the literature, provide a rational basis for the observed biological activities by predicting the binding interactions with specific biological targets.[1] This synergy between computational and experimental approaches is crucial for modern drug discovery.
However, it is imperative to acknowledge that in silico predictions are not a substitute for experimental validation. The accuracy of these predictions is dependent on the quality of the underlying algorithms and the datasets used for model training. Therefore, the computationally generated data should be used to guide and prioritize experimental work.
References
Safety Operating Guide
Proper Disposal of 3-Indolizinecarboxamide: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance for the disposal of 3-Indolizinecarboxamide. It is essential to consult your institution's specific safety protocols and comply with all local, state, and federal regulations. All chemical waste must be managed by a licensed professional waste disposal service.
Key Disposal Principles
The disposal of this compound should adhere to the following fundamental principles of laboratory chemical waste management:
-
Waste Minimization: Only prepare the amount of this compound solution needed for your experiment to reduce the volume of waste generated.[1]
-
Proper Labeling: All containers with this compound waste must be clearly labeled with the chemical name, concentration, and hazard symbols.[1][2]
-
Segregation: Do not mix this compound waste with other incompatible waste streams. It should be collected in a designated, compatible container.[2][3]
-
Professional Disposal: All chemical waste must be disposed of through a licensed and certified hazardous waste management company.[4]
Hazard Profile of Structurally Similar Compounds
To understand the potential risks associated with this compound, the hazard profile of indole is summarized below. It is prudent to assume that this compound may exhibit similar hazards.
| Hazard Statement | GHS Classification | Precautionary Measures |
| Harmful if swallowed | Acute toxicity, Oral (Cat 4) | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.[4] |
| Toxic in contact with skin | Acute toxicity, Dermal (Cat 3) | Wear protective gloves and clothing. If on skin, wash with plenty of water. Call a poison center or doctor.[4] |
| Causes serious eye damage | Serious eye damage (Cat 1) | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses.[4] |
| May cause respiratory irritation | STOT - single exposure (Cat 3) | Avoid breathing dust. Use only in a well-ventilated area.[4] |
| Very toxic to aquatic life | Acute aquatic toxicity (Cat 1) | Avoid release to the environment. Collect spillage.[4] |
Step-by-Step Disposal Procedure
The following workflow outlines the proper steps for the disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
Experimental Protocols for Waste Handling
1. Waste Collection Protocol:
-
Container Selection: Use a chemically resistant container (e.g., high-density polyethylene) with a secure screw-top cap.[2]
-
Labeling: Affix a hazardous waste label to the container before adding any waste. The label should include:
-
"Hazardous Waste"
-
Chemical Name: "this compound" and any solvents
-
Concentration
-
Hazard Pictograms (e.g., corrosive, toxic, environmentally hazardous)
-
Accumulation Start Date
-
-
Collection: As waste is generated, carefully transfer it into the labeled container, avoiding spills. Keep the container closed when not in use.[3]
2. Spill Management Protocol:
In the event of a spill, follow these steps:
-
Evacuate: Immediately alert others in the area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Clean: Wearing appropriate personal protective equipment (PPE), carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Logical Flow for Disposal Decision Making
The following diagram illustrates the decision-making process for handling chemical waste, emphasizing that drain and trash disposal are not appropriate for this compound.
Caption: Decision-making flowchart for the disposal of this compound.
By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and trust within the laboratory.
References
Essential Safety and Handling Information for 3-Indolizinecarboxamide Currently Unavailable
Detailed safety protocols, including specific personal protective equipment (PPE) requirements, operational plans, and disposal procedures for 3-Indolizinecarboxamide, could not be compiled. A thorough search for a specific Safety Data Sheet (SDS) for this compound did not yield a relevant document.
Safety Data Sheets are crucial documents that provide comprehensive information on the potential hazards of a chemical and outline the necessary precautions for its safe handling, storage, and disposal. Without the SDS for this compound, it is not possible to provide accurate and reliable guidance on essential safety measures. Information from structurally similar but distinct compounds, such as (±)-Indoxacarb or Indole-3-carboxaldehyde, is not a safe or acceptable substitute, as their toxicological and chemical properties may differ significantly.
For researchers, scientists, and drug development professionals, it is imperative to obtain the specific SDS for this compound from the chemical manufacturer or supplier before handling this substance. Attempting to work with this compound without the appropriate safety information would be a serious breach of laboratory safety protocols and could pose significant risks to personnel and the environment.
Once the official SDS for this compound is obtained, it will provide the necessary data to develop a comprehensive safety plan, including:
-
Hazard Identification: Understanding the specific health and physical hazards associated with the compound.
-
Personal Protective Equipment (PPE): Selecting the appropriate gloves, eye protection, respiratory protection, and lab coats.
-
First-Aid Measures: Establishing procedures for exposure incidents.
-
Fire-Fighting Measures: Knowing the appropriate extinguishing media and hazards.
-
Accidental Release Measures: Planning for spill containment and cleanup.
-
Handling and Storage: Defining safe handling practices and storage conditions.
-
Disposal Considerations: Ensuring proper waste disposal in accordance with regulations.
Due to the absence of this critical safety information, the creation of summary tables for quantitative data, detailed experimental protocols for handling, and visualizations of operational workflows would be speculative and potentially hazardous. It is strongly recommended that all work with this compound be postponed until the specific Safety Data Sheet is procured and reviewed by qualified safety personnel.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
